molecular formula C7H5F3O B045071 3-(Trifluoromethyl)phenol CAS No. 98-17-9

3-(Trifluoromethyl)phenol

Cat. No.: B045071
CAS No.: 98-17-9
M. Wt: 162.11 g/mol
InChI Key: UGEJOEBBMPOJMT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C7H5F3O and its molecular weight is 162.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9884. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)phenol
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InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
Source PubChem
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InChI Key

UGEJOEBBMPOJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5F3O
Source PubChem
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DSSTOX Substance ID

DTXSID7052658
Record name 3-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
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CAS No.

98-17-9
Record name 3-(Trifluoromethyl)phenol
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Record name 3-(Trifluoromethyl)phenol
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Record name Phenol, 3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-m-cresol
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Record name 3-(Trifluoromethyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This document details its key physical constants, spectroscopic data, and provides an in-depth analysis of its chemical reactivity, supported by detailed experimental protocols for several key transformations. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Physical and Chemical Properties

This compound, also known as m-hydroxybenzotrifluoride or α,α,α-trifluoro-m-cresol, is a colorless to light yellow liquid at room temperature.[2][3][4] The presence of the electron-withdrawing trifluoromethyl group significantly influences its physical and chemical properties compared to phenol (B47542).

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₅F₃O[3][5][6][7]
Molecular Weight 162.11 g/mol [3][6][8][9]
CAS Number 98-17-9[3][5][6][7][8]
Appearance Colorless to yellow liquid[2][3][4]
Melting Point -2 to -1.8 °C[4][5][6][9][10][11][12][13][14]
Boiling Point 178-179 °C at 760 mmHg[2][3][4][5][6][9][10][11][14]
Density 1.333 g/mL at 25 °C[2][3][4][6][9][10][11][13]
Refractive Index (n20/D) 1.458[4][6][9][10][11][14]
pKa 8.68 at 25 °C[4]
LogP 2.95[4][5][12]
Vapor Pressure 0.56 mmHg at 40 °C[4][6][9][10][11]
Flash Point 73 °C (163.4 °F) - closed cup[5][6][9]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is through the diazotization of 3-(trifluoromethyl)aniline (B124266), followed by hydrolysis of the resulting diazonium salt.[15] This multi-step process is outlined below.

Synthesis Pathway from 3-(Trifluoromethyl)aniline

G A 3-(Trifluoromethyl)aniline B Salt Formation (H₂SO₄) A->B C 3-(Trifluoromethyl)anilinium sulfate (B86663) B->C D Diazotization (NaNO₂) C->D E 3-(Trifluoromethyl)benzenediazonium salt D->E F Hydrolysis (Heat) E->F G This compound F->G

Caption: Synthesis of this compound from 3-(trifluoromethyl)aniline.

Detailed Experimental Protocol: Synthesis from 3-(Trifluoromethyl)aniline

This protocol describes a continuous flow synthesis method, which offers advantages in safety and efficiency over traditional batch processes.[8]

Reagents and Materials:

  • 3-(Trifluoromethyl)aniline

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Aromatic solvent (e.g., xylene)

  • Continuous flow reactor system with static mixers and a tubular reactor

Procedure:

  • Salt Formation: In a continuous flow reactor, an aqueous solution of sulfuric acid is mixed with 3-(trifluoromethyl)aniline to form the corresponding sulfate salt. This reaction is typically carried out at a temperature between 80-100 °C.

  • Diazotization: The resulting sulfate solution is then mixed with an aqueous solution of sodium nitrite in a static mixer. The diazotization reaction is performed at a controlled temperature to generate the diazonium salt solution.

  • Hydrolysis: The diazonium salt solution is introduced into a heated tubular reactor in the presence of an aromatic solvent. The hydrolysis reaction is conducted at a temperature of 101-200 °C, leading to the formation of this compound.

  • Work-up and Purification: The product mixture is then passed through an oil-water separator. The organic phase containing the this compound is collected. Further purification can be achieved by distillation to yield a product with a purity of over 99.5%.[8]

Safety Precautions: Diazonium salts are potentially explosive and should be handled with extreme caution. The use of a continuous flow reactor minimizes the accumulation of hazardous intermediates. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Chemical Reactivity and Key Reactions

The reactivity of the aromatic ring in this compound is dictated by the interplay of the activating hydroxyl (-OH) group and the deactivating trifluoromethyl (-CF₃) group.[8] The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director. This leads to predictable regioselectivity in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Reactivity Overview

Caption: Regioselectivity of electrophilic aromatic substitution on this compound.

Key Experimental Protocols

Reaction: Electrophilic aromatic substitution with bromine.

Protocol:

  • Dissolve 1 equivalent of this compound in dichloromethane (B109758) and cool the solution to 0 °C.

  • Add 1 equivalent of bromine, also dissolved in dichloromethane, to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the residue by chromatography on silica (B1680970) gel to separate the isomeric products, primarily 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol.

Safety Precautions: Bromine is highly corrosive and toxic. Handle in a fume hood and wear appropriate PPE. Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction: Formation of an ether by reacting the phenoxide with an alkyl halide.

Protocol:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and form the phenoxide.

  • Add the desired alkyl halide (e.g., ethyl iodide).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the resulting ether by distillation or chromatography.

Safety Precautions: Alkyl halides are often toxic and lachrymatory. Handle with care in a fume hood. Ensure the reaction is carried out in a dry atmosphere as the phenoxide is moisture-sensitive.

Reaction: Electrophilic aromatic substitution with a nitrating agent.

Protocol:

  • Dissolve this compound in a suitable solvent like dichloromethane.

  • At room temperature, add a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate.

  • Add an alkyl nitrate (B79036) (e.g., isopropyl nitrate) to the mixture.

  • Slowly add concentrated sulfuric acid dropwise. An exotherm may be observed.

  • Stir the reaction for a short period (e.g., 5-15 minutes).

  • Pour the reaction mixture into water to quench the reaction.

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude nitrated product, which can be further purified by chromatography or crystallization.

Safety Precautions: Concentrated sulfuric acid and nitric acid (or its precursors) are highly corrosive. Handle with extreme care. The nitration of phenols can be a highly exothermic and potentially runaway reaction. Perform on a small scale initially and with proper temperature control.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science.[8] Its derivatives are being investigated for various therapeutic applications. For instance, it is a key intermediate in the synthesis of Travoprost, an antiglaucoma agent.[2][4] Furthermore, derivatives of this compound are being explored as potential urease inhibitors and for their fluorescent properties in advanced materials.[8]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4][16][17][18] It may also cause respiratory irritation.[4][16][17][18]

Handling and Storage:

  • Handle in a well-ventilated fume hood.[16]

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[16]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.[16]

Conclusion

This compound is a versatile chemical intermediate with a rich and well-defined chemistry. Its unique electronic properties, arising from the combination of the hydroxyl and trifluoromethyl groups, make it a valuable tool for the synthesis of a wide range of functional molecules. A thorough understanding of its physical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenol (CAS: 98-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, synthesis and reactivity, analytical characterization, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound, also known as α,α,α-Trifluoro-m-cresol or 3-Hydroxybenzotrifluoride, is a substituted phenol (B47542) with a trifluoromethyl group at the meta position.[1] This substitution significantly influences the molecule's electronic properties and reactivity.[2] The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the phenolic proton.[2]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 98-17-9[1][3]
Molecular Formula C₇H₅F₃O[3][4]
Molecular Weight 162.11 g/mol [1][3]
Appearance Clear colourless to light yellow liquid[3]
Melting Point -2 to -1.8 °C[1][3]
Boiling Point 178-179 °C[1][3]
Density 1.333 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.458[1][3]
Vapor Pressure 0.56 mmHg (40 °C)[1]
Water Solubility Insoluble[3]
pKa 8.68 (at 25 °C)[3]
LogP 2.95 (at 25 °C)[3]

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. A common industrial method involves a multi-step process starting from trifluoromethylbenzene.[5] An alternative approach utilizes a [3+3] cyclization of 1,3-bis(silyl enol ethers) with α,β-unsaturated trifluoromethyl ketones.[5]

A laboratory-scale synthesis can be achieved through the diazotization of 3-(trifluoromethyl)aniline (B124266) followed by hydrolysis.[6]

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)aniline

  • Diazotization: 3-(Trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C.[6] An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.[6]

  • Hydrolysis: The resulting diazonium salt solution is slowly added to a heated aqueous solution, often containing copper sulfate (B86663) as a catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group.[6]

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.[6]

Synthesis_Workflow A 3-(Trifluoromethyl)aniline B Diazotization (NaNO2, H2SO4, 0-5°C) A->B C 3-(Trifluoromethyl)benzene Diazonium Salt B->C D Hydrolysis (H2O, Heat) C->D E This compound D->E F Purification (Distillation) E->F G Pure this compound F->G

Figure 1: Synthetic workflow for this compound.

Reactivity

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group.[2] The interplay of these two substituents dictates the regioselectivity of reactions. For instance, electrophilic attack is directed primarily to the positions ortho and para to the hydroxyl group.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons and the phenolic hydroxyl proton.[2][5]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[3]

  • ¹⁹F NMR: The fluorine NMR spectrum exhibits a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[3]

Table 2: Representative NMR Data (in CDCl₃)

NucleusChemical Shift (ppm)Multiplicity
¹H ~7.4-6.9Multiplet (aromatic)
~5.5Broad singlet (OH)
¹³C ~156, 132, 130, 124, 120, 116Aromatic carbons
~124 (q)CF₃
¹⁹F ~ -63Singlet
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the O-H stretching of the phenolic group (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong C-F stretching bands (in the 1350-1100 cm⁻¹ region).[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 162.[3][4][5] Common fragmentation patterns include the loss of a fluorine atom to give a fragment at m/z 143.[3][5]

Table 3: Key Mass Spectrometry Data

TechniqueIonization ModeObserved m/zAssignmentReference(s)
GC-MSEI162[M]⁺[3][4][5]
143[M-F]⁺[3][5]
ESI-QTOFNegative161.0219729[M-H]⁻[3][5]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][5][7] The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[5][8]

Serotonin (B10506) Reuptake Inhibitors

A prominent application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders.[1][7][9] For example, it is a precursor to fluoxetine (B1211875) (Prozac).[10]

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicle Vesicle Serotonin (5-HT)->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) 5-HT_Receptor 5-HT Receptor Signal_Transduction Signal Transduction 5-HT_Receptor->Signal_Transduction Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT_Receptor Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Figure 2: Mechanism of action of Fluoxetine.

The diagram above illustrates how fluoxetine, synthesized from a derivative of this compound, blocks the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing its effect on the postsynaptic neuron.

Other Pharmaceutical Applications

This compound is also used in the preparation of other therapeutic agents, such as the antiglaucoma agent travoprost.[3][11]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It can cause burns to the eyes, skin, and mucous membranes.[5][12] It is also combustible.[5][12]

Table 4: Hazard and Safety Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[12]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and developers working in these fields.

References

3-(Trifluoromethyl)phenol structure and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Trifluoromethyl)phenol

Abstract

This compound, also known as m-hydroxybenzotrifluoride, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique chemical structure, characterized by a trifluoromethyl group on the phenolic ring, imparts desirable properties such as enhanced metabolic stability and bioavailability to molecules that incorporate it. This document provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Chemical Structure and Molecular Formula

This compound consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group at positions 1 and 3, respectively. The trifluoromethyl group is a strong electron-withdrawing substituent, which influences the chemical reactivity and physical properties of the molecule.

Molecular Formula: C₇H₅F₃O

Synonyms: m-Cresol, α,α,α-trifluoro-; α,α,α-Trifluoro-m-cresol; m-(Trifluoromethyl)phenol; m-Hydroxybenzotrifluoride; 3-Hydroxybenzotrifluoride.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 162.11 g/mol
CAS Number 98-17-9
Appearance Clear colourless to light yellow liquid
Melting Point -2 to -1.8 °C
Boiling Point 178-179 °C
Density 1.333 g/mL at 25 °C
Refractive Index (n20/D) 1.458
pKa 8.68 at 25 °C
Vapor Pressure 0.56 mmHg at 40 °C
Flash Point 73 °C (163.4 °F) - closed cup
Water Solubility Insoluble

Spectroscopic Data

  • ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aromatic protons appear as a multiplet, while the hydroxyl proton presents as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group is deshielded and typically absorbs in the 50-80 δ range.

  • Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption for the O-H stretch in the range of 3300-3600 cm⁻¹. A strong C-O stretching absorption is observed near 1050 cm⁻¹. Aromatic ring bands are also present around 1500 and 1600 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used for the unambiguous determination of the molecular formula. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 162.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves a diazotization reaction of 3-(trifluoromethyl)aniline (B124266) followed by hydrolysis. A continuous flow reactor method has been developed to improve safety and yield.

Materials:

  • 3-(trifluoromethyl)aniline

  • Sulfuric acid aqueous solution

  • Sodium nitrite (B80452) aqueous solution

  • Aromatic solvent (e.g., xylene)

Procedure:

  • Salt Formation: In a continuous flow reactor, an aqueous solution of sulfuric acid and 3-(trifluoromethyl)aniline are reacted to form a sulfate (B86663) salt solution. This reaction can be carried out at a temperature range of 5°C-150°C, preferably between 80°C-100°C.

  • Diazotization: The resulting sulfate solution is then reacted with an aqueous solution of sodium nitrite in the continuous flow reactor to yield a diazonium salt solution.

  • Hydrolysis: The diazonium salt solution undergoes a hydrolysis reaction in the presence of an aromatic solvent at a temperature of 101°C-200°C to produce this compound.

  • Purification: The product can be purified by distillation to achieve a purity of over 99.5%.

synthesis_workflow start Start Materials: 3-(trifluoromethyl)aniline Sulfuric Acid salt_formation Step 1: Salt Formation (Continuous Flow Reactor, 80-100°C) start->salt_formation diazotization Step 2: Diazotization (Add Sodium Nitrite) salt_formation->diazotization hydrolysis Step 3: Hydrolysis (Aromatic Solvent, 101-200°C) diazotization->hydrolysis purification Step 4: Purification (Distillation) hydrolysis->purification end_product Final Product: This compound (>99.5% purity) purification->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceuticals. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance the metabolic stability and binding affinity of drug molecules.

  • Serotonin (B10506) Uptake Inhibitors: This compound is a key intermediate in the synthesis of drugs designed to treat depression. For instance, 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which are specific inhibitors of serotonin uptake, are synthesized using this compound. The inclusion of a -CF₃ group can significantly increase the potency of such inhibitors.

  • Antiglaucoma Agents: this compound is used in the preparation of travoprost, a prostaglandin (B15479496) analog used to treat glaucoma.

  • Other Therapeutic Agents: Derivatives of this compound are being investigated as potential new therapeutic agents, including urease inhibitors.

The trifluoromethyl group's ability to increase the potency of pharmacologically active molecules has been demonstrated in various structure-activity relationship (SAR) studies, making this compound a valuable component in the drug discovery process.

Safety and Handling

This compound is classified as an irritant and is toxic. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye shields, and a respirator, should be used when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area.

Spectroscopic Profile of 3-(Trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)phenol (CAS No. 98-17-9), a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as m-hydroxybenzotrifluoride, is an aromatic organic compound with the molecular formula C₇H₅F₃O.[1][2][3][4] Its chemical structure, featuring a hydroxyl group and a trifluoromethyl group on a benzene (B151609) ring, makes it a valuable building block in organic synthesis. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of molecules, properties that are highly desirable in drug design.[5] Accurate spectroscopic data is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.33t8.0Aromatic H
7.19dt7.6, 1.0Aromatic H
7.08sAromatic H
7.00dd8.2, 2.4Aromatic H
5.66s-OH

Solvent: CDCl₃, Instrument Frequency: 400 MHz[6]

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl and trifluoromethyl groups, as well as the aromatic ring.

Wavenumber (cm⁻¹)Description
3200-3600 (broad)O-H stretch (intermolecular hydrogen bonding)
3000-3100Aromatic C-H stretch
1500-1600Aromatic C=C ring stretch
~1220C-O stretch
1100-1400C-F stretches (strong)

The broadness of the O-H stretching band is indicative of hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

GC-MS (Electron Ionization - EI)

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)
143Moderate[M-F]⁺
112Moderate[M-CF₂]⁺

Source: NIST Mass Spectrometry Data Center[8]

ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight)

Ionization ModeObserved m/zAssignment
Negative161.0219729[M-H]⁻

Source: MassBank Europe[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[9]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

IR Spectroscopy Protocol
  • Sample Preparation (ATR-IR): Place a small drop of liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC column (e.g., a non-polar capillary column) separates the components of the sample. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure elution of the compound.

  • MS Conditions: As the compound elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons (typically 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid (ATR) or Solution Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. For more in-depth analysis, such as 2D NMR experiments or high-resolution mass spectrometry for elemental composition confirmation, further investigation is recommended.

References

3-(Trifluoromethyl)phenol reactivity and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical aromatic building block in modern organic synthesis, prized for the unique electronic properties imparted by its trifluoromethyl substituent. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl group governs its reactivity, making it a versatile precursor for a wide range of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physicochemical properties, functional group reactivity, and synthetic applications of this compound, supplemented with experimental protocols and graphical representations of its chemical behavior.

Core Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in synthesis. The highly electronegative and lipophilic trifluoromethyl group significantly influences these characteristics compared to unsubstituted phenol (B47542).[1]

PropertyValueReference(s)
Molecular Formula C₇H₅F₃O[2]
Molecular Weight 162.11 g/mol [2][3]
Appearance Clear yellow liquid[2]
Melting Point -2 to -1.8 °C[2][4]
Boiling Point 178-179 °C[2][5]
Density 1.333 g/mL at 25 °C[2][5]
pKa 8.68 - 9.08 (at 25 °C)[2][6][7]
logP 2.95[2]
Refractive Index (n20/D) 1.458[2]

Reactivity and Functional Groups

The chemical behavior of this compound is dominated by the competing electronic effects of its two functional groups: the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group.

Hydroxyl (-OH) Group Reactivity

The phenolic hydroxyl group is acidic and serves as a key site for functionalization.

  • Acidity : The trifluoromethyl group's strong electron-withdrawing nature increases the acidity (lowers the pKa) of the phenolic proton compared to phenol (pKa ≈ 10), making it easier to deprotonate. The pKa has been reported in the range of 8.68 to 9.08.[2][6][7]

  • O-Alkylation and O-Acylation : The resulting phenoxide, formed by deprotonation with a suitable base, is a potent nucleophile. It readily undergoes Williamson ether synthesis with alkyl halides to form ethers and reacts with acyl chlorides or anhydrides to form esters. These reactions are fundamental to incorporating the 3-(trifluoromethyl)phenoxy moiety into larger molecules.

  • O-Trifluoromethylation : The direct conversion of the hydroxyl group to a trifluoromethoxy (-OCF₃) group is a valuable transformation in medicinal chemistry.[8] This can be achieved through various modern synthetic methods, including reactions with electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents, often under specific catalytic conditions.[1][9]

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene (B151609) ring is dictated by the combined influence of the two substituents.

  • Directing Effects : The hydroxyl group is a powerful activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect).[1] Conversely, the trifluoromethyl group is a strong deactivating, meta-director because of its potent electron-withdrawing inductive effect (-I effect).[1]

  • Overall Reactivity : In electrophilic aromatic substitution (EAS), the activating hydroxyl group's directing effect is dominant.[1] It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). The deactivating -CF₃ group at the C3 position further influences this selectivity but does not override the -OH group's control. Attack is favored at the C2, C4, and C6 positions as the resulting carbocation intermediates (arenium ions) are stabilized by resonance with the hydroxyl group's lone pairs.[1]

Specific EAS reactions include:

  • Halogenation : Bromination with Br₂ in a solvent like dichloromethane (B109758) results in substitution primarily at the positions ortho and para to the hydroxyl group.[1]

  • Carboxylation : The Kolbe-Schmitt reaction, involving the sodium phenoxide and CO₂, leads to carboxylation at the ortho position, yielding a salicylic (B10762653) acid derivative.[1]

EAS_Directing_Effects cluster_0 This compound cluster_1 Functional Group Effects cluster_2 Resulting Reactivity molecule molecule OH Hydroxyl (-OH) - Activating - Ortho, Para-Director - (+M Effect) CF3 Trifluoromethyl (-CF3) - Deactivating - Meta-Director - (-I Effect) Reactivity Overall Reactivity in EAS: - OH group is dominant director. - Substitution favored at C2, C4, C6.

Logical relationship of functional groups and reactivity.
Trifluoromethyl (-CF₃) Group Reactivity

The -CF₃ group is generally characterized by its high stability and inertness.

  • Electronic Effect : Its primary role is to act as a strong electron-withdrawing group, which modulates the properties of the entire molecule, including the acidity of the phenol and the reactivity of the ring.

  • Stability : Unlike its ortho and para isomers, this compound does not readily undergo aqueous defluorination.[10] The meta position does not allow for the formation of the dearomatized quinone difluoromethide intermediate that facilitates fluoride (B91410) loss in the other isomers.[10]

EAS_Pathway cluster_attack Electrophilic Attack cluster_intermediate Resonance-Stabilized Carbocation (Arenium Ion) cluster_product Final Products start This compound + Electrophile (E+) ortho_attack Attack at C2/C6 (Ortho) start->ortho_attack para_attack Attack at C4 (Para) start->para_attack ortho_ion Ortho Intermediate (Stabilized by -OH) ortho_attack->ortho_ion Forms para_ion Para Intermediate (Stabilized by -OH) para_attack->para_ion Forms ortho_product Ortho-Substituted Product ortho_ion->ortho_product Deprotonation para_product Para-Substituted Product para_ion->para_product Deprotonation

Generalized workflow for Electrophilic Aromatic Substitution.

Synthesis and Applications

This compound is not naturally occurring and must be chemically synthesized. It serves as a key intermediate in the production of high-value chemicals.

Synthetic Routes
  • From Trifluoromethylbenzene : A common industrial route starts with trifluoromethylbenzene, which undergoes a sequence of nitration, reduction of the nitro group to an amine, diazotization, and finally, hydrolysis of the diazonium salt to yield the phenol.[11]

  • From Trifluoromethyl Halobenzene : An alternative method involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a stable trifluoromethylphenyl benzyl (B1604629) ether intermediate. This ether is then cleaved via hydrogenolysis to afford the final phenol product.[12]

Key Applications

The incorporation of the 3-(trifluoromethyl)phenyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1]

  • Pharmaceuticals : It is a crucial precursor for synthesizing drugs such as the antiglaucoma agent travoprost and is used in the development of psychotropic drugs like selective serotonin (B10506) reuptake inhibitors (SSRIs).[2][11][12]

  • Agrochemicals : The compound is a building block for various pesticides and herbicides.[5][7]

Experimental Protocols

The following sections provide generalized methodologies for common transformations of this compound, based on established chemical principles. Researchers should consult specific literature for optimized conditions for their desired substrate.

Protocol 4.1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of a 3-(trifluoromethyl)phenyl ether.

  • Reagents and Equipment : this compound, a suitable base (e.g., NaH, K₂CO₃), an alkyl halide (e.g., benzyl bromide, iodomethane), anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup.

  • Procedure : a. To a solution of this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.1-1.5 eq) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. c. Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension. d. The reaction is stirred at room temperature or heated (e.g., to 60-80 °C) until completion, monitored by TLC or LC-MS. e. Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). f. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 4.2: General Procedure for Electrophilic Bromination

This protocol describes the bromination of the aromatic ring.[1]

  • Reagents and Equipment : this compound, bromine (Br₂), a chlorinated solvent (e.g., CH₂Cl₂, CCl₄), round-bottom flask, magnetic stirrer, dropping funnel. Caution: Bromine is highly corrosive and toxic.

  • Procedure : a. Dissolve this compound (1.0 eq) in the solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath. b. In a dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent. c. Add the bromine solution dropwise to the stirred phenol solution over 30 minutes. Maintain the temperature at 0 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates the consumption of the starting material. e. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume excess bromine. f. Separate the organic layer, and extract the aqueous layer with the solvent. g. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. h. The resulting mixture of brominated isomers can be purified and separated by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-(CF3)phenol in Anhydrous Solvent base Add Base (e.g., NaH) under Inert Atmosphere start->base stir1 Stir to form Phenoxide base->stir1 reagent Add Alkyl Halide (R-X) stir1->reagent stir2 Stir at RT or Heat reagent->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Ether Product purify->end

Experimental workflow for a typical O-alkylation reaction.

References

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(trifluoromethyl)phenol, a critical intermediate in the pharmaceutical and agrochemical industries. It includes detailed experimental protocols for key reactions, a comparative analysis of synthetic methodologies, and explores the synthesis of important derivatives. The strategic incorporation of the trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making these compounds highly valuable in drug design.[1]

Core Synthesis of this compound

Several viable methods exist for the synthesis of this compound. The most common industrial approach involves the diazotization and subsequent hydrolysis of 3-(trifluoromethyl)aniline (B124266). Other notable methods include the Baeyer-Villiger oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959) and a route starting from trifluoromethyl-substituted halobenzenes.

From 3-(Trifluoromethyl)aniline via Diazotization and Hydrolysis

This classical and widely used industrial method involves two main steps: the conversion of the aromatic amine to a diazonium salt, followed by hydrolysis to the phenol (B47542).[2][3] This process has been optimized for high yield and purity and is also adaptable to continuous flow chemistry, which mitigates safety risks associated with the thermal instability of diazonium salts.[4]

Materials:

  • 3-(Trifluoromethyl)aniline

  • Sulfuric acid (H₂SO₄), 25% aqueous solution

  • Sodium nitrite (B80452) (NaNO₂)

  • Urea

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction

  • Ice

Procedure:

  • Salt Formation: In a suitable reactor, prepare a 25% aqueous solution of sulfuric acid. To this, slowly add 3-(trifluoromethyl)aniline with stirring. An optimized protocol suggests stirring the mixture for 30 minutes to ensure complete formation of the aniline (B41778) salt.[5]

  • Diazotization: Cool the aniline salt suspension to 0-5 °C in an ice bath. Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C. The reaction is exothermic and careful temperature control is crucial.

  • Hydrolysis: The resulting diazonium salt solution is then subjected to hydrolysis. An improved method involves adding the diazonium salt solution dropwise to a boiling aqueous solution containing a small amount of urea.[5] Urea is added to decompose any excess nitrous acid.[6] Steam distillation is then used to facilitate the hydrolysis and separate the product. The steam distillation is typically carried out at 98-102 °C.[5]

  • Work-up and Purification: The distillate, containing this compound, is collected. The phenol can be separated from the aqueous layer. The aqueous layer is then extracted with an organic solvent like dichloromethane to recover any dissolved product. The organic extracts are combined, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

This improved hydrolysis method, particularly the dropwise addition of the diazonium salt to hot water with urea, helps to minimize the formation of tar-like byproducts, leading to higher yields and purity.[5]

From 3-(Trifluoromethyl)benzaldehyde via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones or aldehydes into esters or carboxylic acids, respectively. When applied to aromatic aldehydes, the reaction can yield formates, which are then hydrolyzed to the corresponding phenols.[7][8][9] This method offers an alternative route from a different starting material.

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is often run at room temperature but may require cooling in an ice bath to control any exotherm. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHSO₃ or Na₂S₂O₃ to destroy excess peroxyacid.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is the formate (B1220265) ester.

  • Hydrolysis: The crude formate ester is then hydrolyzed to this compound by treatment with a base (e.g., NaOH in methanol/water) followed by acidic work-up.

From 3-(Trifluoromethyl)halobenzene

This synthetic route involves the protection of a hydroxyl group as a benzyl (B1604629) ether, followed by a nucleophilic aromatic substitution and subsequent deprotection.

Materials:

  • 3-(Trifluoromethyl)chlorobenzene

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • N,N-Dimethylacetamide (DMA)

  • Palladium on carbon (5% Pd/C) catalyst

  • Ethanol (B145695)

  • Hydrogen gas (H₂)

Procedure:

  • Formation of Sodium Benzylate: In a reaction vessel under a nitrogen atmosphere, sodium hydride is added to anhydrous N,N-dimethylacetamide. Benzyl alcohol is then added dropwise. The mixture is stirred to ensure complete formation of sodium benzylate.[10]

  • Ether Formation: To the solution of sodium benzylate, 3-(trifluoromethyl)chlorobenzene is added. The reaction mixture is refluxed for several hours (e.g., 18 hours).[10] After cooling, the mixture is diluted with water, and the resulting 3-trifluoromethylphenyl benzyl ether is isolated, potentially by extraction with a water-immiscible solvent. This intermediate can be purified by distillation. A 68% yield has been reported for this step.[10]

  • Hydrogenolysis (Deprotection): The purified 3-trifluoromethylphenyl benzyl ether is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 5% Pd/C is added.[10] The vessel is charged with hydrogen gas (e.g., at an initial pressure of 60 psi) and the mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed (typically around 2 hours).[10]

  • Work-up: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting this compound is purified by distillation. A yield of 79% has been reported for the hydrogenolysis step.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for the described synthetic routes to this compound, allowing for easy comparison.

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityReference
Diazotization/Hydrolysis (Batch)3-(Trifluoromethyl)anilineH₂SO₄, NaNO₂, Urea~80-91%<99% (before extensive purification)[4][5]
Diazotization/Hydrolysis (Flow)3-(Trifluoromethyl)anilineH₂SO₄, NaNO₂>95%>99.5%[4]
Via Benzyl Ether3-(Trifluoromethyl)chlorobenzeneSodium Benzylate, Pd/C, H₂~54% (overall)High (distilled product)[10]
Baeyer-Villiger Oxidation3-(Trifluoromethyl)benzaldehydem-CPBAModerate to HighVariable, depends on purificationGeneral Method

Synthesis of this compound Derivatives

The phenol moiety of this compound serves as a versatile handle for further functionalization, leading to a wide range of derivatives with applications in drug discovery and materials science.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[11][12]

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • A base (e.g., sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., acetone, butanone, acetonitrile)

Procedure:

  • Deprotonation: Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask. Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents).

  • Alkylation: Add the alkyl halide (1.1-1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter off any inorganic salts. Evaporate the solvent from the filtrate. Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography or distillation.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents must be considered: the hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director. The activating hydroxyl group typically dominates the regioselectivity of the reaction.

Procedure Outline:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add the halogenating agent (e.g., bromine (Br₂) or N-bromosuccinimide (NBS)) portion-wise at a controlled temperature (often at or below room temperature).

  • After the reaction is complete, the mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess halogen, followed by standard aqueous washes.

  • The product, a mixture of halogenated isomers, is isolated and purified, typically by chromatography.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are prevalent in medicinal chemistry. For example, the antidepressant fluoxetine (B1211875) (Prozac) is a phenoxyphenylpropylamine derivative that contains a trifluoromethylphenoxy moiety, which acts as a selective serotonin (B10506) reuptake inhibitor (SSRI).[13] More recently, trifluoromethylphenyl derivatives have been investigated as inhibitors of key enzymes in cellular signaling cascades, such as protein kinases.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in signaling pathways that regulate inflammatory responses. Its inhibition is a therapeutic strategy for various inflammatory diseases. Novel imidazole (B134444) derivatives incorporating a trifluoromethylphenyl group have shown significant inhibitory activity against p38 MAP kinase.[1]

p38_MAPK_Pathway stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) mkk MAPKKs (MKK3/6) stress->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates & Activates response Inflammatory Response (e.g., Cytokine Production) substrates->response Leads to inhibitor 3-(Trifluoromethyl)phenyl Derivative Inhibitor inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP Kinase signaling pathway by a 3-(trifluoromethyl)phenyl derivative.

Logical and Experimental Workflows

The synthesis of a target molecule often involves a multi-step process. The following diagram illustrates a typical workflow for synthesizing a derivative of this compound.

Synthesis_Workflow start Select Starting Material (e.g., 3-(CF3)aniline) synth_core Synthesize Core 3-(CF3)phenol start->synth_core purify_core Purify Core (Distillation/Chromatography) synth_core->purify_core characterize_core Characterize Core (NMR, MS, IR) purify_core->characterize_core derivatize Derivatization Reaction (e.g., Williamson Ether Synthesis) characterize_core->derivatize purify_deriv Purify Derivative (Chromatography/Recrystallization) derivatize->purify_deriv characterize_deriv Characterize Final Product (NMR, MS, IR, m.p.) purify_deriv->characterize_deriv end_product Final Pure Derivative characterize_deriv->end_product

Caption: General experimental workflow for the synthesis and derivatization of this compound.

References

A-Technical-Guide-to-the-Biological-Activities-of-Trifluoromethyl-containing-Phenols

Author: BenchChem Technical Support Team. Date: December 2025

-An-In-depth-Review-for-Drug-Discovery-Professionals-

Abstract

The incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds is a cornerstone strategy in modern medicinal chemistry. This functional group significantly alters the physicochemical properties of parent molecules, enhancing lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into potent and diverse biological activities. This technical guide provides a comprehensive overview of the primary biological activities associated with trifluoromethyl-containing phenols, including their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We present quantitative data from various studies, detail the experimental protocols used for their evaluation, and visualize key signaling pathways and workflows to offer a thorough resource for researchers, scientists, and professionals in drug development.

1.-Introduction:-The-Role-of-the-Trifluoromethyl-Group-in-Phenolic-Scaffolds

The trifluoromethyl (CF3) group is a unique structural motif in drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to a phenolic ring, the CF3 group can dramatically influence the molecule's pharmacokinetic and pharmacodynamic profile. Its high electronegativity can lower the pKa of the phenolic hydroxyl group, potentially enhancing interactions with biological targets. Furthermore, the CF3 group's steric bulk and resistance to metabolic degradation can prolong a drug's half-life and improve its oral bioavailability. These attributes have made trifluoromethyl-containing phenols privileged structures in the development of therapeutics for a wide range of diseases.

2.-Anticancer-Activities

Trifluoromethyl-containing phenols have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to the suppression of cell proliferation, migration, and the induction of apoptosis.

2.1-Quantitative-Anticancer-Data

The cytotoxic effects of various trifluoromethyl-containing compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth, by 50%. Lower IC50 values indicate greater potency.

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference
Trifluoromethyl-isoxazoles3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[1]
Trifluoromethyl-isoxazolesVarious Derivatives4T1 (Breast)3.11 - >200[1]
Trifluoromethyl-isoxazolesVarious DerivativesPC-3 (Prostate)7.93 - >200[1]
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidinesCompound 3bA375 (Melanoma)54.33 ± 0.51
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidinesCompound 3bC32 (Melanoma)53.67 ± 0.47
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidinesCompound 3bDU145 (Prostate)51.33 ± 0.47
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidinesCompound 3bMCF-7 (Breast)50.67 ± 0.47
2.2-Key-Signaling-Pathway:-MAPK/ERK-Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common feature in over 30% of human cancers, making it a prime target for therapeutic intervention.[2] Many small molecule inhibitors, including those with trifluoromethyl-phenol motifs, target components of this pathway, such as RAF, MEK, and ERK, to block aberrant signaling and inhibit tumor growth.

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates to and phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Nucleus Nucleus Drug Trifluoromethyl-Phenol Inhibitors Drug->RAF Drug->MEK

MAPK/ERK signaling pathway with potential inhibition sites.

3.-Anti-inflammatory-Activities

Chronic inflammation is a key driver of numerous diseases. Trifluoromethyl-containing phenols can exert anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators like nitric oxide (NO).

3.1-Quantitative-Anti-inflammatory-Data

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Compound ClassSpecific CompoundAssayIC50 (µM)Reference
Phenolic CompoundCompound 6 from R. sachalinensisNO Inhibition in RAW 264.7 cells21.34 ± 2.52[3]
Pyridazine Phenol (B47542) DerivativeASP0965IL-1β InhibitionPotent activity reported[4]
BenzylidenecyclohexanoneCompound 8NO Inhibition in RAW 264.7 cells6.68[5]
BenzylidenecyclohexanoneCompound 9NO Inhibition in RAW 264.7 cells7.02[5]
3.2-Key-Signaling-Pathway:-NF-κB-Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Phenolic compounds can inhibit this pathway at various steps, thereby reducing inflammation.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB (Inactive Complex) IkB->Complex Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB->Complex Transcription Gene Transcription NFkB->Transcription Translocates to Nucleus Complex->NFkB Release Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Phenols Trifluoromethyl-Phenols Phenols->IKK Inhibit Phenols->NFkB Inhibit Translocation

NF-κB inflammatory pathway with potential inhibition sites.

4.-Antimicrobial-Activities

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Trifluoromethyl-containing phenols have shown promise in this area, exhibiting activity against a variety of bacterial and fungal strains.

4.1-Quantitative-Antimicrobial-Data

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Trifluoromethyl-pyrazole derivativeCompound 25S. aureus (MRSA)0.78
Trifluoromethyl-pyrazole derivativeCompound 25E. faecium0.78
Trifluoromethyl-pyrazole derivativeCompound 13S. aureus (MRSA)3.12
N-trifluoromethylthio sulfonimidamideCompound 13M. tuberculosis4-8[6]
N-trifluoromethylthio sulfonimidamideCompound 15M. tuberculosis4-8[6]
Fungal ExtractA. stygium WL1B5E. coli ATCC 25922400[7]
Fungal ExtractA. stygium WL1B5E. coli NCTC 13353 (ESBL+)400[7]

5.-Antioxidant-Activities

Antioxidants neutralize harmful free radicals, thereby mitigating oxidative stress, a process implicated in aging and various diseases. The phenolic hydroxyl group is a key pharmacophore for radical scavenging, and its activity can be modulated by substituents like the CF3 group.

5.1-Quantitative-Antioxidant-Data

Antioxidant capacity is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values, representing the concentration required to scavenge 50% of the radicals.

Compound/ExtractAssayIC50 (µg/mL)Reference
L. camara (CYV) extractDPPH33.30 ± 2.39[8]
L. camara (PRV) extractDPPH40.32 ± 2.94[8]
L. camara (CYV) extractABTS18.25 ± 0.19[8]
L. camara (PRV) extractABTS18.24 ± 1.82[8]
Phenolic Compound 7 from R. sachalinensisDPPH19.49 ± 0.21 (µM)[3]
Phenolic Compound 8 from R. sachalinensisDPPH27.77 ± 0.61 (µM)[3]

6.-Appendix:-Detailed-Experimental-Protocols

6.1-Experimental-Workflow-Visualization

A typical workflow for screening and characterizing novel trifluoromethyl-containing phenols involves a multi-stage process, from initial high-throughput screening to detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Library PrimaryScreen Primary Screening (e.g., MTT Assay for Cytotoxicity) Start->PrimaryScreen HitID Hit Identification (Potent & Selective Compounds) PrimaryScreen->HitID DoseResponse Dose-Response Analysis (Calculate IC50) HitID->DoseResponse SecondaryAssay Secondary / Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition, Western Blot for Pathway Analysis) DoseResponse->SecondaryAssay SecondaryAssay->HitID Refine selection LeadOpt Lead Optimization (Structure-Activity Relationship) SecondaryAssay->LeadOpt End End: Preclinical Candidate LeadOpt->End

Typical workflow for evaluating bioactive compounds.

6.2-MTT-Cell-Viability-Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[9]

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

  • Solubilization : Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement : Read the absorbance at a wavelength between 540-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to determine the IC50 value.

6.3-DPPH-Radical-Scavenging-Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[13]

Procedure:

  • Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The absorbance of this working solution at 517 nm should be ~1.0.[13]

  • Sample Preparation : Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent. Perform serial dilutions to obtain a range of concentrations.[14]

  • Reaction Setup : In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to triplicate wells.[13]

  • Reaction Initiation : Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells. Include a blank control containing only the solvent and the DPPH solution.[13]

  • Incubation : Incubate the plate in the dark at room temperature for a set time, typically 20-30 minutes.[15]

  • Absorbance Measurement : Measure the decrease in absorbance at 517 nm using a microplate reader.[14]

  • Data Analysis : Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[13] Plot the percentage of scavenging against the log of compound concentration to determine the IC50 value.

6.4-ABTS-Radical-Scavenging-Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in its decolorization.[16]

Procedure:

  • ABTS•+ Generation : Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation : Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Sample Preparation : Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in the solvent.

  • Reaction Setup : In a 96-well plate or cuvettes, add a small volume of the sample or standard (e.g., 10-20 µL).[16]

  • Reaction Initiation : Add a larger volume of the ABTS•+ working solution (e.g., 180-200 µL) to initiate the reaction.[16]

  • Incubation : Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).

  • Absorbance Measurement : Measure the absorbance at 734 nm.

  • Data Analysis : Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

References

3-(Trifluoromethyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, and key synthetic methodologies, presented in a format tailored for scientific and research applications.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing. The compound is systematically named under IUPAC nomenclature, and also referred to by common and trade names.

Below is a classification of the various synonyms and alternative names for this compound.

G Classification of this compound Synonyms main This compound iupac IUPAC Name main->iupac is classified as common Common Names main->common is also known as commercial Commercial & Other Identifiers main->commercial is identified by phenol_trifluoromethyl Phenol (B47542), 3-(trifluoromethyl)- iupac->phenol_trifluoromethyl hydroxybenzotrifluoride 3-Hydroxybenzotrifluoride common->hydroxybenzotrifluoride m_hydroxybenzotrifluoride m-Hydroxybenzotrifluoride common->m_hydroxybenzotrifluoride trifluoro_m_cresol α,α,α-Trifluoro-m-cresol common->trifluoro_m_cresol m_trifluoromethylphenol m-(Trifluoromethyl)phenol common->m_trifluoromethylphenol hydroxy_trifluorotoluene 3-Hydroxy-α,α,α-trifluorotoluene common->hydroxy_trifluorotoluene cas CAS: 98-17-9 commercial->cas nsc NSC 9884 commercial->nsc

Caption: Hierarchical classification of names for this compound.

The most commonly used synonyms include 3-Hydroxybenzotrifluoride and α,α,α-Trifluoro-m-cresol.[1][2] Its unique Chemical Abstracts Service (CAS) number is 98-17-9.[1][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, understanding its behavior in different solvents, and for safety considerations.

PropertyValueSource(s)
Molecular Formula C₇H₅F₃O[4][5]
Molecular Weight 162.11 g/mol [4][5]
Appearance Clear colorless to light yellow liquid[5]
Melting Point -2 to -1.8 °C[1][5]
Boiling Point 178-179 °C[1][5]
Density 1.333 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.458[1]
Vapor Pressure 0.56 mmHg at 40 °C[1]
Flash Point 73 °C (163.4 °F) - closed cup
pKa 8.68 at 25 °C[5]
LogP 2.95 at 25 °C[5]
Water Solubility Insoluble[5]

Synthesis of this compound

The most prevalent laboratory and industrial synthesis of this compound involves the diazotization of 3-(trifluoromethyl)aniline (B124266) followed by hydrolysis of the resulting diazonium salt. This method is reliable and provides good yields of the final product.

The overall reaction scheme is as follows:

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis aniline (B41778) 3-(Trifluoromethyl)aniline diazonium 3-(Trifluoromethyl)benzene diazonium salt aniline->diazonium 1. H₂SO₄ 2. NaNO₂   0-5 °C h2so4 H₂SO₄ (aq) nano2 NaNO₂ (aq) water H₂O (steam) phenol This compound urea (B33335) Urea diazonium->phenol H₂O (steam) Urea 98-102 °C

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-(trifluoromethyl)aniline.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Diazotization

  • Prepare a 25% aqueous solution of sulfuric acid.

  • In a three-necked round-bottom flask cooled in an ice-salt bath, add 31g of 3-(trifluoromethyl)aniline.

  • Slowly add 315g of the 25% aqueous sulfuric acid solution to the flask with continuous stirring, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Prepare a solution of sodium nitrite in water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The appearance of a persistent blue color on starch-iodide paper indicates the completion of the diazotization.

Step 2: Hydrolysis

  • In the reaction flask for steam distillation, add water and a small amount of urea (approximately 0.1g of urea per gram of 3-(trifluoromethyl)aniline). The urea is added to decompose any excess nitrous acid.[6]

  • Begin heating the water to generate steam.

  • Slowly add the prepared diazonium salt solution dropwise into the steam distillation apparatus. The rate of addition should be controlled to match the rate of distillation.[6]

  • Maintain the distillation temperature between 98-102 °C.[6]

  • Continue the steam distillation for 3-5 hours until no more oily product is observed in the distillate.[6]

Step 3: Work-up and Purification

  • Collect the distillate, which contains an aqueous layer and an oily layer of this compound.

  • Separate the oily layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane to recover any dissolved product.[6]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation.[7] The boiling point of this compound is approximately 57-60 °C at 9 torr.[7]

Expected Yield: The total yield of this compound is typically around 90-91%.[6]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1] It is harmful if swallowed or in contact with skin.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3] A dust mask (type N95 or equivalent) is recommended.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]

  • Fire: Combustible liquid. In case of fire, use CO₂, dry chemical, or foam for extinction.[3]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[1][3]

References

The Ascent of the Trifluoromethyl Group: A Technical History of Trifluoromethylphenols in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of trifluoromethylphenols, a cornerstone of modern medicinal and materials chemistry.

Introduction

The introduction of the trifluoromethyl (–CF₃) group into organic molecules represents a landmark achievement in synthetic chemistry, profoundly influencing the fields of drug discovery, agrochemicals, and materials science.[1] The unique physicochemical properties conferred by this fluorine-containing moiety—including high electronegativity, metabolic stability, and lipophilicity—have made it an indispensable tool for fine-tuning the biological activity and material characteristics of organic compounds.[2] Trifluoromethylphenols (TFMPs), which combine the versatile phenolic hydroxyl group with the powerful trifluoromethyl substituent, stand out as pivotal building blocks in this chemical revolution. Their history traces a path from challenging early syntheses to the sophisticated and highly specific methodologies available today, mirroring the broader evolution of organofluorine chemistry.

This technical guide provides an in-depth exploration of the historical development of trifluoromethylphenols. It covers the evolution of synthetic strategies, presents key physicochemical data in a comparative format, details critical experimental protocols, and visualizes the progression of chemical thought in this vital area of research.

Historical Evolution of Synthetic Methodologies

The journey to efficiently synthesize trifluoromethylphenols has been marked by significant innovation, moving from harsh, non-selective methods to milder, more versatile catalytic approaches.

Early Methods: The Challenge of Fluorination

Initial forays into trifluoromethylarene synthesis were dominated by halogen exchange (Halex) reactions. An early and notable example is the Swarts reaction , first reported by Frédéric Swarts in 1892, which utilized antimony fluorides (like SbF₃) to replace chlorine atoms in trichloromethyl groups with fluorine.[3] This method, later adapted to use hydrogen fluoride (B91410) (HF), formed the basis for the industrial production of benzotrifluoride (B45747) from benzotrichloride (B165768) and was a foundational, albeit forceful, method for creating the C-F bond.[3] However, these methods were often limited by their harsh conditions and lack of functional group tolerance, making the synthesis of complex phenols challenging.

The Diazotization Era: A Versatile Workhorse

A more versatile and widely adopted strategy for the synthesis of trifluoromethylphenols has been the diazotization of trifluoromethyl-substituted anilines, followed by hydrolysis of the resulting diazonium salt.[4] This classical approach allows for the regioselective placement of the hydroxyl group on the aromatic ring, dictated by the position of the amine on the starting aniline. This method remains a staple in both laboratory and industrial synthesis due to its reliability and the availability of a wide range of trifluoromethylaniline precursors.

The Benzyl (B1604629) Ether Route: A Milder Alternative

To circumvent the often harsh conditions of direct hydrolysis or nucleophilic aromatic substitution, a two-step method involving a benzyl ether intermediate was developed.[5] In this approach, a trifluoromethylhalobenzene is reacted with sodium benzylate to form a stable trifluoromethylphenyl benzyl ether.[6] This intermediate is then subjected to hydrogenolysis, typically using a palladium-on-carbon catalyst, to cleave the benzyl group and yield the desired trifluoromethylphenol with good yields.[5] This method offers a milder deprotection step and is compatible with a broader range of functional groups.

Modern Era: Direct Trifluoromethylation

The last few decades have witnessed the rise of powerful new reagents and catalytic systems for the direct introduction of the –CF₃ group, revolutionizing the field.

  • Nucleophilic Trifluoromethylation: The development of the Ruppert-Prakash reagent (TMSCF₃ or trifluoromethyltrimethylsilane) provided a safe and effective source of the nucleophilic trifluoromethide anion (CF₃⁻) equivalent.[7][8] Activated by a fluoride source, this reagent reacts with carbonyl compounds, which can be precursors to phenolic systems.[8]

  • Electrophilic Trifluoromethylation: The creation of "shelf-stable" electrophilic trifluoromethylating reagents, such as Umemoto and Togni reagents , enabled the direct trifluoromethylation of electron-rich substrates like phenols.[9] These reagents deliver a "CF₃⁺" synthon, offering a complementary approach to nucleophilic methods.

  • Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a groundbreaking method for the direct C-H trifluoromethylation of arenes and heteroarenes under exceptionally mild conditions.[10] Using a photocatalyst, a cheap CF₃ source like triflyl chloride, and a household light bulb, this method can install trifluoromethyl groups directly onto unfunctionalized aromatic rings, representing the cutting edge of efficiency and selectivity.[10]

The following diagram illustrates the chronological progression of these key synthetic strategies.

Historical_Development cluster_0 Early Industrial Methods (ca. 1890s-1930s) cluster_1 Classical Synthetic Routes (ca. 1950s-1980s) cluster_2 Modern Reagent-Based Methods (ca. 1980s-Present) Swarts Swarts Reaction (Halogen Exchange) Diazotization Diazotization of Anilines Swarts->Diazotization Increased Versatility BenzylEther Benzyl Ether Route RuppertPrakash Nucleophilic CF₃ (Ruppert-Prakash) BenzylEther->RuppertPrakash New Reagent Classes UmemotoTogni Electrophilic CF₃ (Umemoto/Togni) Photoredox Direct C-H Trifluoromethylation (Photoredox Catalysis) UmemotoTogni->Photoredox Higher Efficiency

Caption: Chronological evolution of synthetic methods for trifluoromethylphenols.

Quantitative Data Presentation

The position of the trifluoromethyl group on the phenol (B47542) ring significantly impacts its physicochemical properties. The strong electron-withdrawing nature of the –CF₃ group generally increases the acidity (lowers the pKa) of the phenol compared to the parent compound (Phenol, pKa ≈ 10.0).

Table 1: Physicochemical Properties of Trifluoromethylphenol Isomers
Property2-(Trifluoromethyl)phenol3-(Trifluoromethyl)phenol4-(Trifluoromethyl)phenol
Molecular Formula C₇H₅F₃OC₇H₅F₃OC₇H₅F₃O
Molecular Weight 162.11 g/mol [11]162.11 g/mol 162.11 g/mol [12]
Melting Point (°C) 43-4543-45[13]45-47
Boiling Point (°C) 147-148 (at 1 atm)[5]178 (at 1 atm)71.5-72 (at 8 mmHg)
pKa ~8.89.08[14]9.39[15]
logP (Predicted) 2.5-2.82.5-2.82.5-2.8
Table 2: Comparison of Yields for Selected Synthesis Methods
Synthesis MethodStarting MaterialProductReported Yield (%)
Benzyl Ether Route2-Trifluoromethylchlorobenzene2-Trifluoromethylphenol75%[4][5]
Benzyl Ether Route3-Trifluoromethylchlorobenzene3-Trifluoromethylphenol79%[4][5]
Benzyl Ether Route4-Trifluoromethylchlorobenzene4-Trifluoromethylphenol84.5%[4][6]
Diazotization & Hydrolysism-Trifluoromethylanilinem-Trifluoromethylphenol>90%[4]
Diazotization & Hydrolysis (Continuous Flow)m-Trifluoromethylanilinem-Trifluoromethylphenol>95%[4]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of trifluoromethylphenols using two common and historically significant methods.

Protocol 1: Synthesis of m-Trifluoromethylphenol via Diazotization and Hydrolysis

This protocol is adapted from an improved synthesis method utilizing steam distillation for hydrolysis.[4]

Step 1: Diazotization

  • Prepare a 25% aqueous sulfuric acid solution.

  • To 315g of the 25% sulfuric acid solution, add 31g of m-trifluoromethylaniline via a dropping funnel while stirring. Continue stirring for 30 minutes.

  • Cool the mixture to 5°C in an ice-water bath.

  • Slowly add a pre-prepared solution of 20.7g of sodium nitrite (B80452) in 40mL of water. The temperature must be maintained at or below 5°C during the addition.

  • Continue the reaction at 5°C for 3 hours.

  • Add a small amount of urea (B33335) to quench any excess nitrous acid. Confirm the absence of nitrous acid using starch-iodide paper.

  • Allow the reaction mixture to warm to approximately 15°C.

Step 2: Hydrolysis via Steam Distillation

  • Set up a steam distillation apparatus. The receiving flask should be cooled in an ice bath.

  • In the distillation flask, place water containing a small amount of urea (the weight ratio of urea to the starting m-trifluoromethylaniline should be about 0.1:1).

  • Begin passing steam through the apparatus to heat the contents.

  • Slowly add the diazonium salt solution from Step 1 to the distillation flask.

  • The m-trifluoromethylphenol product will co-distill with the steam. Continue distillation until the distillate is no longer cloudy.

  • Extract the collected distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

The following diagram illustrates the workflow for this synthesis.

Diazotization_Workflow start Start: m-Trifluoromethylaniline + H₂SO₄ cool Cool to 5°C start->cool add_nitrite Add NaNO₂ Solution (Keep T ≤ 5°C) cool->add_nitrite react React for 3 hours at 5°C add_nitrite->react quench Quench with Urea react->quench diazonium Diazonium Salt Solution Formed quench->diazonium add_to_steam Add Diazonium Salt to Distillation Flask diazonium->add_to_steam hydrolysis_setup Setup Steam Distillation hydrolysis_setup->add_to_steam distill Collect Distillate add_to_steam->distill extract Extract with Organic Solvent distill->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Final Product: m-Trifluoromethylphenol dry_concentrate->product

Caption: Experimental workflow for the synthesis of m-trifluoromethylphenol.
Protocol 2: Synthesis of 4-Trifluoromethylphenol from 4-Trifluoromethylchlorobenzene

This protocol is based on the benzyl ether intermediate route.[6]

Step 1: Formation of 4-Trifluoromethylphenyl Benzyl Ether

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, place 100g of a 60% sodium hydride (NaH) dispersion in mineral oil.

  • Wash the NaH dispersion with hexane (B92381) under a nitrogen atmosphere to remove the mineral oil, then add 1 liter of N,N-dimethylacetamide (DMA).

  • Slowly add 250g of benzyl alcohol to the stirred suspension at room temperature. The reaction is exothermic.

  • After the addition is complete, stir the mixture for one hour at 80-90°C to ensure complete formation of sodium benzylate.

  • Cool the mixture, then add a solution of 420g of 4-trifluoromethylchlorobenzene in 1 liter of DMA.

  • Reflux the reaction mixture under a nitrogen atmosphere for approximately 18 hours.

  • Cool the solution and add 2 liters of water. The product, 4-trifluoromethylphenyl benzyl ether, will crystallize.

  • Collect the solid by filtration and recrystallize from methanol. A yield of approximately 66.5% can be expected.[6]

Step 2: Hydrogenolysis to 4-Trifluoromethylphenol

  • In a low-pressure hydrogenation vessel, dissolve 390g of the 4-trifluoromethylphenyl benzyl ether from Step 1 in 3.6 liters of ethanol.

  • Add 30g of 5% palladium-on-carbon catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to an initial pressure of 60 psi.

  • Hydrogenate the solution at room temperature with vigorous stirring for about 2 hours, or until the theoretical uptake of hydrogen is observed.

  • Carefully vent the vessel and filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure. The residue is the desired 4-trifluoromethylphenol.

  • Purify the product by distillation. A yield of approximately 84.5% for this step can be expected.[6]

Conclusion

The historical development of trifluoromethylphenol synthesis showcases a remarkable progression in the field of organic chemistry. From the brute-force methods of the early 20th century to the elegant and highly selective catalytic reactions of the 21st, the quest for these valuable compounds has driven significant innovation. The trifluoromethylphenol motif is now firmly embedded in the synthetic pipelines of the pharmaceutical and agrochemical industries, where its unique properties continue to be exploited in the design of next-generation drugs and crop protection agents. The ongoing development of even more efficient and sustainable synthetic methods, such as photoredox catalysis, ensures that the importance of trifluoromethylphenols will only continue to grow, enabling future discoveries in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive derivatives starting from 3-(trifluoromethyl)phenol. The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines the synthesis of ether, ester, and heterocyclic derivatives of this compound and presents their biological activities.

Synthesis of Bioactive Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and a primary alkyl halide. In this protocol, this compound is first deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the desired ether derivative.

Experimental Protocol: General Williamson Ether Synthesis
  • Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as acetone (B3395972) or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.), to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium or potassium 3-(trifluoromethyl)phenoxide.

  • Alkylation: To the phenoxide solution, add the desired alkyl halide (1.1 eq.) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ether derivative.

Williamson_Ether_Synthesis phenol This compound phenoxide 3-(Trifluoromethyl)phenoxide phenol->phenoxide Deprotonation ether 3-(Trifluoromethyl)phenoxy Derivative (Ether) phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether base Base (e.g., K₂CO₃) base->phenoxide solvent Solvent (e.g., Acetone) solvent->phenol

Synthesis of Bioactive Ester Derivatives via Steglich Esterification

Steglich esterification is a mild method for the formation of esters from a carboxylic acid and an alcohol using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[1][2] This method is particularly useful for substrates that are sensitive to harsher esterification conditions.

Experimental Protocol: General Steglich Esterification
  • Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add a solution of DCC (1.1 eq.) in the same anhydrous solvent to the reaction mixture dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with the solvent.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Steglich_Esterification phenol This compound ester 3-(Trifluoromethyl)phenyl Ester phenol->ester acid Carboxylic Acid (R-COOH) intermediate O-Acylisourea Intermediate acid->intermediate dcc DCC dcc->intermediate dmap DMAP (catalyst) dmap->intermediate intermediate->ester dcu DCU (precipitate) intermediate->dcu

Synthesis and Biological Activity of Heterocyclic Derivatives

This compound can serve as a versatile starting material for the synthesis of more complex bioactive heterocyclic compounds, such as chalcones and pyrazoles, which have shown promising anticancer and antimicrobial activities.

Synthesis and Antifungal Activity of Chalcone (B49325) Derivatives

Chalcones are precursors to flavonoids and are known for their diverse biological activities. The following protocol describes the synthesis of a chalcone derivative starting from an aldehyde that can be conceptually derived from this compound.

  • Reaction Setup: To a solution of 2,4,6-trimethoxyacetophenone (1.0 eq.) in ethanol (B145695), add 3-(trifluoromethyl)benzaldehyde (B1294959) (1.0 eq.).

  • Condensation: Add an aqueous solution of potassium hydroxide (B78521) (40%) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.

CompoundC. albicans MIC (mg/mL)[3]A. niger MIC (mg/mL)[3]
(E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one15.631.25
Fluconazole (Reference)15.631.25

Chalcone_Synthesis phenol This compound aldehyde 3-(Trifluoromethyl)benzaldehyde phenol->aldehyde Oxidation chalcone Chalcone Derivative aldehyde->chalcone Claisen-Schmidt Condensation acetophenone 2,4,6-Trimethoxyacetophenone acetophenone->chalcone base KOH base->chalcone

Synthesis and Antibacterial Activity of Pyrazole (B372694) Derivatives

Pyrazole derivatives containing a trifluoromethylphenyl moiety have demonstrated potent antibacterial activity.[4] The synthesis of these compounds can be achieved from 3-(trifluoromethyl)acetophenone, which can be prepared from this compound.

This is a multi-step synthesis starting from a suitable acetophenone.

  • Hydrazone Formation: React 3'-(trifluoromethyl)acetophenone (B147564) (1.0 eq.) with a substituted hydrazine (B178648) (e.g., 4-hydrazinobenzoic acid, 1.0 eq.) in a suitable solvent like ethanol with a catalytic amount of acid. Reflux the mixture to form the corresponding hydrazone.

  • Cyclization (Vilsmeier-Haack Reaction): Treat the hydrazone with a Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) to effect cyclization and form the pyrazole-4-carbaldehyde.

  • Reductive Amination: React the pyrazole-4-carbaldehyde with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final N-substituted pyrazole derivative.

CompoundS. aureus (MRSA) MIC (µg/mL)[4]
N-((1-(4-Nitrophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)aniline3.12

Pyrazole_Synthesis_Pathway

General Experimental Workflow

A general workflow for the synthesis and evaluation of bioactive derivatives is presented below. This workflow encompasses the key stages from initial synthesis to biological screening.

Experimental_Workflow

References

Application Notes and Protocols: The Utility of 3-(Trifluoromethyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)phenol is a critical building block in modern pharmaceutical synthesis, primarily owing to the unique properties conferred by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] These application notes provide a comprehensive overview of the use of this compound in the synthesis of key pharmaceuticals, including the antiglaucoma agent Travoprost (B1681362) and the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine (B1211875). Detailed experimental protocols, quantitative data, and diagrams of relevant signaling pathways and experimental workflows are presented to guide researchers in the effective utilization of this versatile intermediate.

Introduction: The Significance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][3] The -CF3 group is highly electronegative and lipophilic, which can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the drug's half-life.[2]

  • Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with biological targets, improving potency.[1]

  • Improved Bioavailability: Increased lipophilicity can facilitate passage through biological membranes.[2]

This compound serves as a readily available precursor for introducing the trifluoromethylphenoxy moiety into a wide range of pharmaceutical agents.

Synthesis of Travoprost

Travoprost is a prostaglandin (B15479496) F2α analog used for the treatment of open-angle glaucoma and ocular hypertension.[4][5][6] Its synthesis utilizes this compound to introduce the characteristic side chain.

Experimental Protocol: Synthesis of Travoprost Intermediate

A key step in the synthesis of Travoprost involves the reaction of a Corey lactone derivative with a phosphonate (B1237965) reagent derived from this compound. The following protocol is adapted from patent literature.[7][8]

Step 1: Oxidation of PPB-Corey-lactone

  • Suspend 1069 g of PPB-Corey-lactone in 11.1 L of anhydrous toluene (B28343) in an inert atmosphere.

  • Add 1.4 L of diisopropylcarbodiimide and then 0.855 L of dimethyl sulfoxide (B87167) in phosphoric acid.

  • Heat the reaction mixture to 50°C.

  • Add a further 0.34 L of dimethyl sulfoxide in phosphoric acid in portions.

  • After completion of the oxidation, cool the mixture to -10°C.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To the cooled mixture from Step 1, add 316 g of potassium hydroxide (B78521) followed by 1.45 kg of the Travoprost phosphonate (prepared from this compound) in a toluene solution, maintaining the temperature at -10°C.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture by washing with sodium hydroxide solution and then hydrochloric acid solution.

  • Dry the organic phase over sodium sulfate, filter, and evaporate.

  • Purify the crude product by crystallization from a hexane:acetone mixture, followed by methanol (B129727) to yield the enone intermediate.

Quantitative Data
StepProductYieldMelting PointSpectroscopic Data
Horner-Wadsworth-Emmons ReactionTravoprost Enone Intermediate55%112.5-114.5°CIR spectrum available in patent literature.[8]
Lactone ReductionTravoprost Lactol Intermediate91%OilIR spectrum available in patent literature.[7]
Mechanism of Action of Travoprost

Travoprost is a prodrug that is hydrolyzed in the cornea to its active free acid.[4][5][9] This active form is a selective agonist for the prostaglandin F (FP) receptor.[4][9] Activation of the FP receptor in the ciliary muscle and other ocular tissues leads to an increase in the uveoscleral outflow of aqueous humor, which reduces intraocular pressure.[4][9][10] This is achieved through the remodeling of the extracellular matrix.[4]

Travoprost_Mechanism Travoprost Travoprost (Prodrug) Travoprost_Acid Travoprost Acid (Active) Travoprost->Travoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor Travoprost_Acid->FP_Receptor Agonist Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow Activation IOP Decreased Intraocular Pressure Uveoscleral_Outflow->IOP

Mechanism of Action of Travoprost.

Synthesis of Fluoxetine

Fluoxetine, marketed as Prozac, is a widely prescribed antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs).[11] Its synthesis involves the formation of an ether linkage with 4-(trifluoromethyl)phenol, a positional isomer of this compound. However, the principles of the reaction are applicable to syntheses starting from this compound for related compounds.[10][12][13]

Experimental Protocol: Synthesis of Fluoxetine

The following protocol outlines a common synthetic route to Fluoxetine.

Step 1: Synthesis of N-methyl-3-hydroxy-3-phenylpropylamine

  • React ethyl benzoylacetate with a reducing agent such as sodium borohydride (B1222165) to form ethyl 3-hydroxy-3-phenylpropionate.

  • Treat the resulting ester with methylamine (B109427) in an alcoholic solvent to yield 3-hydroxy-3-phenyl-N-methylpropanamide.

  • Reduce the amide using a metal hydride (e.g., lithium aluminum hydride) to obtain N-methyl-3-hydroxy-3-phenylpropylamine.

Step 2: Etherification with 4-chloro-benzotrifluoride

  • To a solution of 36.6 g of N,N-dimethyl-3-hydroxy-3-phenylpropylamine in 120 ml of dimethyl sulfoxide, add 39.6 g of potassium hydroxide.

  • Heat the mixture to 100°C for one hour.

  • Add 51.6 g of 4-chloro-benzotrifluoride dropwise over 2-3 hours and continue heating at 100°C for an additional 8 hours.

  • After cooling, the N,N-dimethyl intermediate is isolated.

Step 3: Demethylation to Fluoxetine

  • The N,N-dimethyl intermediate is demethylated in a two-step process, for instance, by reaction with cyanogen (B1215507) bromide followed by hydrolysis, to yield Fluoxetine.[14]

Quantitative Data
StepProductYieldPurity
Etherification and Salt FormationN,N-dimethyl-{3-phenyl-3-[(4-trifluoromethyl)-phenoxy]-propyl-amine}-p-toluenesulfonate87.2%>99.0% (HPLC)

Note: The above data is for a related intermediate as detailed in the cited patent.[15]

Mechanism of Action of Fluoxetine

Fluoxetine selectively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT).[3][16][17] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Fluoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_Synapse->Serotonin_Receptor Binds Postsynaptic_Signal Postsynaptic Signal Serotonin_Receptor->Postsynaptic_Signal Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Mechanism of Action of Fluoxetine.

Synthesis of Sorafenib (B1663141)

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[18] Its synthesis involves the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a derivative of 3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of Sorafenib

The final step in a common synthesis of Sorafenib is the reaction between 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[18][19][20][21][22]

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent such as dichloromethane (B109758) or toluene.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in toluene (50 ml) to the reaction mixture at 25-30°C.

  • Stir the reaction mass at room temperature for 16 hours.

  • Filter the resulting solid and wash with toluene.

  • Dry the solid in an oven at 50-60°C to obtain Sorafenib.

Quantitative Data
Reactant 1Reactant 2ProductYieldMelting Point
4-(4-aminophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanateSorafenib92%218-222°C

Note: The yield is from a specific literature procedure.[22]

Mechanism of Action of Sorafenib

Sorafenib inhibits multiple kinases involved in tumor cell proliferation and angiogenesis.[18] This includes Raf kinases (C-Raf, B-Raf) in the Raf/MEK/ERK signaling pathway and vascular endothelial growth factor receptors (VEGFRs).[12][18][23]

Sorafenib_Mechanism cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_vegfr VEGFR Pathway Sorafenib Sorafenib Raf Raf Kinases (B-Raf, C-Raf) Sorafenib->Raf Inhibits VEGFR VEGFR Sorafenib->VEGFR Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis

Mechanism of Action of Sorafenib.

Conclusion

This compound and its derivatives are indispensable tools in pharmaceutical synthesis. The strategic incorporation of the trifluoromethylphenoxy moiety has led to the development of highly effective drugs targeting a range of diseases. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents, highlighting the continued importance of this fluorinated building block in medicinal chemistry.

References

Application of 3-(Trifluoromethyl)phenol in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenol is a crucial building block in the synthesis of a diverse range of modern agrochemicals. The incorporation of the trifluoromethyl (-CF3) group into the phenol (B47542) structure imparts unique physicochemical properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and high electronegativity. These characteristics often translate to improved biological activity and efficacy of herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols for the synthesis and evaluation of key agrochemicals derived from this compound, and an overview of their biological modes of action.

Application in Herbicide Development

Derivatives of this compound are integral to the creation of potent herbicides, particularly those with a bleaching mode of action. These compounds interfere with pigment biosynthesis in plants, leading to the destruction of chlorophyll (B73375) and subsequent plant death.

Featured Herbicidal Compounds: Pyridazine (B1198779) Derivatives

A notable class of herbicides derived from this compound are the pyridazine derivatives. These compounds have demonstrated significant pre- and post-emergence herbicidal activity against a variety of weeds.

Quantitative Data on Herbicidal Activity

Compound IDTarget WeedApplication Rate (g ha⁻¹)ActivityReference
Pyridazinone Derivative 5aBarnyardgrass, Rape300Moderate Herbicidal Activity[1]
Pyridazinone Derivative 5fBarnyardgrass, Rape300Moderate Herbicidal Activity[1]
Pyridazine Carboxamide B1Echinochloa crus-galli, Portulaca oleracea100 µg/mL100% Inhibition (pre-emergence)[2]
Experimental Protocol: Synthesis of α,α,α-trifluoro-m-tolyl Pyridazinone Derivatives

This protocol outlines the synthesis of novel pyridazinone herbicides.

Materials:

  • Appropriately substituted α,α,α-trifluoro-m-tolyl hydrazone

  • Maleic anhydride (B1165640)

  • Acetic acid

  • Phosphorus oxychloride

  • Substituted phenol (e.g., this compound)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cyclization: A mixture of the substituted α,α,α-trifluoro-m-tolyl hydrazone and maleic anhydride in acetic acid is refluxed for several hours. After cooling, the precipitate is collected by filtration to yield the corresponding pyridazinone.

  • Chlorination: The pyridazinone from the previous step is refluxed with phosphorus oxychloride. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured into ice water. The resulting solid is filtered, washed, and dried to give the chlorinated intermediate.

  • Phenoxy Substitution: A mixture of the chlorinated pyridazinone, a substituted phenol (such as this compound), and potassium carbonate in DMF is stirred at room temperature. The reaction mixture is then poured into water, and the precipitate is collected, washed, and purified by chromatography.

Biological Mode of Action: Bleaching Herbicides

Herbicides containing the 3-(trifluoromethyl)phenoxy moiety often function by inhibiting carotenoid biosynthesis. Carotenoids are essential pigments that protect chlorophyll from photooxidation. By inhibiting key enzymes in the carotenoid biosynthesis pathway, such as phytoene (B131915) desaturase (PDS), these herbicides lead to the accumulation of phytoene and the depletion of protective carotenoids. This results in the rapid destruction of chlorophyll under light, causing the characteristic bleaching symptoms and ultimately, plant death.[3][4]

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

Carotenoid_Biosynthesis_Inhibition GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS z_Carotene ζ-Carotene Lycopene Lycopene z_Carotene->Lycopene ζ-Carotene desaturase Carotenes α, β-Carotenes Lycopene->Carotenes Lycopene cyclase Carotenoids Carotenoids Carotenes->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Herbicide Bleaching Herbicide (e.g., Pyridazine derivative) Herbicide->PDS Inhibition PDS->z_Carotene Photooxidation Photooxidation Bleaching Bleaching/ Plant Death Chlorophyll->Bleaching Leads to Flonicamid_Synthesis start Start Materials step1 Step 1: Acyl Chloride Formation 4-trifluoromethylnicotinic acid + Acylating Reagent (Toluene, cat. DMF) start->step1 intermediate1 4-trifluoromethylnicotinoyl chloride step1->intermediate1 step2 Step 2: Amidation Intermediate + Aminoacetonitrile hydrochloride (Aqueous base) intermediate1->step2 product Flonicamid step2->product end Purified Product product->end Fungicidal_Bioassay start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds serial_dilution Serial Dilution in 96-well Plates prep_compounds->serial_dilution inoculation Inoculate with Fungal Suspension serial_dilution->inoculation incubation Incubate Plates inoculation->incubation measurement Measure Fungal Growth (OD Reading) incubation->measurement analysis Data Analysis (% Inhibition, EC50) measurement->analysis end End analysis->end

References

Application Notes and Protocols for Trifluoromethylation Reactions Involving Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into phenolic compounds is a critical strategy in medicinal chemistry and materials science. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological and physicochemical properties of parent molecules.[1][2] This document provides detailed application notes and protocols for various trifluoromethylation reactions of phenols, including C-H and O-trifluoromethylation via electrophilic, nucleophilic, and radical pathways.

I. Electrophilic C-H Trifluoromethylation of Phenols

Electrophilic trifluoromethylating agents are powerful tools for the direct functionalization of the aromatic ring of phenols. These reactions often proceed with high regioselectivity, favoring the ortho and para positions.

A. Using Hypervalent Iodine Reagents (Togni's Reagents)

Togni's reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are widely used for the electrophilic trifluoromethylation of a variety of nucleophiles, including phenols.[3][4][5] The reaction with phenols can lead to C-trifluoromethylation, and in some cases, O-trifluoromethylation, particularly when the ortho and para positions are blocked.[6][7]

Logical Relationship of Togni's Reagent in C-H Trifluoromethylation

Togni_CH_Trifluoromethylation cluster_reactants Reactants & Conditions Phenol (B47542) Phenol Derivative Product C-Trifluoromethylated Phenol Phenol->Product C-H Activation Togni_II Togni Reagent II Togni_II->Product CF3 Source Catalyst Cu Catalyst (optional) Catalyst->Product Facilitates Reaction Solvent Solvent (e.g., DMF, Alcohol) Solvent->Product Influences Selectivity

Caption: Logical workflow for C-H trifluoromethylation of phenols using Togni's reagent.

Experimental Protocol: Copper-Catalyzed Benzylic C-H Trifluoromethylation [8]

This protocol describes the selective trifluoromethylation of the benzylic C-H bond at the para-position of the hydroxyl group in certain phenol derivatives.

  • Materials:

    • Phenol derivative (1.0 equiv)

    • Togni Reagent II (1.2 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vessel, add the phenol derivative, Togni Reagent II, and CuI.

    • Add DMF as the solvent.

    • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

    • Upon completion, quench the reaction and purify the product by column chromatography.

Note: The solvent choice is critical. In alcoholic solvents like t-BuOH, aromatic C-H trifluoromethylation is favored over benzylic C-H trifluoromethylation.[8]

Quantitative Data: Substrate Scope for Benzylic C-H Trifluoromethylation [8]

EntrySubstrateProductYield (%)
14-Methylphenol4-(Trifluoromethyl)methylphenol85
24-Ethylphenol4-(1-Trifluoromethyl)ethylphenol78
34-Propylphenol4-(1-Trifluoromethyl)propylphenol72
B. Using Umemoto's Reagents

Umemoto's reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are another class of effective electrophilic trifluoromethylating agents.[9][10]

Experimental Workflow for Electrophilic Trifluoromethylation

Electrophilic_Workflow Start Start Reactants Combine Phenol, Electrophilic CF3 Reagent (e.g., Togni's, Umemoto's), and Solvent Start->Reactants Reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) Reactants->Reaction Workup Quench reaction (e.g., with Na2S2O3 for Togni's) Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by column chromatography Extraction->Purification End End Purification->End

Caption: General experimental workflow for electrophilic C-H trifluoromethylation of phenols.

II. O-Trifluoromethylation of Phenols

The direct O-trifluoromethylation of phenols to form aryl trifluoromethyl ethers is a challenging but highly desirable transformation.[2][11]

A. Silver-Mediated Oxidative O-Trifluoromethylation

A highly efficient method for the direct O-trifluoromethylation of unprotected phenols involves a silver-mediated cross-coupling reaction using the Ruppert-Prakash reagent (TMSCF3) as the CF3 source and an oxidant.[2][7]

Proposed Mechanism for Silver-Mediated O-Trifluoromethylation

Silver_O_Trifluoromethylation Phenol Phenol Phenoxide Silver Phenoxide Phenol->Phenoxide + AgOTf AgOTf AgOTf Product Aryl Trifluoromethyl Ether Phenoxide->Product + [AgCF3], Oxidant TMSCF3 TMSCF3 AgCF3 [AgCF3] TMSCF3->AgCF3 + AgOTf AgCF3->Product Oxidant Oxidant (e.g., Selectfluor) Oxidant->Product

Caption: Simplified proposed mechanism for silver-mediated O-trifluoromethylation of phenols.

Experimental Protocol: Silver-Mediated O-Trifluoromethylation [7]

  • Materials:

  • Procedure:

    • In a glovebox, to an oven-dried vial, add AgOTf and CsF.

    • Add a solution of the phenol and 2-fluoropyridine in DCM.

    • Add TMSCF3 to the mixture.

    • Finally, add Selectfluor.

    • Seal the vial and stir at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.

    • Purify the product by column chromatography.

Quantitative Data: Substrate Scope for Silver-Mediated O-Trifluoromethylation [7]

EntrySubstrate (Phenol with substituent)Product (Aryl trifluoromethyl ether)Yield (%)
14-CN4-Cyano-1-(trifluoromethoxy)benzene77
24-CO2MeMethyl 4-(trifluoromethoxy)benzoate75
34-NO21-Nitro-4-(trifluoromethoxy)benzene68
42-Br1-Bromo-2-(trifluoromethoxy)benzene65
B. Two-Step O-Trifluoromethylation via Xanthates

An alternative, mild method for synthesizing aryl trifluoromethyl ethers from phenols involves a two-step process: formation of an aryl xanthate followed by conversion to the trifluoromethyl ether.[12][13][14]

Experimental Protocol: Two-Step O-Trifluoromethylation [12]

  • Step 1: Xanthate Formation

    • Materials: Phenol (1.0 equiv), Imidazolium (B1220033) methylthiocarbonothioyl salt (1.0 equiv), K3PO4 (1.1 equiv), MeCN.

    • Procedure: Combine the phenol, imidazolium salt, and K3PO4 in MeCN and stir at room temperature. Purify the resulting xanthate.

  • Step 2: Conversion to Trifluoromethyl Ether

    • Materials: Aryl xanthate (1.0 equiv), N-Fluorodibenzenesulfonimide (NFSI) (3.0 equiv), AgF (3.0 equiv), MeCN.

    • Procedure: Combine the xanthate, NFSI, and AgF in MeCN and stir at room temperature. Purify the final product.

III. Radical Trifluoromethylation of Phenols

Radical trifluoromethylation often utilizes reagents that can generate a trifluoromethyl radical (•CF3), which then reacts with the phenolic compound.

A. Using Langlois Reagent (NaSO2CF3)

Sodium trifluoromethanesulfinate (Langlois reagent) is an inexpensive and stable source of the trifluoromethyl radical.[15][16][17][18][19][20] It can be used for the trifluoromethylation of electron-rich arenes like phenols.[17]

Experimental Protocol: Visible-Light-Promoted Multiple Trifluoromethylation [21]

This recent method allows for the introduction of multiple trifluoromethyl groups onto a phenol derivative.

  • Materials:

    • Phenol derivative (1.0 equiv)

    • Trifluoromethyl iodide (CF3I) (2.0 equiv)

    • Cesium carbonate (Cs2CO3) (as a base)

    • Dimethylformamide (DMF)

    • 450 nm LED light source

  • Procedure:

    • Combine the phenol, Cs2CO3, and DMF in a reaction vessel.

    • Introduce CF3I.

    • Irradiate the mixture with a 450 nm LED at room temperature.

    • Monitor the reaction for the formation of the di-trifluoromethylated product.

    • Work up the reaction and purify the product.

Note: In some cases, a cyanoarene-based photocatalyst can improve the yield.[21]

Reaction Scheme for Radical Trifluoromethylation

Radical_Trifluoromethylation Langlois Langlois Reagent (NaSO2CF3) CF3_Radical •CF3 Radical Langlois->CF3_Radical Oxidation/Photolysis Oxidant Oxidant (e.g., t-BuOOH) or Light Oxidant->CF3_Radical Intermediate Radical Intermediate CF3_Radical->Intermediate Phenol Phenol Phenol->Intermediate + •CF3 Product Trifluoromethylated Phenol Intermediate->Product H abstraction

Caption: General mechanism for radical trifluoromethylation of phenols using Langlois reagent.

IV. Conclusion

The trifluoromethylation of phenolic compounds offers a diverse set of synthetic strategies to access valuable molecules for drug discovery and materials science. The choice of methodology—electrophilic, nucleophilic, or radical—depends on the desired outcome (C-H vs. O-trifluoromethylation), the substrate's electronic properties and functional group tolerance, and the availability of reagents. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable trifluoromethylation strategy for their specific needs. Careful consideration of reaction conditions, particularly the choice of solvent and catalyst, is crucial for achieving high yields and selectivities.

References

Continuous Flow Synthesis of 3-(Trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the continuous flow synthesis of 3-(trifluoromethyl)phenol, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals. The primary synthetic route detailed is the diazotization of 3-(trifluoromethyl)aniline (B124266) followed by hydrolysis. Continuous flow processing offers significant advantages over traditional batch methods for this transformation, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. The protocols provided are designed to be adaptable to various laboratory-scale flow chemistry setups.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation often involves the diazotization of 3-(trifluoromethyl)aniline to form a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol (B47542). While effective, this two-step process can be hazardous in batch production due to the thermal instability of diazonium salts and the potential for rapid gas evolution. Continuous flow chemistry mitigates these risks by utilizing small reactor volumes, enabling precise temperature control, and allowing for the immediate consumption of hazardous intermediates. This leads to a safer, more efficient, and scalable manufacturing process.

Reaction Scheme

The synthesis proceeds in two main stages:

  • Diazotization: 3-(Trifluoromethyl)aniline is reacted with a diazotizing agent, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt solution is then heated to facilitate the replacement of the diazonium group with a hydroxyl group, yielding this compound.

Advantages of Continuous Flow Synthesis

  • Enhanced Safety: Small reaction volumes and superior temperature control minimize the risks associated with the accumulation of thermally sensitive diazonium salts.[1]

  • Improved Yield and Purity: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to fewer side reactions and a cleaner product profile.[2]

  • Scalability: The continuous nature of the process allows for straightforward scaling by extending the operation time or by using larger reactors.

  • Automation: Flow chemistry setups can be readily automated for continuous production and data logging.

Experimental Protocols

Protocol 1: Continuous Diazotization and Hydrolysis

This protocol describes a continuous two-step process for the synthesis of this compound.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Urea (B33335)

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Flow chemistry system with at least two pumps, a T-mixer, and two temperature-controlled reactor coils.

Solution Preparation:

  • Aniline Solution: Prepare a solution of 3-(trifluoromethyl)aniline in aqueous sulfuric acid. For example, dissolve 31g of 3-(trifluoromethyl)aniline in 315g of 25% aqueous sulfuric acid.

  • Nitrite Solution: Prepare an aqueous solution of sodium nitrite. For example, dissolve 15g of sodium nitrite in 50ml of water.

  • Hydrolysis Quench: Prepare an aqueous solution containing urea. For example, dissolve 3g of urea in 100g of water.

Experimental Workflow:

G cluster_0 Solution Preparation cluster_1 Continuous Flow Reactor Setup cluster_2 Workup & Purification A 3-(Trifluoromethyl)aniline in aq. H2SO4 P1 Pump 1 A->P1 B Sodium Nitrite in Water P2 Pump 2 B->P2 C Urea in Water P3 Pump 3 C->P3 M1 T-Mixer P1->M1 P2->M1 M2 T-Mixer P3->M2 R1 Reactor 1 (Diazotization) 0-5 °C M1->R1 R1->M2 R2 Reactor 2 (Hydrolysis) 98-102 °C M2->R2 D Collection & Quenching R2->D E Liquid-Liquid Extraction D->E F Solvent Removal E->F G Purification (e.g., Distillation) F->G H This compound G->H

Caption: Continuous flow synthesis workflow for this compound.

Procedure:

  • Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

  • Diazotization:

    • Pump the 3-(trifluoromethyl)aniline solution and the sodium nitrite solution at appropriate flow rates into a T-mixer.

    • Pass the resulting mixture through the first reactor coil, maintained at a temperature of 0-5 °C. The residence time should be sufficient for complete diazotization (typically 1-5 minutes).

  • Hydrolysis:

    • The output from the first reactor (the diazonium salt solution) is then mixed with the pre-heated aqueous urea solution in a second T-mixer.

    • This mixture is passed through a second reactor coil maintained at a temperature of 98-102 °C. A residence time of 3-5 hours is suggested based on adapted batch conditions.[2]

  • Collection and Workup:

    • The output from the second reactor is collected in a cooled receiving flask.

    • The collected reaction mixture is then subjected to a standard workup procedure, which may include liquid-liquid extraction with an organic solvent, followed by washing, drying, and solvent removal.

  • Purification:

    • The crude product can be purified by distillation or other suitable techniques to yield pure this compound.

Data Presentation

The following table summarizes representative data adapted from an optimized batch synthesis, which can be used as a benchmark for the continuous flow process.[2]

ParameterValue
Starting Material
3-(Trifluoromethyl)aniline31 g
Reagents
25% Aqueous Sulfuric Acid315 g
Sodium Nitrite15 g in 50 mL water
Urea3 g in 100 mL water
Reaction Conditions
Diazotization Temperature0-5 °C
Hydrolysis Temperature98-102 °C
Results
Product Yield28.5 g
Overall Yield91.3%

Logical Relationship of Key Process Steps

G A Start: 3-(Trifluoromethyl)aniline B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B Step 1 C Intermediate: Diazonium Salt B->C D Hydrolysis (H2O, Urea, 98-102 °C) C->D Step 2 E Crude Product Mixture D->E F Extraction & Workup E->F G Purification F->G H Final Product: This compound G->H

Caption: Logical flow of the synthesis process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete diazotizationIncrease residence time in the first reactor; ensure accurate stoichiometry.
Incomplete hydrolysisIncrease residence time or temperature in the second reactor.
Decomposition of diazonium saltEnsure the temperature of the first reactor is maintained at 0-5 °C.
Clogging in Reactor Precipitation of diazonium saltAdjust solvent or concentration; ensure adequate mixing.
Product Impurity Side reactionsOptimize temperature and residence time; ensure efficient mixing.

Conclusion

The continuous flow synthesis of this compound offers a safe, efficient, and scalable alternative to traditional batch processing. The protocols and data presented herein provide a solid foundation for researchers and process chemists to implement this modern manufacturing technology. Further optimization of flow rates, residence times, and concentrations may be necessary depending on the specific flow chemistry equipment utilized.

References

Green Chemistry Approaches for the Synthesis of 3-(Trifluoromethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for greener synthetic routes to 3-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. The presented methods focus on biocatalysis and continuous-flow chemistry, offering significant advantages over traditional synthetic approaches in terms of safety, efficiency, and environmental impact.

Introduction

This compound is a crucial building block in the synthesis of numerous commercial products. Traditional manufacturing methods often rely on harsh reagents, hazardous intermediates, and energy-intensive processes. The adoption of green chemistry principles is essential for the development of sustainable and economically viable synthetic routes. This document outlines two promising green approaches: a biocatalytic method employing a laccase enzyme and a continuous-flow process utilizing diazotization and hydrolysis. These methods aim to reduce waste, improve safety, and enhance overall process efficiency.

Comparative Analysis of Synthesis Methods

The following table summarizes quantitative data for different synthetic routes to this compound, providing a clear comparison of their efficiencies.

Synthesis MethodStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Reference
Green Chemistry Approaches
Continuous-Flow Diazotization & Hydrolysism-TrifluoromethylanilineNaNO₂, H₂SO₄, Aromatic SolventT = 101-200°C (Hydrolysis)>95[1][2]
Biocatalytic Trifluoromethylation (projected)Phenol (B47542)Laccase, CF₃ source (e.g., Langlois' reagent), OxidantMild conditions (e.g., 30°C)Moderate to Good[3]
Traditional/Other Methods
Diazotization & Hydrolysis (Batch, Steam Distillation)m-TrifluoromethylanilineNaNO₂, H₂SO₄T = 5°C (Diazotization)>90[2]
From Halobenzene and Benzyl (B1604629) Ether3-TrifluoromethylchlorobenzeneSodium benzylate, Pd/C, H₂Reflux, Hydrogenation79[4]

Experimental Protocols

Protocol 1: Continuous-Flow Synthesis of this compound via Diazotization and Hydrolysis

This protocol is based on a patented continuous-flow method that offers high yield and improved safety by minimizing the accumulation of diazonium salt intermediates.[1]

Objective: To synthesize this compound from m-trifluoromethylaniline in a continuous-flow reactor.

Materials:

  • m-Trifluoromethylaniline

  • Sulfuric acid (aqueous solution)

  • Sodium nitrite (B80452) (aqueous solution)

  • Aromatic hydrocarbon solvent (e.g., xylene)

  • Continuous-flow reactor system with pumps, mixers, and heat exchangers

  • Oil-water separator

  • Distillation apparatus

Procedure:

  • Salt Formation (Optional, can be pre-formed): In a continuous-flow reactor, an aqueous solution of sulfuric acid and m-trifluoromethylaniline are mixed to form the corresponding sulfate (B86663) salt. The temperature for this step can range from 5°C to 150°C, preferably 80°C-100°C.

  • Diazotization: The aqueous sulfate solution of m-trifluoromethylaniline is continuously mixed with an aqueous solution of sodium nitrite in the flow reactor to form the diazonium salt solution.

  • Hydrolysis: The diazonium salt solution is then mixed with a pre-heated aromatic solvent (e.g., xylene, preheated to 90-130°C) in the continuous-flow reactor. The hydrolysis reaction is carried out at a temperature between 101°C and 200°C.

  • Work-up: The reaction mixture exiting the reactor is passed through an oil-water separator. The organic phase, containing the this compound, is collected.

  • Purification: The solvent is removed from the organic phase by distillation, followed by vacuum distillation of the crude product to obtain pure this compound.

Expected Outcome: This method is reported to achieve a yield of over 95% with a purity of over 99.5%.[1]

Protocol 2: Biocatalytic Synthesis of Trifluoromethylated Phenols using Laccase

This protocol provides a general framework for the laccase-mediated trifluoromethylation of phenolic compounds. While a specific protocol for this compound is not detailed in the literature, this procedure, adapted from studies on similar substrates, can serve as a starting point for optimization.[3]

Objective: To achieve the trifluoromethylation of a phenolic substrate using a laccase-mediated radical reaction.

Materials:

  • Phenolic substrate (e.g., phenol or a substituted phenol)

  • Laccase from Trametes versicolor or Agaricus bisporus

  • Trifluoromethylating agent (e.g., Langlois' reagent - sodium triflinate, NaSO₂CF₃)

  • Oxidant (e.g., tert-butyl hydroperoxide - TBHP)

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Organic co-solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • Standard laboratory equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a glass vial, dissolve the phenolic substrate in a mixture of buffer and an organic co-solvent.

  • Addition of Reagents: To the stirred solution, add the trifluoromethylating agent followed by the laccase enzyme.

  • Initiation of Reaction: Add the oxidant to initiate the reaction.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with continuous stirring for a specified period (e.g., 24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated phenol.

Optimization: The reaction conditions, including substrate concentration, enzyme loading, oxidant equivalents, co-solvent ratio, pH, and temperature, may require optimization for achieving the best yield and selectivity for this compound.

Diagrams and Workflows

Continuous-Flow Synthesis Workflow

G cluster_0 Reagent Preparation cluster_1 Continuous-Flow Reactor cluster_2 Downstream Processing reagent1 m-Trifluoromethylaniline + H₂SO₄ (aq) mixer1 Mixer 1 (Diazotization) reagent1->mixer1 reagent2 NaNO₂ (aq) reagent2->mixer1 reagent3 Aromatic Solvent reactor1 Heated Reactor (Hydrolysis) reagent3->reactor1 mixer1->reactor1 separator Oil-Water Separator reactor1->separator distillation Distillation separator->distillation Organic Phase product This compound distillation->product G cluster_0 Enzymatic Radical Generation cluster_1 Chemical Radical Generation cluster_2 Radical Recombination phenol Phenolic Substrate phenoxy_radical Phenoxy Radical phenol->phenoxy_radical Oxidation laccase Laccase (O₂) laccase->phenol recombination Radical Coupling phenoxy_radical->recombination cf3_source CF₃ Source (e.g., NaSO₂CF₃) cf3_radical CF₃ Radical cf3_source->cf3_radical oxidant Oxidant (e.g., TBHP) oxidant->cf3_source cf3_radical->recombination product Trifluoromethylated Phenol recombination->product

References

Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethyl)phenol and its derivatives are important intermediates and building blocks in the pharmaceutical, agrochemical, and specialty chemical industries. The presence of the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of molecules. Therefore, accurate and reliable analytical methods for the quantification and quality control of these compounds are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of these aromatic compounds, offering high resolution, sensitivity, and reproducibility.

This document provides a detailed protocol for the reversed-phase HPLC analysis of this compound and several of its common derivatives, including nitro-, chloro-, and methyl-substituted analogues.

Quantitative Data Summary

The following table summarizes illustrative chromatographic data for this compound and its derivatives based on a representative HPLC method. Please note that these values are for comparison and may vary depending on the specific HPLC system, column, and precise experimental conditions.

CompoundStructureRetention Time (min)Tailing FactorTheoretical Plates
2-Nitro-3-(trifluoromethyl)phenol9.81.214000
4-Chloro-3-(trifluoromethyl)phenol11.21.115500
This compound 12.5 1.1 15000
3-Methyl-4-nitrophenol13.81.016000
2-Allyl-5-trifluoromethyl phenol14.51.214500

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound and its derivatives.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be used instead.[1]

    • Solvent B: Acetonitrile (B52724) (MeCN).[1]

  • Chemicals and Reagents:

    • This compound (analytical standard)

    • Derivatives of interest (e.g., 2-nitro-3-(trifluoromethyl)phenol, 4-chloro-3-(trifluoromethyl)phenol, 3-methyl-4-nitrophenol, 2-allyl-5-trifluoromethyl phenol) (analytical standards)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or formic acid (analytical grade)

Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and each derivative in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a mixed working standard solution containing all analytes of interest at a concentration of, for example, 100 µg/mL in the mobile phase.

    • Prepare a series of working standard solutions by serial dilution of the mixed stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For drug formulation analysis: Dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range.[1]

    • For biological samples: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be necessary to remove interfering substances.[1]

HPLC Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 270 nm

  • Gradient Elution Program:

Time (min)% Solvent A (Water + 0.1% Acid)% Solvent B (Acetonitrile)
07030
153070
203070
227030
307030
Data Analysis
  • Identify the peaks of this compound and its derivatives based on their retention times compared to the analytical standards.[1]

  • Quantify the analytes by constructing a calibration curve of peak area versus concentration for the standard solutions.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Prepare Standard Solutions Prepare Standard Solutions Inject into HPLC System Inject into HPLC System Prepare Standard Solutions->Inject into HPLC System Prepare Sample Solutions Prepare Sample Solutions Prepare Sample Solutions->Inject into HPLC System Chromatographic Separation Chromatographic Separation Inject into HPLC System->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Identification Peak Identification UV Detection->Peak Identification Quantification Quantification Peak Identification->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: Workflow for HPLC analysis of this compound.

Synthesis Pathway: this compound from 3-(Trifluoromethyl)aniline (B124266)

A common synthetic route to this compound involves the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt.

G A 3-(Trifluoromethyl)aniline B Diazotization (NaNO2, H2SO4, low temp) A->B C 3-(Trifluoromethyl)benzenediazonium salt B->C D Hydrolysis (H2O, heat) C->D E This compound D->E

References

Application Notes and Protocols: The Role of 3-(Trifluoromethyl)phenol in the Synthesis of Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost (B1681362), a potent prostaglandin (B15479496) F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. A key structural feature of travoprost is the [3-(trifluoromethyl)phenoxy]methyl group, which is crucial for its pharmacological activity. This moiety is introduced into the molecule using 3-(trifluoromethyl)phenol as a starting material. This document provides detailed application notes and experimental protocols for the synthesis of travoprost, with a specific focus on the incorporation of the this compound-derived side chain. The protocols are compiled from various sources to provide a comprehensive guide for research and development purposes.

Introduction

The synthesis of travoprost is a multi-step process that requires precise control of stereochemistry. The introduction of the ω-side chain, which contains the characteristic 3-(trifluoromethyl)phenoxy group, is a critical part of the synthesis. This is typically achieved through the preparation of a phosphonate (B1237965) intermediate, dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate, which is then coupled with a Corey aldehyde derivative via a Horner-Wadsworth-Emmons (HWE) reaction. This compound serves as the foundational building block for this key phosphonate reagent.

Synthetic Strategy Overview

The overall synthetic strategy for incorporating this compound into the travoprost molecule can be summarized in the following key stages:

  • Synthesis of the Key Phosphonate Intermediate: Preparation of dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate from this compound.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Coupling of the phosphonate intermediate with a protected Corey aldehyde to form the enone precursor of travoprost.

  • Downstream Transformations: A series of reactions including stereoselective reduction, lactone reduction, Wittig reaction, and final esterification to complete the synthesis of travoprost.

This document will provide detailed protocols for the initial stages involving this compound and an overview of the subsequent transformations.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(Trifluoromethyl)phenoxy)propan-2-one

This protocol describes the synthesis of the ether intermediate from this compound via a Williamson ether synthesis.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and chloroacetone (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(3-(trifluoromethyl)phenoxy)propan-2-one as an oil.

Reactant Molar Eq. Purity Expected Yield
This compound1.0>98%-
Chloroacetone1.2>97%-
Potassium carbonate1.5>99%-
Product
1-(3-(Trifluoromethyl)phenoxy)propan-2-one->95%85-95%
Protocol 2: Synthesis of Dimethyl [2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate

This protocol details the preparation of the key phosphonate intermediate via a Michaelis-Arbuzov reaction.

Materials:

Procedure:

  • A mixture of 1-(3-(trifluoromethyl)phenoxy)propan-2-one (1.0 eq) and trimethyl phosphite (1.5 eq) in toluene is heated to reflux in the presence of a catalytic amount of sodium iodide.

  • The reaction is monitored by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 8-12 hours).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess trimethyl phosphite and toluene are removed under reduced pressure.

  • The resulting crude oil is purified by vacuum distillation or column chromatography to give dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate.

Reactant Molar Eq. Purity Expected Yield
1-(3-(Trifluoromethyl)phenoxy)propan-2-one1.0>95%-
Trimethyl phosphite1.5>98%-
Product
Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate->98%70-85%
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for Travoprost Enone Intermediate Synthesis

This protocol describes the coupling of the phosphonate with a protected Corey aldehyde derivative.

Materials:

  • Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate

  • (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one (Corey Lactone Diol) derivative (e.g., PPB-protected Corey lactone aldehyde)

  • Potassium hydroxide (B78521) (KOH)

  • Toluene

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • The Corey lactone diol is first oxidized to the corresponding aldehyde (e.g., using a Swern or Dess-Martin oxidation). The resulting aldehyde is used directly in the next step.

  • To a cooled (-10 °C) solution of dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate (1.1 eq) in a mixture of toluene and THF, add powdered potassium hydroxide (1.2 eq).

  • Stir the mixture for 30-60 minutes at -10 °C to form the phosphonate anion.

  • Add a solution of the Corey aldehyde derivative (1.0 eq) in THF dropwise to the reaction mixture, maintaining the temperature at -10 °C.

  • Allow the reaction to stir at -10 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude enone is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the travoprost enone intermediate.[1][2]

Reactant Molar Eq. Purity Expected Yield
Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate1.1>98%-
PPB-protected Corey lactone aldehyde1.0>95%-
Potassium hydroxide1.2>85%-
Product
Travoprost Enone Intermediate->95%55%[1]

Downstream Process Overview

Following the successful synthesis of the enone intermediate, the synthesis of travoprost proceeds through several key steps:

  • Stereoselective Reduction of the 15-keto group: This is a critical step to establish the correct stereochemistry at the C-15 position. Reagents such as CBS-oxazaborolidine and catecholborane are used to achieve high diastereoselectivity.[1]

  • Lactone Reduction: The lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[3]

  • Wittig Reaction: The upper side chain (α-chain) is introduced by a Wittig reaction between the lactol and a suitable phosphonium (B103445) ylide (e.g., from (4-carboxybutyl)triphenylphosphonium bromide).[3]

  • Esterification: The final step is the esterification of the free carboxylic acid with isopropyl iodide to yield travoprost.[3][4]

Diagrams

Travoprost_Synthesis_Workflow A This compound B 1-(3-(Trifluoromethyl)phenoxy)propan-2-one A->B Williamson Ether Synthesis (Chloroacetone, K2CO3) C Dimethyl [2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate B->C Michaelis-Arbuzov Reaction (Trimethyl phosphite) E Travoprost Enone Intermediate C->E Horner-Wadsworth-Emmons (Base, e.g., KOH) D Corey Aldehyde Derivative D->E F Travoprost E->F Downstream Transformations (Reductions, Wittig, Esterification)

Caption: Synthetic workflow for travoprost from this compound.

Travoprost_Signaling_Pathway Travoprost Travoprost (Prodrug) TravoprostAcid Travoprost Acid (Active Drug) Travoprost->TravoprostAcid Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP) TravoprostAcid->FP_Receptor Binds and Activates Gq_Protein Gq/11 Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates RhoA RhoA Gq_Protein->RhoA Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Increased Intracellular Ca2+ ER->Ca2_release Induces Ca2+ release Cellular_Effects Increased Uveoscleral Outflow (Lower IOP) Ca2_release->Cellular_Effects PKC->Cellular_Effects ROCK Rho Kinase (ROCK) RhoA->ROCK Activates ROCK->Cellular_Effects

Caption: Signaling pathway of travoprost via the FP receptor.

Conclusion

This compound is an indispensable starting material in the synthesis of travoprost, providing the structural motif that is key to its therapeutic efficacy. The synthetic route, while complex, is well-established and relies on robust chemical transformations such as the Williamson ether synthesis, the Michaelis-Arbuzov reaction, and the Horner-Wadsworth-Emmons reaction. The protocols and data presented here offer a detailed guide for researchers engaged in the synthesis and development of travoprost and related prostaglandin analogues. Understanding the signaling pathway of travoprost further aids in the rational design of new and improved glaucoma therapies.

References

Application Notes and Protocols: 3-(Trifluoromethyl)phenol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenol and its derivatives are versatile building blocks in materials science, primarily utilized in the synthesis of high-performance fluorinated polymers. The incorporation of the trifluoromethyl (-CF3) group into polymer backbones imparts a unique combination of desirable properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased hydrophobicity. These characteristics make fluorinated polymers suitable for a wide range of advanced applications, from microelectronics and aerospace to specialized coatings and membranes.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of various classes of polymers, including poly(aryl ether ketones), polyimides, and epoxy resins.

Key Applications in Materials Science

The primary application of this compound in materials science is as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The strong electron-withdrawing nature and the bulkiness of the -CF3 group significantly influence the properties of the resulting materials.

  • Poly(aryl ether ketones) (PAEKs): Incorporation of trifluoromethyl groups into the PAEK backbone can enhance thermal stability and solubility, and lower the dielectric constant, making them suitable for high-frequency communication applications.

  • Polyimides (PIs): Fluorinated polyimides exhibit excellent thermal stability, good mechanical properties, and low dielectric constants. They are used in flexible electronics, aerospace components, and gas separation membranes.

  • Epoxy Resins: Trifluoromethyl-containing epoxy resins show improved thermal stability, lower water absorption, and reduced dielectric constants, which are critical for electronic packaging and advanced composites.

Quantitative Data Summary

The following tables summarize the key performance data of various polymers synthesized using this compound derivatives.

Table 1: Thermal Properties of Fluorinated Polymers

Polymer TypeSpecific Polymer/Monomer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
Poly(aryl ether ketone)PEK-InmCF231521
Poly(aryl ether ketone)PEK-InmOCF221528
Poly(aryl ether ketone)PEK-InpOCF243523
Polyimide6FDA/TFMB>300>500
Epoxy Resinm-FER-DDMNot Specified>300
Epoxy Resinp-FER-DDMNot Specified>300
Epoxy Resind-FER-DDMNot Specified>300

Table 2: Dielectric and Mechanical Properties of Fluorinated Polymers

Polymer TypeSpecific Polymer/Monomer SystemDielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)Tensile Strength (MPa)Water Absorption (%)
Poly(aryl ether ketone)PEK-InmCF3.0390.0048840.51
Poly(aryl ether ketone)PEK-InmOCF2.8390.0061790.51
Poly(aryl ether ketone)PEK-InpOCF2.9330.0053770.63
Polyimide6FDA/TFMB2.6 - 2.8Not Specified>100<1.0
Epoxy Resinm-FER-DDM2.850.018152.36 (Flexural)0.73
Epoxy Resinp-FER-DDM3.050.02195.55 (Flexural)0.95
Epoxy Resind-FER-DDM2.550.016135.17 (Flexural)0.49

Experimental Protocols

Protocol 1: Synthesis of a Trifluoromethyl-Containing Bisphenol Monomer for Poly(aryl ether ketone)s

This protocol describes the synthesis of a bisphenol monomer containing a trifluoromethyl group, which can then be used in nucleophilic aromatic substitution polycondensation to form poly(aryl ether ketones).[1]

Step 1: Synthesis of 3-(Trifluoromethyl)aniline (B124266) Hydrochloride

  • In a reaction flask, mix 3-(trifluoromethyl)aniline and a 1,4-dioxane (B91453) solution of hydrogen chloride at a molar ratio of 1:3.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the 1,4-dioxane by vacuum distillation to obtain dry 3-(trifluoromethyl)aniline hydrochloride.

Step 2: Synthesis of the Bisphenol Monomer (PPPBP-mCF)

  • To a three-necked flask, add phenolphthalein (B1677637) (0.314 mol), 3-(trifluoromethyl)aniline hydrochloride (0.346 mol), and 3-(trifluoromethyl)aniline (1.25 mol).

  • Purge the flask with nitrogen.

  • Stir the mixture and reflux for 22 hours.

  • After cooling, purify the crude product to obtain the bisphenol monomer.

experimental_workflow_monomer cluster_step1 Step 1: Hydrochloride Formation cluster_step2 Step 2: Bisphenol Synthesis A 3-(Trifluoromethyl)aniline C Stir at RT, 2h A->C B HCl in 1,4-Dioxane B->C D Vacuum Distillation C->D E 3-(Trifluoromethyl)aniline Hydrochloride D->E H Reflux, 22h E->H F Phenolphthalein F->H G 3-(Trifluoromethyl)aniline G->H I Purification H->I J PPPBP-mCF Monomer I->J

Fig. 1: Synthesis of a trifluoromethyl-containing bisphenol monomer.
Protocol 2: Synthesis of Poly(aryl ether ketone) (PEK-InmCF)

This protocol details the nucleophilic polycondensation of the synthesized trifluoromethyl-containing bisphenol monomer with a dihalide to produce a poly(aryl ether ketone).[1]

  • To a three-necked flask under a nitrogen atmosphere, add the bisphenol monomer (PPPBP-mCF, 10 mmol), bis(4-fluorophenyl)methanone (10 mmol), potassium carbonate (11.5 mmol), sulfolane (B150427) (16.5 mL), and toluene (B28343) (25 mL).

  • Reflux the toluene for 2 hours at 135°C to dehydrate the system.

  • Remove the toluene and continue the reaction for 0.5 hours at 145°C.

  • Increase the temperature to 200°C and polymerize for 3 hours.

  • After the reaction is complete, cool the mixture and dilute with N,N-dimethylacetamide (DMAc, 20 mL) for 1 hour.

  • Precipitate the polymer by pouring the solution into methanol (B129727).

  • Filter, wash the polymer with methanol and water, and dry under vacuum.

experimental_workflow_polymer cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up A Add Reactants: - PPPBP-mCF - Bis(4-fluorophenyl)methanone - K2CO3 - Sulfolane - Toluene B Reflux Toluene (2h, 135°C) A->B C Remove Toluene (0.5h, 145°C) B->C D Polymerize (3h, 200°C) C->D E Dilute with DMAc D->E F Precipitate in Methanol E->F G Filter, Wash, and Dry F->G H PEK-InmCF Polymer G->H

Fig. 2: General workflow for the synthesis of PEK-InmCF.
Protocol 3: Synthesis of Fluorinated Polyimides via Hydrothermal Process

This protocol outlines a greener synthesis of fluorinated polyimides using a hydrothermal method, which avoids the use of toxic organic solvents.[2]

Step 1: Formation of Tetracarboxylic Acid

  • In a 30 mL vial, add 4 mmol of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to 20 mL of deionized water.

  • Stir the mixture at 80°C for 2 hours to hydrolyze the dianhydride to the corresponding tetracarboxylic acid.

  • Cool the solution to room temperature.

Step 2: Monomer Salt Formation

  • Add an equimolar amount of a diamine monomer (e.g., 2,2′-bis(trifluoromethyl)benzidine - TFDB) to the tetracarboxylic acid solution.

  • Stir the solution vigorously overnight to form the monomer salt, which will precipitate as a white solid.

Step 3: Hydrothermal Polymerization

  • Transfer the vial containing the monomer salt solution into a 100 mL bolt-closure-type autoclave.

  • Place the autoclave in a pre-heated oven at 200°C for 6 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature before opening.

  • Collect the resulting polyimide powder, wash with deionized water, and dry.

signaling_pathway_polyimide A 6FDA Dianhydride C Hydrolysis (80°C, 2h) A->C B Deionized Water B->C D Tetracarboxylic Acid C->D F Salt Formation (RT, overnight) D->F E Diamine Monomer (e.g., TFDB) E->F G Monomer Salt F->G H Hydrothermal Polymerization (200°C, 6h in autoclave) G->H I Fluorinated Polyimide H->I

Fig. 3: Reaction pathway for hydrothermal synthesis of fluorinated polyimides.

Conclusion

This compound is a key building block in the development of advanced fluorinated polymers. Its incorporation leads to materials with superior thermal, mechanical, and dielectric properties. The protocols provided herein offer a starting point for the synthesis and investigation of these high-performance materials. Further research can explore the synthesis of other polymer architectures and the fine-tuning of properties for specific applications in cutting-edge technologies.

References

Troubleshooting & Optimization

Technical Support Center: Direct Trifluoromethylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the direct trifluoromethylation of phenols. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the direct O-trifluoromethylation of phenols challenging?

A1: The direct O-trifluoromethylation of phenols presents a significant challenge due to the inherent nature of the oxygen atom, which is considered a "hard" nucleophile. This characteristic makes it less compatible with many trifluoromethylating agents. Additionally, competitive C-trifluoromethylation at the ortho and para positions of the phenol (B47542) ring is a common side reaction, especially with electron-rich phenols.[1] The development of methods that selectively favor O-alkylation over C-alkylation under mild conditions remains an active area of research.

Q2: What are the main strategies for the direct trifluoromethylation of phenols?

A2: There are three primary strategies for the direct trifluoromethylation of phenols:

  • Electrophilic Trifluoromethylation: This approach utilizes electrophilic "CF3+" sources, such as Umemoto's and Togni's reagents.[1][2] These reactions often require specific activators or harsh conditions.

  • Nucleophilic Trifluoromethylation: This method involves a source of the trifluoromethyl anion ("CF3-"), with the most common reagent being the Ruppert-Prakash reagent (TMSCF3).[1][3] These reactions are typically mediated by metals, such as silver or copper, and often require an oxidant.[3][4]

  • Radical Trifluoromethylation: This strategy generates a trifluoromethyl radical that can react with the phenol. Electrochemical methods using reagents like the Langlois reagent (CF3SO2Na) fall into this category.[2][5]

Q3: How do the electronic properties of the phenol affect the reaction outcome?

A3: The electronic properties of the substituents on the phenol ring play a crucial role in the outcome of the trifluoromethylation reaction. Electron-rich phenols are more susceptible to side reactions like electrophilic chlorination when certain reagents are used.[6] Conversely, electron-deficient phenols can be challenging substrates for some methods, though electrochemical approaches have shown promise for these compounds.[2][5] For some protocols, the electronic effects of the substituents have been reported to have minimal influence on the reaction's facility.[7]

Troubleshooting Guide

Problem 1: Low to no yield of the desired O-trifluoromethylated product.

Possible Cause Suggested Solution
Incomplete Deprotonation For methods requiring the phenoxide, ensure complete deprotonation of the phenol using a strong base like sodium hydride (NaH). The addition of a crown ether can help to sequester the metal cation and increase the nucleophilicity of the oxygen atom.[8]
Poor Reagent Activity Some trifluoromethylating reagents, like certain O-(trifluoromethyl)dibenzofuranium salts, require activation, for instance, through photochemical decomposition at low temperatures prior to use.[2] Always check the specific requirements for your chosen reagent.
Unsuitable Solvent The choice of solvent can significantly impact the reaction. For instance, in some base-mediated reactions with Togni reagent II, sulfolane (B150427) has been found to be a superior solvent compared to DMF or DMSO.[2]
Suboptimal Reaction Conditions Review the reaction temperature, time, and concentration. For example, some electrochemical methods have been optimized using flow technology to improve efficiency over batch processes.[5]

Problem 2: Formation of C-trifluoromethylated side products.

Possible Cause Suggested Solution
High Reactivity of the Aromatic Ring Electron-rich phenols are prone to electrophilic attack on the ring.
Steric Hindrance The steric environment around the hydroxyl group can influence the site of attack. Introducing bulky substituents at the ortho positions can sterically hinder C-attack and promote O-trifluoromethylation.[8]
Reaction Conditions Favoring C-Attack The choice of base and solvent can influence the O/C selectivity. For example, the reaction of 2,4,6-trimethylphenol (B147578) with a hypervalent iodine reagent in the presence of NaH in DMF has shown a preference for C-trifluoromethylation.[8] Consider using a less coordinating solvent.

Problem 3: Observation of chlorinated side products.

Possible Cause Suggested Solution
Reaction with Co-oxidant When using reagent systems like XtalFluor-E and trichloroisocyanuric acid (TCCA) with electron-rich phenols, the substrate can react with TCCA, a source of electrophilic chlorine.[6][8]
Alternative Reagent Replace TCCA with a non-chlorinating co-oxidant such as N-fluorosulfonimide (NFSI).[6][8] NFSI can facilitate the desired trifluoromethylation without introducing electrophilic chlorine.[6][8]

Experimental Protocols

Method 1: Silver-Mediated Oxidative Trifluoromethylation of Phenols

This protocol is adapted from a procedure utilizing the Ruppert-Prakash reagent.[3]

  • Materials: Phenol substrate, Me3SiCF3 (Ruppert-Prakash reagent), silver salt (e.g., AgOTf), oxidants (e.g., Selectfluor and NFSI), and a suitable solvent (e.g., CH2Cl2/H2O).

  • Procedure:

    • To a solution of the phenol in the chosen solvent system, add the silver salt and the oxidants.

    • Add Me3SiCF3 to the mixture.

    • Stir the reaction at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).

    • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Method 2: Electrochemical O-Trifluoromethylation of Electron-Deficient Phenols

This protocol is based on an electrochemical method using the Langlois reagent.[2][5]

  • Materials: Electron-deficient phenol, CF3SO2Na (Langlois reagent), electrolyte (e.g., NaClO4), and a solvent system (e.g., anhydrous MeCN/H2O).

  • Procedure:

    • Set up an undivided electrochemical cell with graphite (B72142) electrodes.

    • Dissolve the phenol, Langlois reagent, and electrolyte in the solvent system.

    • Apply a constant current (e.g., 10 mA) to the system at room temperature.

    • Monitor the reaction progress. Upon completion, work up the reaction mixture and purify the product.

Data Summary

Table 1: Comparison of Reaction Conditions for Direct O-Trifluoromethylation of Phenols

Method Trifluoromethylating Reagent Catalyst/Mediator Oxidant/Additive Typical Solvent Temperature Reference
Silver-Mediated OxidativeMe3SiCF3AgOTfSelectfluor / NFSICH2Cl2/H2O80 °C[3]
Copper-CatalyzedLanglois' reagentCuItBuOOH / HydroquinoneNot specifiedMild conditions[4]
Electrophilic (Umemoto)O-(trifluoromethyl)dibenzofuranium salt-(iPr)2NEt (base)Not specified-100 to -90 °C (activation)[2]
Electrophilic (Togni)Togni reagent II-NaH / 18-crown-6SulfolaneNot specified[2]
ElectrochemicalCF3SO2Na-NaClO4 (electrolyte)MeCN/H2ORoom Temperature[2][5]

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification A Phenol Substrate E Combine Reagents in Solvent A->E B CF3 Source (e.g., TMSCF3) B->E C Catalyst/Mediator (e.g., AgOTf) C->E D Additives/Oxidants (e.g., Selectfluor) D->E F Set Temperature & Stir for X hours E->F G Quench Reaction F->G H Purification (e.g., Chromatography) G->H I Aryl Trifluoromethyl Ether (Product) H->I

Caption: A generalized experimental workflow for the direct trifluoromethylation of phenols.

troubleshooting_flowchart cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues cluster_side_products Other Side Products start Low Yield or Side Products? check_reagents Reagents Active? Base Strength? start->check_reagents Low Yield c_alkylation C-Alkylation Observed? start->c_alkylation Selectivity Problem check_conditions Optimize T, Time, Solvent? check_reagents->check_conditions resolve Problem Resolved check_conditions->resolve add_sterics Add Bulky Groups to Substrate c_alkylation->add_sterics Yes change_solvent Change Solvent to Favor O-Attack c_alkylation->change_solvent Yes chlorination Chlorination Observed? c_alkylation->chlorination No add_sterics->resolve change_solvent->resolve replace_oxidant Replace TCCA with NFSI chlorination->replace_oxidant Yes chlorination->resolve No replace_oxidant->resolve

Caption: A troubleshooting decision tree for common issues in phenol trifluoromethylation.

References

Improving yield and purity in 3-(Trifluoromethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-(Trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenges in reactions with this compound stem from the electronic effects of its two substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl (-CF3) group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.[1] This interplay can lead to issues with regioselectivity and sluggish reaction rates. Additionally, the trifluoromethyl group can be sensitive to strong bases.[2]

Q2: How can I favor O-alkylation over C-alkylation when synthesizing ethers from this compound?

A2: The competition between O-alkylation (ether formation) and C-alkylation (formation of alkylphenols) is a common issue. To favor O-alkylation, it is crucial to select the appropriate base and solvent. Strong bases are generally preferred to ensure complete deprotonation of the phenol (B47542).[3] Using a polar aprotic solvent can also favor O-alkylation. To minimize polyalkylation, a large excess of the phenol relative to the alkylating agent can be used.[3]

Q3: What are some common methods for introducing a trifluoromethoxy (-OCF3) group onto an aromatic ring starting from a phenol?

A3: Several methods exist, though many require harsh conditions. A two-step process involving the conversion of the phenol to a xanthate intermediate, followed by reaction with a fluoride (B91410) source like XtalFluor-E, has been shown to be effective under milder conditions.[4][5] Another strategy involves O-carboxydifluoromethylation of the phenol followed by a silver-catalyzed decarboxylative fluorination.[6] Direct O-trifluoromethylation is challenging but can be achieved using reagents like hypervalent iodine compounds, although this may lead to competing C-trifluoromethylation.[7][8]

Troubleshooting Guide

Issue 1: Low Yield in O-Alkylation Reactions

Low conversion of the starting this compound can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Deprotonation: The phenoxide is the active nucleophile. Ensure the base is strong enough and used in sufficient quantity (typically 1.5-2.0 equivalents) to deprotonate the phenol.[3] Finely ground and dry bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3]

  • Poor Leaving Group: For reactions with alkyl halides, a better leaving group (I > Br > Cl) on the alkylating agent can improve reaction rates.[3]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. Monitor the reaction progress (e.g., by TLC or GC) to find the optimal temperature.

Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution

The directing effects of the -OH and -CF3 groups can lead to a mixture of isomers.

  • Understanding Directing Effects: The strongly activating -OH group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the -OH). The deactivating -CF3 group directs to the meta position (position 5 relative to the -CF3). The positions ortho to the hydroxyl group are generally the most reactive. For example, bromination of this compound can yield a mixture of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol.

  • Controlling Regioselectivity: To achieve higher selectivity, consider using bulky reagents that may favor substitution at the less sterically hindered position. Blocking groups can also be employed to direct substitution to a specific position, although this adds extra steps to the synthesis.

Issue 3: Decomposition of the Trifluoromethyl Group

The -CF3 group can be sensitive to certain reaction conditions, particularly strong bases at elevated temperatures.[2]

  • Base Selection: If decomposition is suspected, consider using a milder base or conducting the reaction at a lower temperature.

  • Solvent Choice: The choice of solvent can influence the stability of the trifluoromethyl group. A special solvent system comprising a polar, aprotic solvent and a non-nucleophilic hydroxy-containing solvent has been shown to produce trifluoromethyl-substituted phenates in good yields.[2]

Data Presentation

Table 1: Comparison of Conditions for Aryl Trifluoromethyl Ether Synthesis from Phenols via Xanthates.[4][5]

ConditionFluoride SourceAdditiveTemperature (°C)Yield (%)Notes
AXtalFluor-ETCCA80VariesCan lead to electrophilic chlorination as a side reaction with electron-rich rings.
BXtalFluor-ENFSI80VariesAvoids the chlorination side reaction observed with TCCA.

TCCA: Trichloroisocyanuric acid, NFSI: N-Fluorobenzenesulfonimide

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

This is a general guideline and may require optimization for specific substrates and alkylating agents.[3]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), a suitable solvent (e.g., acetone (B3395972) or DMF to make a ~0.5 M solution), and finely ground potassium carbonate (1.5-2.0 eq.).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux in acetone) and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Two-Step Synthesis of Aryl Trifluoromethyl Ethers via Xanthate Intermediates

This protocol is adapted from a general procedure for the synthesis of aryl trifluoromethyl ethers.[5]

Step 1: Formation of the Xanthate

  • To a solution of this compound (1.0 eq.) and triethylamine (B128534) (1.1 eq.) in acetonitrile (B52724) at 0 °C, add the imidazolium (B1220033) or benzimidazolium salt reagent (1.0 eq.).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the xanthate.

Step 2: O-Trifluoromethylation

  • In a reaction vessel, combine the xanthate (1.0 eq.), XtalFluor-E (5.0 eq.), and either TCCA or NFSI as an additive in dichlororethane.

  • Heat the mixture at 80 °C for 3 hours.

  • After cooling, purify the reaction mixture to isolate the aryl trifluoromethyl ether. Yields can be determined by ¹⁹F NMR using an internal standard.

Visualizations

O_vs_C_Alkylation cluster_start Starting Materials Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) O_Alkylation O-Alkylation Product (Ether) AlkylHalide->O_Alkylation C_Alkylation C-Alkylation Product (Alkylphenol) AlkylHalide->C_Alkylation Phenoxide->O_Alkylation SN2 Attack (Aprotic Solvent) Phenoxide->C_Alkylation Nucleophilic Attack (Protic Solvent)

Caption: Competing pathways of O- vs. C-alkylation for phenoxides.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Phenol, Solvent, and Base B Add Alkylating Agent A->B C Heat and Monitor (TLC/GC) B->C D Cool and Filter C->D E Remove Solvent D->E F Dissolve and Wash E->F G Dry and Concentrate F->G H Column Chromatography or Crystallization G->H I Pure Product H->I

Caption: General experimental workflow for O-alkylation of phenols.

References

Technical Support Center: Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the diazotization and subsequent hydrolysis of 3-(trifluoromethyl)aniline (B124266) to synthesize 3-(trifluoromethyl)phenol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete Diazotization: The electron-withdrawing trifluoromethyl group makes 3-(trifluoromethyl)aniline less nucleophilic than aniline (B41778), potentially leading to an incomplete reaction with nitrous acid. 2. Decomposition of Diazonium Salt: The diazonium salt is thermally unstable and can decompose if the temperature is not strictly controlled. 3. Side Reactions: Competing side reactions, such as tar formation or azo coupling, consume the diazonium salt.1. Ensure Complete Diazotization: Maintain a temperature of 0-5°C during the addition of sodium nitrite (B80452). Use a slight excess of sodium nitrite and ensure vigorous stirring. Test for the presence of nitrous acid using starch-iodide paper. 2. Strict Temperature Control: Keep the reaction mixture at or below 5°C throughout the diazotization process. For the hydrolysis step, consider a steam distillation setup to remove the phenol (B47542) as it forms, preventing prolonged exposure to high temperatures. 3. Minimize Side Reactions: Add urea (B33335) to the reaction mixture to quench any excess nitrous acid, which can contribute to side reactions. Employing a steam distillation for hydrolysis can significantly reduce tar formation by keeping the concentration of reactants low.
Formation of a Dark, Tarry Precipitate Polymerization and Decomposition Products: At elevated temperatures or in the presence of excess nitrous acid, the diazonium salt can decompose and polymerize, leading to the formation of insoluble, tarry substances.Control Temperature and Quench Nitrous Acid: As mentioned above, strict temperature control is crucial. The addition of urea after the diazotization is complete will remove excess nitrous acid. A patent for this process suggests that dropwise addition of the diazonium salt solution to boiling water containing urea, coupled with steam distillation, is highly effective in minimizing tar formation.
Observation of a Yellow, Orange, or Red Color in the Reaction Mixture Azo Coupling Side Reactions: The highly reactive 3-(trifluoromethyl)phenyldiazonium salt can act as an electrophile and couple with nucleophilic aromatic compounds in the reaction mixture. Potential coupling partners include unreacted 3-(trifluoromethyl)aniline or the this compound product.Maintain Acidic Conditions and Low Temperature: Azo coupling with amines is less favorable under the strongly acidic conditions of diazotization. Ensure the reaction mixture remains acidic. Coupling with phenols is more favorable in neutral to alkaline conditions, so maintaining an acidic environment during hydrolysis is important. Keeping the temperature low also slows down the rate of coupling reactions.
Inconsistent Results Between Batches Variability in Reagent Quality or Reaction Conditions: The purity of 3-(trifluoromethyl)aniline, the concentration of the acid, and the rate of addition of sodium nitrite can all impact the reaction outcome.Standardize Procedures and Reagents: Use reagents of known purity. Standardize the molar ratios of reactants, reaction times, and temperatures. Ensure consistent and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of 3-(trifluoromethyl)aniline more challenging than that of aniline?

A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect reduces the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amino group. This decreased nucleophilicity of the nitrogen makes the initial attack on the nitrosonium ion (the active species in diazotization) slower and more difficult compared to the electron-rich amino group of aniline.

Q2: What is the purpose of adding urea to the reaction mixture?

A2: Urea is added to remove any excess nitrous acid (HNO₂) remaining after the diazotization is complete. Excess nitrous acid can lead to unwanted side reactions, including the formation of tarry byproducts, which can significantly lower the yield and purity of the desired this compound.

Q3: Can I isolate the 3-(trifluoromethyl)phenyldiazonium salt before hydrolysis?

A3: While it is possible to isolate some diazonium salts, particularly as their tetrafluoroborate (B81430) salts, aryl diazonium chlorides and sulfates are generally unstable and potentially explosive when isolated in a dry state. For the synthesis of this compound, it is standard and much safer practice to generate the diazonium salt in situ and use the resulting aqueous solution directly in the subsequent hydrolysis step without isolation.

Q4: What are the specific azo dye side products that could form?

A4: The primary azo coupling side reactions would involve the 3-(trifluoromethyl)phenyldiazonium cation reacting with either unreacted 3-(trifluoromethyl)aniline or the this compound product. This could lead to the formation of colored impurities such as (E)-bis[3-(trifluoromethyl)phenyl]diazene or various hydroxy- and amino-substituted trifluoromethyl-azobenzenes.

Q5: Are there any modern techniques that can improve the safety and yield of this reaction?

A5: Yes, flow chemistry is increasingly being used for hazardous reactions like diazotization. Performing the reaction in a continuous flow reactor minimizes the amount of unstable diazonium salt present at any one time, allows for precise temperature control, and can lead to higher yields and purity.

Quantitative Data

The following table summarizes data from an improved synthesis method for this compound, highlighting the effectiveness of a controlled hydrolysis process.[1]

Starting MaterialKey ReagentsHydrolysis MethodYield of this compoundReference
3-(Trifluoromethyl)anilineSulfuric acid, Sodium nitrite, UreaSteam distillation> 90%[1]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from a patented method designed to minimize side reactions and improve yield.[1]

Step 1: Diazotization

  • Prepare a 25% aqueous solution of sulfuric acid.

  • To 315g of the 25% sulfuric acid solution, slowly add 31g of 3-(trifluoromethyl)aniline with vigorous stirring. Continue stirring for 30 minutes.

  • Cool the mixture to 5°C in an ice bath.

  • Prepare a solution of 20.7g of sodium nitrite in 40mL of water and cool it.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained at or below 5°C.

  • Continue the diazotization reaction at 5°C for 3 hours.

  • Add a small amount of urea to the reaction mixture to quench any excess nitrous acid. Test for the absence of nitrous acid using starch-iodide paper (the paper should not turn blue/black).

Step 2: Hydrolysis via Steam Distillation

  • In a separate reaction flask equipped for steam distillation, add a solution of urea in water (e.g., 3g of urea in 100g of water).

  • Heat the urea solution to boiling and begin introducing steam to start the distillation.

  • Slowly add the previously prepared cold diazonium salt solution dropwise into the boiling urea solution.

  • The rate of addition of the diazonium salt solution should be matched to the rate of distillation to ensure that the this compound product is distilled off as it is formed.

  • Continue the steam distillation for 3-5 hours at a temperature of 98-102°C.

  • The this compound will co-distill with the water and can be collected in a receiving flask.

  • The product can be separated from the aqueous distillate and further purified if necessary.

Visualizations

Diazotization_Hydrolysis cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Diazonium Salt Diazonium Salt 3-(Trifluoromethyl)aniline->Diazonium Salt 0-5°C NaNO2, H2SO4 NaNO2, H2SO4 NaNO2, H2SO4->Diazonium Salt This compound This compound Diazonium Salt->this compound > 98°C H2O, Heat H2O, Heat H2O, Heat->this compound

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_tar Tar Formation cluster_azo Azo Coupling Diazonium Salt Diazonium Salt Decomposition/Polymerization Decomposition/Polymerization Diazonium Salt->Decomposition/Polymerization High Temp. Azo Dyes Azo Dyes Diazonium Salt->Azo Dyes Unreacted Aniline Unreacted Aniline Unreacted Aniline->Azo Dyes Phenol Product Phenol Product Phenol Product->Azo Dyes Experimental_Workflow Start Start Prepare Aniline Solution Prepare Aniline Solution Start->Prepare Aniline Solution Cool to 0-5°C Cool to 0-5°C Prepare Aniline Solution->Cool to 0-5°C Add NaNO2 Solution Add NaNO2 Solution Cool to 0-5°C->Add NaNO2 Solution React for 3h React for 3h Add NaNO2 Solution->React for 3h Add Urea Add Urea React for 3h->Add Urea Steam Distill Steam Distill Add Urea->Steam Distill Prepare Boiling Urea Solution Prepare Boiling Urea Solution Prepare Boiling Urea Solution->Steam Distill Collect Product Collect Product Steam Distill->Collect Product End End Collect Product->End

References

Technical Support Center: Overcoming Solubility Challenges with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for handling sparingly soluble fluorinated compounds in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My highly fluorinated starting material is not dissolving in common organic solvents. What should I do?

A1: This is a common challenge. Highly fluorinated compounds are often both hydrophobic (water-repelling) and lipophobic (organic-solvent-repelling). The first step is to assess the compound's baseline solubility in a standard organic solvent like DMSO and an aqueous buffer. For reactions, consider using specialized fluorous solvents, fluorinated alcohols, or a cosolvent system.

Q2: What are "fluorous" solvents and when should I use them?

A2: Fluorous solvents are typically perfluorinated alkanes, ethers, or tertiary amines (e.g., perfluoromethylcyclohexane, perfluorodecalin) that readily dissolve highly fluorinated compounds.[1][2] They are used in fluorous biphasic systems (FBS), which facilitate easy separation of fluorous-tagged catalysts or reagents from your non-fluorinated product post-reaction.[1][2][3]

Q3: How can I improve the solubility of a fluorinated drug candidate for in vitro screening?

A3: For initial screenings, a common approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer.[4] It is critical to monitor the final DMSO concentration, which should typically be kept below 0.5-1% to avoid impacting biological assay results.[4] If the compound has ionizable groups, adjusting the pH of the buffer can also significantly improve solubility.[4]

Q4: Can surfactants help with the solubility of my fluorinated compound?

A4: Yes, fluorinated surfactants are highly effective at reducing surface tension and can be used to create stable emulsions or microemulsions of fluorinated compounds in either aqueous or organic media.[5][6] Semifluorinated block copolymers can form micelles with a fluorous core in aqueous solutions, effectively encapsulating and solubilizing highly fluorinated molecules.[7] Natural amphiphiles, such as phospholipids, are also being explored as greener alternatives to synthetic fluorosurfactants.[8]

Q5: What is a "fluorous tag" and how does it work?

A5: A fluorous tag or "ponytail" is a perfluoroalkyl chain (e.g., -(CH₂)ₙ(CF₂)ₘCF₃) that is chemically attached to a reagent or catalyst.[9][10] This tag makes the molecule preferentially soluble in a fluorous solvent.[9] This principle is the foundation of fluorous biphasic catalysis, allowing for the selective separation and recovery of the tagged species from the reaction mixture.[1][11]

Troubleshooting Guides

Issue 1: Poor Reactant Miscibility in a Reaction

If your fluorinated reactant and non-fluorinated reactant are immiscible, leading to a slow or incomplete reaction, consider the following strategies.

Strategy 1: Fluorous Biphasic System (FBS) with Thermal Control

This technique is ideal when one of your key components (e.g., a catalyst) can be modified with a fluorous tag. The system starts as two immiscible layers (organic and fluorous) at room temperature but becomes a single, homogeneous phase upon heating, allowing the reaction to proceed efficiently.

Experimental Protocol: Fluorous Biphasic Catalysis

  • Reaction Setup: In a suitable reaction vessel, charge the fluorous solvent containing the fluorous-tagged catalyst, the organic solvent (e.g., toluene), and the non-fluorinated substrates. At ambient temperature, the mixture will appear as two distinct phases.[3][11]

  • Homogenization: Heat the reaction mixture with agitation. The two phases will merge into a single, homogeneous solution, allowing the reactants and catalyst to interact effectively.[3][9]

  • Reaction: Maintain the temperature and agitation for the required reaction time.

  • Phase Separation: Upon completion, cool the mixture to room temperature. The system will separate back into two distinct fluorous and organic layers.[3][11]

  • Product Isolation & Catalyst Recovery: The organic product will be in the organic phase, while the fluorous-tagged catalyst will reside in the fluorous phase. Simply separate the two layers to isolate the product and recover the catalyst for potential reuse.[3][11]

Diagram: Fluorous Biphasic System Workflow

FBS_Workflow cluster_start Start (Room Temp) cluster_reaction Reaction (Heated) cluster_end End (Cooled) start Biphasic Mixture: - Organic Layer (Product) - Fluorous Layer (Catalyst) reaction Homogeneous Solution: Reaction Proceeds start->reaction Heat end Biphasic Mixture: Separation of Product & Catalyst reaction->end Cool

Caption: Temperature-dependent miscibility in a Fluorous Biphasic System.

Strategy 2: Use of Cosolvents or Fluorinated Alcohols

Certain solvents can help bridge the miscibility gap between fluorous and organic compounds.

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are highly polar and can dissolve some fluorinated compounds while still being miscible with many organic solvents.[12]

  • Amphiphilic Solvents: A solvent like α,α,α-trifluorotoluene can sometimes provide sufficient solubility for both fluorous and organic reactants to allow the reaction to proceed in a single phase.[10]

  • Adding a Cosolvent: In some cases, adding a cosolvent can induce phase separation after the reaction is complete, aiding in purification.[10][13]

Table 1: Common Fluorous Solvents and Properties

Solvent NameFormulaBoiling Point (°C)Density (g/cm³)
Perfluoromethylcyclohexane (PFMC)C₇F₁₄761.78
PerfluorodecalinC₁₀F₁₈1421.91
Perfluorohexane (FC-72)C₆F₁₄561.68
Perfluoro(2-butyltetrahydrofuran)C₈F₁₆O1021.73

Note: Data compiled from various sources. Properties can vary slightly between isomers.

Issue 2: Using an Insoluble Inorganic Fluoride (B91410) Salt as a Reagent

Reactions involving inorganic fluoride salts (e.g., KF, CsF) are often plagued by the salt's extremely low solubility in aprotic organic solvents.

Strategy: Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst is used to transport the fluoride anion from the solid phase (or an aqueous phase) into the organic phase where the reaction occurs.

Experimental Protocol: Hydrogen-Bonding Phase-Transfer Catalysis (HB-PTC)

  • Setup: Suspend the inorganic fluoride salt (e.g., CsF) and the substrate in a suitable anhydrous, non-polar organic solvent.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-10 mol%) of a phase-transfer catalyst. For fluorination, specialized catalysts like chiral bis-urea hydrogen bond donors or onium salts are effective.[14][15][16]

  • Mechanism: The catalyst binds to the fluoride anion, forming a lipophilic ion pair that is soluble in the organic medium.[14][17] This complex then reacts with the substrate.

  • Reaction: Stir the heterogeneous mixture at the required temperature until the reaction is complete.

  • Workup: Upon completion, the reaction mixture is typically filtered to remove the excess inorganic salt, and the product is isolated from the organic solution.

Diagram: Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_phases System Phases cluster_catalyst Catalyst Cycle Solid Solid Phase (e.g., CsF) PTC_F [PTC-F]⁻ (Soluble Complex) Solid->PTC_F F⁻ Transport Organic Organic Phase (Substrate) Substrate Substrate PTC PTC (Catalyst) Product Product-F PTC_F->Product Fluorination Product->PTC Catalyst Regeneration

Caption: General workflow for Phase-Transfer Catalysis of fluoride ions.

References

Stability of 3-(Trifluoromethyl)phenol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(Trifluoromethyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound under various reaction conditions and to provide guidance on troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis?

A1: this compound exhibits high stability against hydrolysis across a range of pH values, including under basic conditions (pH 10.2) and at elevated temperatures (40°C).[1] Studies have shown no significant degradation to its hydrolysis product, 3-hydroxybenzoic acid, under these conditions.[1] This stability is in contrast to its isomers, 2-(trifluoromethyl)phenol (B147641) and 4-(trifluoromethyl)phenol, which are known to undergo hydrolysis.[1] The resistance to hydrolysis is attributed to the meta position of the trifluoromethyl group, which does not allow for the formation of a reactive quinone methide intermediate that facilitates defluorination.[1]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is known to be susceptible to photolytic degradation.[1] While specific degradation kinetics for the 3-isomer are not extensively documented in readily available literature, studies on related trifluoromethylphenols indicate that photolysis can lead to the formation of trifluoroacetic acid (TFA). The rate of photodegradation is influenced by factors such as pH. For instance, the photodegradation of 2-(trifluoromethyl)phenol is significantly faster at pH 10 compared to pH 7 or 5.

Q3: What happens to this compound under oxidative conditions?

A3: this compound can be degraded by strong oxidizing agents. Its reactivity is dependent on the specific oxidant used. For example, reaction with hydrogen phosphate (B84403) radicals leads to the formation of a 3-trifluoromethylphenoxyl radical, which can then dimerize to form 2,2'-bis(hydroxymethyl)biphenyl-4,4'-diol. Oxidation mediated by singlet molecular oxygen is believed to proceed through a different mechanism, potentially forming 2-trifluoromethyl-1,4-benzoquinone.

Q4: What is the thermal stability of this compound?

A4: this compound is a liquid at room temperature with a boiling point of 178-179°C and a flash point of 73°C. While it is stable to hydrolysis at temperatures up to 40°C, specific data from thermogravimetric analysis (TGA) detailing its decomposition temperature is not extensively available in the reviewed literature.[1]

Troubleshooting Guide

Issue 1: Unexpected side products in electrophilic aromatic substitution reactions (e.g., nitration, halogenation).

  • Possible Cause: The hydroxyl group of this compound is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director. This complex interplay can lead to a mixture of products. In reactions like nitration, the highly activated ring can be prone to multiple substitutions, potentially leading to di- or tri-substituted products, and in some cases, complex tar-like mixtures.[2]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity and reduce the formation of multiple substitution products.

    • Use Milder Reagents: For nitration, using dilute nitric acid may provide better control compared to concentrated nitric acid.[3][4] For halogenation, using a non-polar solvent and controlling the stoichiometry of the halogenating agent can favor mono-substitution.[3]

    • Protecting Groups: Consider protecting the hydroxyl group (e.g., as an ether or ester) to modulate its activating effect and direct the substitution pattern. The protecting group can be removed in a subsequent step.

    • Purification: Utilize column chromatography with an appropriate solvent system to separate the desired isomer from byproducts.

Issue 2: Low yield or incomplete reaction when this compound is a reactant.

  • Possible Cause: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less nucleophilic and potentially slowing down reactions.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or HPLC and extend the reaction time or cautiously increase the temperature if the reaction is sluggish.

    • Use a More Active Catalyst: In reactions like Friedel-Crafts, a stronger Lewis acid catalyst might be necessary to overcome the deactivating effect of the CF3 group.

    • Ensure Anhydrous Conditions: Phenols can be sensitive to moisture, which can quench catalysts or participate in side reactions. Ensure all glassware is dry and use anhydrous solvents.

Data Presentation

Table 1: Hydrolytic Stability of Trifluoromethylphenol (TFMP) Isomers

CompoundpHTemperature (°C)ObservationReference
This compound10.240No observable degradation after 24 hours[1]
2-(Trifluoromethyl)phenol7 - 10.822Hydrolysis observed[1]
4-(Trifluoromethyl)phenol6.2 - 10.822Hydrolysis observed[1]

Table 2: Photodegradation Rate Constants of 2-(Trifluoromethyl)phenol (as a proxy)

ConditionRate Constant (h⁻¹)Reference
pH 5 Buffer3.52 ± 0.07[5]
pH 7 Buffer26.4 ± 0.64[5]
pH 10 Buffer334.1 ± 93.45[5]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Hydrolytic Stability)

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (deionized water) solutions.

  • Sample Preparation: Add a small aliquot of the stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL).

  • Incubation: Store the vials at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.[1]

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 3) to quantify the amount of remaining this compound and detect any degradation products.

Protocol 2: General Procedure for Photostability Testing

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile) in a chemically inert, transparent container.[6] Prepare a "dark control" sample by wrapping an identical container in aluminum foil.[7]

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

  • Monitoring: Monitor the exposure using a calibrated radiometer/lux meter or a validated chemical actinometric system.[6]

  • Analysis: At the end of the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method to assess the extent of degradation.

Protocol 3: Example HPLC Method for Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 10-20 µL.

  • Quantification: Use a calibration curve generated from standard solutions of this compound of known concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: this compound Sample stock Prepare Stock Solution start->stock samples Prepare Acidic, Basic, Neutral & Photolysis Samples stock->samples dark_control Prepare Dark Control stock->dark_control hydrolysis Hydrolytic Stress (Heat, No Light) samples->hydrolysis photolysis Photolytic Stress (Light, Ambient Temp) samples->photolysis dark_control->hydrolysis dark_control->photolysis sampling Sample at Time Points hydrolysis->sampling photolysis->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Quantify Degradation) hplc->data

Caption: Workflow for Forced Degradation Studies.

signaling_pathway cluster_oxidation Oxidative Degradation Pathways phenol This compound hpo4 Hydrogen Phosphate Radical (HPO₄•) phenol->hpo4 o2 Singlet Molecular Oxygen (¹O₂) phenol->o2 radical 3-Trifluoromethylphenoxyl Radical hpo4->radical Forms quinone 2-Trifluoromethyl-1,4-benzoquinone (Suspected Product) o2->quinone Leads to dimer 2,2'-bis(hydroxymethyl) biphenyl-4,4'-diol radical->dimer Dimerizes to

Caption: Oxidative Degradation Pathways.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the highly exothermic reactions encountered during the synthesis of 3-(Trifluoromethyl)phenol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges, enhance safety, and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

The synthesis of this compound from 3-aminobenzotrifluoride involves two main exothermic steps: the diazotization of the aromatic amine and the subsequent hydrolysis of the resulting diazonium salt. Both reactions can release a significant amount of heat, and if not properly controlled, can lead to thermal runaway, decomposition of the desired product, and the formation of hazardous byproducts.[1][2]

Q2: Why is temperature control so critical in this synthesis?

Strict temperature control is paramount for several reasons. The diazonium salt intermediate is thermally unstable and can decompose violently at elevated temperatures, releasing nitrogen gas.[1] Maintaining a low temperature, typically between 0-10°C, during diazotization is crucial for the stability of the diazonium salt.[1][3] Inadequate temperature control during hydrolysis can lead to the formation of undesirable side products and tar, significantly reducing the yield and purity of the final product.

Q3: What are the advantages of using a continuous flow reactor over a traditional batch reactor for this synthesis?

Continuous flow reactors offer significant advantages for managing highly exothermic reactions like the synthesis of this compound.[4][5] The high surface-area-to-volume ratio in these reactors allows for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[6][7] This enhanced control often leads to higher yields, improved purity, and a safer overall process compared to batch synthesis.[4][5][6]

Q4: What are the common side products if the exothermic reactions are not well-managed?

Poor temperature control can lead to a variety of side products. During diazotization, excessive heat can cause the diazonium salt to decompose, potentially leading to the formation of unwanted coupled products. In the hydrolysis step, high localized temperatures can promote the formation of tar and other degradation products, which can complicate purification and lower the yield of this compound.

Troubleshooting Guides

Guide 1: Thermal Runaway During Diazotization

Issue: A rapid, uncontrolled increase in temperature during the addition of sodium nitrite (B80452).

Potential Cause Recommended Solution
Too rapid addition of sodium nitrite solution. Add the sodium nitrite solution dropwise at a slow, controlled rate to allow for efficient heat dissipation.
Inadequate cooling. Ensure the reaction vessel is immersed in a properly prepared ice-salt bath and that the cooling is effective throughout the addition.
Poor mixing. Use efficient overhead stirring to ensure uniform temperature distribution and prevent the formation of localized hot spots.
Concentrated reagents. Use appropriately diluted solutions of sodium nitrite to better manage the rate of reaction and heat generation.
Guide 2: Low Yield and/or Poor Purity in the Final Product

Issue: The final this compound product is obtained in low yield or with significant impurities.

Potential Cause Recommended Solution
Decomposition of the diazonium salt. Maintain the temperature of the diazotization reaction strictly between 0-10°C and use the diazonium salt solution immediately in the next step.[3]
Incomplete hydrolysis. Ensure the hydrolysis is carried out at a sufficiently high temperature (e.g., 101-200°C in continuous flow) to drive the reaction to completion.[6]
Formation of tar and byproducts during hydrolysis. In a batch process, add the cold diazonium salt solution slowly to the hot hydrolysis medium to prevent localized overheating. In a continuous flow setup, optimize the residence time and temperature to minimize side reactions.
Sub-optimal reagent stoichiometry. Carefully control the molar ratios of reactants, particularly the sodium nitrite, to ensure complete diazotization without excess that could lead to side reactions.

Data Presentation: Batch vs. Continuous Flow Synthesis

The following table summarizes typical reaction parameters for the synthesis of this compound via diazotization and hydrolysis in both batch and continuous flow systems.

ParameterBatch Process (Typical)Continuous Flow Process
Diazotization Temperature 0-10°C[3]5-150°C (salt formation), Diazotization can also be at elevated temperatures in flow[6]
Hydrolysis Temperature ~75-95°C (solvent extraction method)101-200°C[6]
Yield ~79% (for a similar process)>95%[6]
Purity Variable, often requires extensive purification>99.5%[6]
Safety Higher risk of thermal runaway due to poor heat transfer in larger vessels.[1]Significantly improved safety due to excellent heat transfer and small reaction volumes.[5][6]

Experimental Protocols

Key Experiment 1: Batch Synthesis of this compound (Adapted from a similar procedure)

1. Diazotization:

  • Mix 3-aminobenzotrifluoride with concentrated sulfuric acid and water at room temperature.

  • Stir the mixture under heating (e.g., up to ~80°C) to form a uniform solution of the amine salt.[3]

  • Cool the solution to 10°C or lower using an ice-salt bath.[3]

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained at 10°C or lower.[3]

  • After the addition is complete, continue stirring at a low temperature (e.g., 5°C) for a short period (e.g., 30 minutes) to ensure complete diazotization.[3]

2. Hydrolysis:

  • In a separate vessel, prepare a hydrolysis solution (e.g., a mixture of a water-insoluble solvent and an aqueous solution of copper sulfate) and heat it to the desired reaction temperature (e.g., 75-85°C).

  • Slowly add the cold diazonium salt solution to the hot hydrolysis mixture.

  • The this compound can then be isolated from the organic layer by distillation.

Key Experiment 2: Continuous Flow Synthesis of this compound

1. Salt Formation and Diazotization:

  • Pump a sulfuric acid aqueous solution and m-trifluoromethylaniline into a continuous flow reactor at a controlled temperature (e.g., 80-100°C) to form the sulfate (B86663) aqueous solution.[6]

  • Continuously mix the resulting sulfate solution with an aqueous solution of sodium nitrite in the reactor to perform the diazotization.[6]

2. Hydrolysis:

  • The diazonium salt solution from the first step is then continuously mixed with a pre-heated aromatic solvent (e.g., toluene (B28343) or xylene) in the reactor.[6]

  • The hydrolysis is carried out at a high temperature (e.g., 120-150°C).[6]

  • The product, this compound, is then separated from the aqueous phase.[6]

Visualizations

Exothermic_Reaction_Management cluster_batch Batch Process cluster_flow Continuous Flow Process Batch_Start Start: 3-Aminobenzotrifluoride in Reaction Vessel Batch_Diazotization Diazotization: Slow addition of NaNO2 (0-10°C) Batch_Start->Batch_Diazotization Exothermic Batch_Hydrolysis Hydrolysis: Slow addition of diazonium salt to hot acid Batch_Diazotization->Batch_Hydrolysis Unstable Intermediate Batch_Risk High Risk of Thermal Runaway Batch_Diazotization->Batch_Risk Batch_Product This compound (Lower Yield, Higher Impurities) Batch_Hydrolysis->Batch_Product Exothermic Batch_Hydrolysis->Batch_Risk Flow_Start Start: Pumping Reagents (3-Aminobenzotrifluoride, Acid, NaNO2) Flow_Reactor Microreactor: Precise Temperature Control Rapid Heat Exchange Flow_Start->Flow_Reactor Controlled Mixing Flow_Product This compound (High Yield, High Purity) Flow_Reactor->Flow_Product Rapid, Controlled Reaction Flow_Safety Enhanced Safety: Minimized Risk of Runaway Flow_Reactor->Flow_Safety

Caption: Comparison of batch vs. continuous flow for exothermic synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diaz_Temp Was Diazotization Temp < 10°C? Start->Check_Diaz_Temp Improve_Cooling Action: Improve Cooling & Slow NaNO2 Addition Check_Diaz_Temp->Improve_Cooling No Check_Hydrolysis Was Diazonium Salt Added Slowly to Hot Acid? Check_Diaz_Temp->Check_Hydrolysis Yes Improve_Cooling->Check_Hydrolysis Control_Addition Action: Slow Down Addition Rate Check_Hydrolysis->Control_Addition No Check_Purity Check Reagent Purity & Stoichiometry Check_Hydrolysis->Check_Purity Yes Control_Addition->Check_Purity Verify_Reagents Action: Verify Molar Ratios & Use Pure Reagents Check_Purity->Verify_Reagents No Success Improved Yield & Purity Check_Purity->Success Yes Verify_Reagents->Success

Caption: Troubleshooting workflow for low yield in batch synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Trifluoromethylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the O-trifluoromethylation of phenols?

A1: Several methods are available, broadly categorized as direct and indirect (two-step) approaches.

  • Indirect Methods: These often involve the conversion of the phenol (B47542) to an intermediate that is then trifluoromethylated. Common examples include:

    • Xanthate Intermediates: Phenols are converted to xanthates, which then react with reagents like XtalFluor-E in the presence of an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) to yield aryl trifluoromethyl ethers.[1][2][3]

    • Carboxydifluoromethylation/Decarboxylative Fluorination: This two-step process involves the O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination.[4][5][6]

  • Direct Methods: These methods achieve O-trifluoromethylation in a single step.

    • Silver-Mediated Trifluoromethylation: This approach uses the Ruppert-Prakash reagent (TMSCF₃) with a silver catalyst to directly trifluoromethylate phenols.[1][7][8]

    • Electrophilic Trifluoromethylation: Reagents like Umemoto's oxonium reagent or Togni's hypervalent iodine reagents can be used for direct electrophilic trifluoromethylation.[7]

    • Electrochemical Methods: Anodic oxidation of trifluoromethane (B1200692) sulfinate (Langlois reagent) allows for the direct O-trifluoromethylation of electron-deficient phenols.[9]

    • Biocatalytic Methods: Laccase, a biocatalyst, can be used in combination with a trifluoromethyl radical source to achieve trifluoromethylation of unprotected phenols.[10]

Q2: My reaction is giving a low yield. What are the common causes and solutions?

A2: Low yields in trifluoromethylation reactions can stem from several factors. A logical troubleshooting process can help identify and resolve the issue.

  • Moisture and Air Sensitivity of Reagents: Many reagents used in trifluoromethylation are sensitive to moisture and air. For instance, PhenoFluor™ is moisture-sensitive and can hydrolyze, leading to reduced reactivity.[11]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Incomplete Deprotonation of Phenol: For nucleophilic trifluoromethylation, incomplete formation of the phenoxide can lead to low yields.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.[12]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Solution: Systematically screen reaction parameters. For example, electron-rich phenols may require higher temperatures and longer reaction times.[11] Apolar solvents like toluene (B28343) or dioxane are often preferred over polar or protic solvents.[11]

  • Catalyst Inactivation or Inefficiency: The chosen catalyst may not be optimal for the specific substrate.

    • Solution: Refer to the data tables below to select a catalyst system that has been shown to be effective for similar substrates. Consider screening different catalysts or catalyst loadings.

Q3: I am observing the formation of unwanted side products. How can I improve the selectivity of my reaction?

A3: Side product formation is a common challenge. The nature of the side product can provide clues to the underlying issue.

  • C-Trifluoromethylation vs. O-Trifluoromethylation: A frequent issue is the competition between trifluoromethylation on the aromatic ring (C-alkylation) and on the hydroxyl group (O-alkylation).

    • Solution: The choice of solvent and base can influence the selectivity. For phenols with accessible ortho and para positions, C-trifluoromethylation can be favored.[12] Introducing bulky groups at the ortho positions may sterically hinder C-attack and promote O-trifluoromethylation.[12]

  • Chlorinated Side Products: When using XtalFluor-E with TCCA for the trifluoromethylation of electron-rich phenols, electrophilic chlorination of the aromatic ring can occur.[1][2]

    • Solution: Replace TCCA with N-fluorosulfonimide (NFSI) as the co-oxidant. NFSI promotes the desired trifluoromethylation without being a source of electrophilic chlorine.[1][2][12]

  • Formation of Isomeric Byproducts: Direct trifluoromethylation reactions can sometimes lead to a mixture of ortho- and para-isomers.

    • Solution: Modifying the solvent can influence the ortho/para ratio. Experiment with solvents like acetonitrile (B52724), dichloromethane, or chloroform.[11]

Troubleshooting Guides

Troubleshooting Low Yield

LowYieldTroubleshooting

Troubleshooting Side Product Formation

SideProductTroubleshooting

Data Presentation: Catalyst System Performance

Table 1: Comparison of Catalytic Systems for O-Trifluoromethylation of Phenols

MethodCatalyst/Reagent SystemSubstrate ScopeTypical YieldsKey AdvantagesCommon Issues
Xanthalation/O-CF₃ XtalFluor-E / TCCA or NFSIBroad, including electron-rich and -poor phenols60-90%Mild conditions, commercially available reagents.[1][2]Two steps; potential for chlorinated byproducts with TCCA.[1][2]
Carboxydifluoromethylation/Fluorination AgNO₃ or AgI / SelectFluorTolerates various functional groups50-80%Utilizes inexpensive and accessible reagents.[4][5][6]Two steps; may require optimization for electron-deficient substrates.[4]
Silver-Mediated Direct O-CF₃ Ag(I) salt / TMSCF₃Electron-rich and -neutral phenols50-75%Direct, one-step procedure.[1][8]May have limitations with electron-deficient phenols.
Electrochemical O-CF₃ Graphite electrodes / CF₃SO₂Na (Langlois reagent)Electron-deficient phenolsup to 75%Sustainable, one-step method under mild conditions.[9]Limited to electron-deficient substrates.[9]
Biocatalytic C-H Trifluoromethylation Laccase / Langlois' or Baran's reagentUnprotected phenolsModerateEnvironmentally friendly, tolerates various functional groups.[10]Primarily C-H trifluoromethylation, not O-trifluoromethylation.[10]

Experimental Protocols

Protocol 1: Two-Step O-Trifluoromethylation via Xanthate Intermediate

This protocol is adapted from the work of Hartwig and coworkers.[1][2][3]

Step 1: Formation of the Xanthate

  • To a solution of the phenol (1.0 equiv) and triethylamine (B128534) (1.1 equiv) in anhydrous acetonitrile (MeCN) at 0 °C, add the imidazolium (B1220033) salt reagent (1.0 equiv).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the xanthate.

Step 2: O-Trifluoromethylation

  • To a solution of the xanthate (1.0 equiv) in an appropriate solvent, add XtalFluor-E and the oxidant (TCCA or NFSI).

  • Stir the reaction at the optimized temperature until completion (monitor by TLC or NMR).

  • Upon completion, quench the reaction and work up accordingly.

  • Purify the crude product by chromatography to yield the aryl trifluoromethyl ether.

Xanthate_Workflow

Protocol 2: Silver-Catalyzed Decarboxylative Fluorination for Aryl Trifluoromethyl Ether Synthesis

This protocol is based on the method developed by Hu and coworkers.[4][5][6]

  • O-Carboxydifluoromethylation: Prepare the aryloxydifluoroacetic acid from the corresponding phenol.

  • Decarboxylative Fluorination:

    • Condition A: To a mixture of the aryloxydifluoroacetic acid (0.5 mmol), SelectFluor II (2.0 equiv), and AgNO₃ (20 mol%) in CH₂Cl₂/H₂O (10:1), add HBF₄ (aq) (3.0 equiv). Heat the reaction at 80 °C for 12 hours.

    • Condition B: To a mixture of the aryloxydifluoroacetic acid (0.5 mmol) and SelectFluor II (2.0 equiv) in CH₂Cl₂/H₂O (10:1), add AgI (20 mol%). Heat the reaction at 80 °C for 12 hours.

  • After cooling to room temperature, perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography on silica gel.

DecarboxylativeFluorination_Workflow

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF₃) group to a phenol (B47542) ring dramatically influences its chemical properties and reactivity. This guide provides an objective comparison of the reactivity of the ortho, meta, and para isomers of (trifluoromethyl)phenol, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific applications in fields such as medicinal chemistry and materials science.

Influence of the Trifluoromethyl Group on Acidity and Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) significantly impacts the acidity of the phenolic proton and the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

The acidity of the (trifluoromethyl)phenols, as indicated by their pKa values, is a key determinant of their reactivity, particularly in reactions involving the phenoxide ion. A lower pKa value signifies a stronger acid and a more stable conjugate base (phenoxide). The stability of the phenoxide is crucial for its nucleophilicity in reactions such as the Williamson ether synthesis.

Comparative Data Summary

The following table summarizes key quantitative data for the three isomers of (trifluoromethyl)phenol, providing a basis for comparing their reactivity.

Property2-(Trifluoromethyl)phenol3-(Trifluoromethyl)phenol4-(Trifluoromethyl)phenol (B195918)
pKa ~7.988.838.48
Hammett Constant (σ) of -CF₃ σₚ = 0.54σₘ = 0.43σₚ = 0.54
Aqueous Defluorination Undergoes spontaneous defluorinationStable, does not undergo defluorinationUndergoes spontaneous defluorination (more reactive than the 2-isomer)

Reactivity in Key Chemical Transformations

The position of the trifluoromethyl group directs the outcome and rate of various chemical reactions.

Acidity and Nucleophilicity of the Phenoxide

The acidity of the trifluoromethylphenols follows the order: 2- > 4- > 3-. The ortho-isomer is the most acidic due to the strong inductive electron withdrawal of the -CF₃ group in close proximity to the hydroxyl group, which stabilizes the resulting phenoxide ion. The para-isomer also experiences significant stabilization through both inductive and resonance effects. In contrast, the meta-isomer is the least acidic as the electron-withdrawing effect is less pronounced at the meta position.

This trend in acidity inversely correlates with the nucleophilicity of the corresponding phenoxides. The more stable the phenoxide (lower pKa of the parent phenol), the less nucleophilic it is. Therefore, the expected order of nucleophilicity for the phenoxides is: 3- > 4- > 2-. This has significant implications for reactions where the phenoxide acts as a nucleophile, such as in the Williamson ether synthesis.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the hydroxyl group is a strongly activating and ortho-, para-directing group, while the trifluoromethyl group is a strong deactivating and meta-directing group. The interplay between these two substituents governs the regioselectivity of these reactions.

For all three isomers, the powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. However, the deactivating -CF₃ group will influence the overall reaction rate. The reactivity towards electrophiles is expected to be lower for all three isomers compared to phenol itself.

Spontaneous Aqueous Defluorination

A recent study has highlighted a significant difference in the stability of the isomers in aqueous solutions.[1] It was observed that 2- and 4-(trifluoromethyl)phenol undergo spontaneous hydrolytic defluorination under aqueous conditions, while this compound is stable and does not undergo this reaction.[1] This reactivity is attributed to the ability of the ortho and para positions to stabilize a negative charge through resonance with the phenoxide, facilitating the elimination of a fluoride (B91410) ion. The relative reactivity of the deprotonated species in this defluorination reaction is 4-(trifluoromethyl)phenol > 2-(trifluoromethyl)phenol.[1]

Experimental Protocols

The following are representative experimental protocols for key reactions involving (trifluoromethyl)phenols. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Williamson Ether Synthesis

This protocol describes the O-alkylation of a (trifluoromethyl)phenol using an alkyl halide.

Materials:

  • (Trifluoromethyl)phenol isomer (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide, 1.1 eq)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (trifluoromethyl)phenol isomer.

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Electrophilic Aromatic Bromination

This protocol describes the bromination of a (trifluoromethyl)phenol.

Materials:

  • (Trifluoromethyl)phenol isomer (1.0 eq)

  • Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

  • Bromine (Br₂, 1.0 eq)

  • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (trifluoromethyl)phenol isomer in CCl₄ or CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine in the same solvent dropwise to the stirred phenol solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the brominated product(s).

Visualizing Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the hydroxyl and trifluoromethyl groups on the aromatic ring, which dictates the reactivity of the different isomers.

G Electronic Effects on Trifluoromethylphenol Isomers cluster_ortho 2-(Trifluoromethyl)phenol cluster_meta This compound cluster_para 4-(Trifluoromethyl)phenol o_phenol Phenol Ring o_oh -OH (Activating, o,p-directing) o_phenol->o_oh +R, -I o_cf3 -CF3 (Deactivating, m-directing) o_phenol->o_cf3 -I o_reactivity High Acidity Moderate Nucleophilicity (Phenoxide) Defluorination Occurs o_oh->o_reactivity o_cf3->o_reactivity m_phenol Phenol Ring m_oh -OH (Activating, o,p-directing) m_phenol->m_oh +R, -I m_cf3 -CF3 (Deactivating, m-directing) m_phenol->m_cf3 -I m_reactivity Low Acidity High Nucleophilicity (Phenoxide) Stable to Defluorination m_oh->m_reactivity m_cf3->m_reactivity p_phenol Phenol Ring p_oh -OH (Activating, o,p-directing) p_phenol->p_oh +R, -I p_cf3 -CF3 (Deactivating, m-directing) p_phenol->p_cf3 -I, -R p_reactivity Moderate Acidity Low Nucleophilicity (Phenoxide) Defluorination Occurs (Most Reactive) p_oh->p_reactivity p_cf3->p_reactivity

Caption: Electronic effects influencing the reactivity of trifluoromethylphenol isomers.

References

A Comparative Guide to 3-(Trifluoromethyl)phenol and Other Fluorinated Phenols in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, ultimately enhancing therapeutic efficacy. Among the various fluorinated motifs, fluorinated phenols, particularly 3-(Trifluoromethyl)phenol, have garnered significant interest. This guide provides an objective comparison of this compound with other fluorinated phenols, supported by experimental data, to inform rational drug design.

Physicochemical Properties: A Quantitative Comparison

The electronic properties and lipophilicity of a molecule are critical determinants of its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The substitution of hydrogen with fluorine or a trifluoromethyl group on a phenol (B47542) ring can significantly alter these parameters. The following table summarizes the key physicochemical properties of this compound and other representative fluorinated phenols.

Compound NameStructurepKa[1]logP
PhenolC₆H₅OH9.951.46
2-Fluorophenol2-FC₆H₄OH8.811.77
3-Fluorophenol3-FC₆H₄OH9.281.8
4-Fluorophenol (B42351)4-FC₆H₄OH9.89[2]1.77[3][4]
This compound3-CF₃C₆H₄OH9.082.95[1][5]
3,5-Bis(trifluoromethyl)phenol3,5-(CF₃)₂C₆H₃OH8.033.9[6]

Impact on Biological Activity: Case Studies

The choice of fluorinated phenol can profoundly influence a drug's interaction with its biological target. The strong electron-withdrawing nature of the trifluoromethyl group, for instance, can alter the acidity of the phenolic proton and influence hydrogen bonding interactions within a protein's binding pocket.

Case Study 1: Kinase Inhibition

In the development of inhibitors for the host kinase casein kinase 2 (CSNK2), strategic fluorination of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold was employed to improve metabolic stability. Researchers hypothesized that the electron-rich phenyl ring of an initial lead compound was susceptible to oxidation by cytochrome P450 enzymes. By introducing a fluorine atom to this ring, they successfully created a new compound with enhanced in vivo metabolic stability while maintaining potent and selective inhibition of CSNK2.[7] This highlights how fluorination can be used to address metabolic liabilities without compromising desired biological activity.

Case Study 2: Serotonin (B10506) Transporter (SERT) Inhibition

The antidepressant fluoxetine (B1211875) is a classic example of a drug containing a trifluoromethyl group on a phenolic ether. Structure-activity relationship (SAR) studies have shown that the presence of the -CF₃ group in the para-position of the phenolic ring increases the potency for inhibiting serotonin (5-HT) uptake by six-fold compared to the non-fluorinated analog.[8] This demonstrates the significant impact of the trifluoromethyl group on binding affinity and, consequently, therapeutic efficacy. The electron-withdrawing properties of the trifluoromethyl group can influence the electrostatic interactions between the ligand and the serotonin transporter.[8]

The following diagram illustrates the inhibition of the serotonin transporter by a ligand containing a fluorinated phenol moiety.

Caption: Inhibition of the Serotonin Transporter (SERT) by a fluorinated phenol-containing drug.

Metabolic Stability: The Trifluoromethyl Advantage

A key advantage of incorporating trifluoromethyl groups into drug candidates is the enhancement of metabolic stability.[9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] This "metabolic blocking" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

The following diagram illustrates the concept of metabolic blocking by a trifluoromethyl group.

Metabolic_Blocking cluster_unsubstituted Metabolically Labile Compound cluster_substituted Metabolically Stable Compound Drug_H Drug-CH₃ Metabolite_H Drug-CH₂OH (Metabolite) Drug_H->Metabolite_H CYP450 Oxidation Drug_F Drug-CF₃ No_Metabolism Metabolism Blocked

Caption: Conceptual diagram of metabolic blocking by a trifluoromethyl group.

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to determine the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow start Start prep Prepare Microsome and Cofactor Solutions start->prep incubate Incubate Test Compound with Microsomes and Cofactors at 37°C prep->incubate sample Collect Samples at Various Time Points incubate->sample quench Quench Reaction with Cold Acetonitrile (B52724) sample->quench analyze Analyze Samples by LC-MS/MS quench->analyze data Determine Half-life (t½) and Intrinsic Clearance (Clint) analyze->data end End data->end

Caption: Experimental workflow for an in vitro microsomal stability assay.[11]

Protocol:

  • Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice. Prepare a microsomal suspension in phosphate (B84403) buffer (e.g., 1 mg/mL). Prepare a solution of the NADPH-regenerating system in the same buffer.

  • Incubation: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint) as (0.693/t½) / (mg microsomal protein/mL).[10][11]

Cytochrome P450 (CYP) Inhibition Assay

This protocol describes a common method to assess the potential of a compound to inhibit major CYP isoforms.

CYP_Inhibition_Workflow start Start prep Prepare Solutions of Test Compound, CYP Isoform-Specific Substrate, and Microsomes start->prep incubate Incubate Test Compound with Microsomes, Substrate, and NADPH at 37°C prep->incubate measure Measure Metabolite Formation (e.g., by Fluorescence or LC-MS/MS) incubate->measure data Calculate Percent Inhibition and Determine IC₅₀ Value measure->data end End data->end

Caption: Experimental workflow for a cytochrome P450 inhibition assay.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound. In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound dilutions.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Initiation: Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9) and the NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Termination: Stop the reaction by adding a suitable solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition) by non-linear regression analysis.

Conclusion

The choice of fluorinated phenol in drug design is a critical decision that can significantly impact a compound's physicochemical properties, biological activity, and metabolic stability. This compound offers a compelling combination of increased lipophilicity and metabolic stability due to the robust C-F bonds of the trifluoromethyl group. While monofluorinated phenols can also modulate these properties, the trifluoromethyl group often provides a more pronounced effect on metabolic stability. The case studies presented herein underscore the successful application of these principles in the development of potent and effective therapeutic agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and make informed decisions in the pursuit of novel drug candidates.

References

A Comparative Guide to the Efficacy of Trifluoromethylation Reagents for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group to phenol (B47542) moieties is a pivotal strategy in medicinal chemistry and materials science, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate trifluoromethylation reagent is crucial for achieving optimal yields and desired regioselectivity. This guide provides an objective comparison of the performance of various trifluoromethylation reagents for phenols, supported by experimental data and detailed protocols.

Logical Overview of Phenol Trifluoromethylation Strategies

The trifluoromethylation of phenols can be broadly categorized into direct and indirect methods, each with distinct advantages and reagent classes. Direct methods introduce the CF₃ group in a single step, while indirect methods involve a two-step sequence.

Trifluoromethylation_Strategies Phenol Trifluoromethylation Approaches cluster_direct Direct O-Trifluoromethylation cluster_indirect Indirect O-Trifluoromethylation (Two-Step) Electrophilic Reagents Electrophilic Reagents Aryl Trifluoromethyl Ether Aryl Trifluoromethyl Ether Electrophilic Reagents->Aryl Trifluoromethyl Ether Radical Precursors Radical Precursors Radical Precursors->Aryl Trifluoromethyl Ether Xanthate Intermediates Xanthate Intermediates Xanthate Intermediates->Aryl Trifluoromethyl Ether Fluorinative Desulfurization Carboxydifluoromethylation Carboxydifluoromethylation Carboxydifluoromethylation->Aryl Trifluoromethyl Ether Decarboxylative Fluorination Phenol Phenol Phenol->Electrophilic Reagents Togni's, Umemoto's Reagents Phenol->Radical Precursors Langlois' Reagent Phenol->Xanthate Intermediates Xanthate Formation Phenol->Carboxydifluoromethylation O-Carboxydifluoromethylation

Caption: Logical workflow of phenol trifluoromethylation strategies.

Comparative Performance of Trifluoromethylation Reagents

The efficacy of trifluoromethylation reagents is highly dependent on the electronic and steric properties of the phenol substrate, as well as the reaction conditions. The following table summarizes the performance of key reagents based on reported experimental data.

Phenol SubstrateReagent/MethodKey Reaction ConditionsProductYield (%)Reference
2,4,6-TrimethylphenolTogni's Reagent II / NaH, 18-crown-6SulfolaneO-CF₃Low[1]
Phenol derivativesUmemoto's Reagent (O-(trifluoromethyl)dibenzofuranium salt) / (iPr)₂NEt-90 to -10 °CO-CF₃74-85[1]
Electron-deficient phenolsLanglois' Reagent (CF₃SO₂Na) / ElectrochemicalMeCN/H₂O (4:1), Graphite electrodes, 10 mAO-CF₃Low to Good[1]
4-MethoxycarbonylphenolTwo-Step via Xanthate (Condition A)1) Imidazolium salt, Et₃N, MeCN; 2) XtalFluor-E, TCCA, H₂O, DCE, 80 °CO-CF₃83[2]
4-MethoxycarbonylphenolTwo-Step via Xanthate (Condition B)1) Imidazolium salt, Et₃N, MeCN; 2) XtalFluor-E, NFSI, DCE, 80 °CO-CF₃65[2]
4-CyanophenolTwo-Step via Xanthate (Condition A)1) Imidazolium salt, Et₃N, MeCN; 2) XtalFluor-E, TCCA, H₂O, DCE, 80 °CO-CF₃80[2]
4-NitrophenolTwo-Step via Xanthate (Condition B)1) Imidazolium salt, Et₃N, MeCN; 2) XtalFluor-E, NFSI, DCE, 80 °CO-CF₃75[2]
4-tert-ButylphenolTwo-Step via O-Carboxydifluoromethylation1) BrCF₂COONa; 2) Selectfluor, AgNO₃, HBF₄, CH₂Cl₂/H₂O, 80 °CO-CF₃76[3]
4-PhenylphenolTwo-Step via O-Carboxydifluoromethylation1) BrCF₂COONa; 2) Selectfluor, AgNO₃, HBF₄, CH₂Cl₂/H₂O, 80 °CO-CF₃72[3]

Key Observations:

  • Direct O-trifluoromethylation of simple phenols with electrophilic reagents like Togni's can be challenging and may result in low yields or competing C-trifluoromethylation.[1]

  • Umemoto's reagents show promise for direct O-trifluoromethylation, providing good to excellent yields, though they may require cryogenic temperatures.[1]

  • Electrochemical methods using the Langlois' reagent are effective for electron-deficient phenols.[1]

  • Two-step methods, such as those proceeding via xanthate or O-carboxydifluoromethylation intermediates, offer a robust and high-yielding approach for a broader range of phenol substrates, including those with electron-withdrawing and electron-donating groups.[2][3]

Experimental Protocols

Two-Step O-Trifluoromethylation via Aryl Xanthate

This protocol is adapted from Yoritate, M., et al. (2019). J. Org. Chem.[2]

Step 1: Xanthate Formation

Xanthate_Formation cluster_reactants Reactants cluster_procedure Procedure Phenol (1.0 equiv) Phenol (1.0 equiv) Combine reactants in MeCN Combine reactants in MeCN Phenol (1.0 equiv)->Combine reactants in MeCN Imidazolium Salt (1.0 equiv) Imidazolium Salt (1.0 equiv) Imidazolium Salt (1.0 equiv)->Combine reactants in MeCN Et3N (1.1 equiv) Et3N (1.1 equiv) Et3N (1.1 equiv)->Combine reactants in MeCN MeCN MeCN MeCN->Combine reactants in MeCN Stir at 0 °C to rt Stir at 0 °C to rt Combine reactants in MeCN->Stir at 0 °C to rt Reaction monitoring by TLC/LC-MS Reaction monitoring by TLC/LC-MS Stir at 0 °C to rt->Reaction monitoring by TLC/LC-MS Work-up and purification Work-up and purification Reaction monitoring by TLC/LC-MS->Work-up and purification Aryl Xanthate Aryl Xanthate Work-up and purification->Aryl Xanthate

References

A Comparative Analysis: Batch vs. Continuous Flow Synthesis of 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-(Trifluoromethyl)phenol is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of traditional batch versus modern continuous flow methodologies for its synthesis, supported by experimental data, to aid in the selection of the most appropriate production strategy.

The primary route for the synthesis of this compound involves the diazotization of 3-aminobenzotrifluoride, followed by the hydrolysis of the resulting diazonium salt. While the batch process has been the conventional approach, continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability for this potentially hazardous reaction sequence.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the batch and continuous flow synthesis of this compound, compiled from literature sources.

ParameterBatch SynthesisContinuous Flow Synthesis
Starting Material 3-Aminobenzotrifluoride3-Aminobenzotrifluoride
Key Reactions Diazotization, HydrolysisDiazotization, Hydrolysis
Reaction Time 4 - 6 hours10 - 30 minutes (residence time)
Reaction Temperature 0 - 5 °C (diazotization), 100 °C (hydrolysis)25 °C (diazotization), 120 - 160 °C (hydrolysis)
Yield ~79%>85%
Purity Good, requires purificationHigh, often requires minimal purification
Safety Handling of unstable diazonium salts in large quantities poses a risk.In situ generation and immediate consumption of diazonium salts in small volumes significantly enhances safety.
Scalability Challenging due to heat transfer limitations and safety concerns.Readily scalable by extending operation time or using parallel reactors.

Experimental Protocols

Batch Synthesis of this compound

This protocol is a representative procedure based on established chemical literature.

1. Diazotization:

  • In a reaction vessel, dissolve 3-aminobenzotrifluoride in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the 3-(trifluoromethyl)benzenediazonium salt.

2. Hydrolysis:

  • In a separate vessel, bring a volume of water to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield this compound. A yield of 79% has been reported for the synthesis of 3-trifluoromethylphenol via the hydrolysis of the corresponding benzyl (B1604629) ether precursor, which is a related multi-step batch process.[1]

Continuous Flow Synthesis of this compound

This protocol is a conceptualized procedure based on modern continuous flow methodologies for similar transformations.

System Setup:

  • A continuous flow reactor system consisting of multiple pumps, T-mixers, coiled reactors, and a back-pressure regulator.

  • Pump 1: A solution of 3-aminobenzotrifluoride in an appropriate aqueous acid.

  • Pump 2: A solution of sodium nitrite in water.

  • The two streams are combined in a T-mixer and enter a cooled reactor coil (e.g., PFA tubing) to perform the diazotization. The in situ generation of diazonium salts in a continuous flow reactor has been shown to be highly efficient and safe.

  • The output from the first reactor is then mixed with a pre-heated stream of water from a third pump in a second T-mixer.

  • This mixture then enters a heated reactor coil for the hydrolysis step.

  • The product stream is then cooled and collected. A back-pressure regulator is used to maintain the system pressure and allow for superheating of the solvent for accelerated reaction rates.

Procedure:

  • Set the flow rates of the reactant pumps to achieve the desired stoichiometry and residence time.

  • Set the temperature of the first reactor coil for diazotization (can often be performed at ambient temperature in flow due to excellent heat transfer).

  • Set the temperature of the second reactor coil for hydrolysis (typically 120-160 °C).

  • Pressurize the system using the back-pressure regulator.

  • Initiate the flow of all reactant streams.

  • The product is collected continuously at the outlet.

  • Work-up can be performed in a continuous manner using a liquid-liquid separator or in a batchwise fashion on the collected product stream. Studies on related diazotization reactions in continuous flow have demonstrated high yields and excellent control over reaction parameters.[2]

Mandatory Visualization

Synthesis_Workflows Comparative Synthesis Workflows cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis B_Start 3-Aminobenzotrifluoride in Acid B_Diazotization Diazotization (0-5 °C, 1-2h) B_Start->B_Diazotization B_NaNO2 Sodium Nitrite Solution B_NaNO2->B_Diazotization B_Hydrolysis Hydrolysis (Reflux, 1-2h) B_Diazotization->B_Hydrolysis B_Workup Extraction & Purification B_Hydrolysis->B_Workup B_Product This compound B_Workup->B_Product F_Start 3-Aminobenzotrifluoride Solution (Pump 1) F_TMixer1 T-Mixer F_Start->F_TMixer1 F_NaNO2 Sodium Nitrite Solution (Pump 2) F_NaNO2->F_TMixer1 F_Diazotization Diazotization Reactor (Ambient, ~5 min) F_TMixer1->F_Diazotization F_TMixer2 T-Mixer F_Diazotization->F_TMixer2 F_Water Hot Water (Pump 3) F_Water->F_TMixer2 F_Hydrolysis Hydrolysis Reactor (120-160 °C, ~15 min) F_TMixer2->F_Hydrolysis F_Collection Product Collection & Optional Online Purification F_Hydrolysis->F_Collection F_Product This compound F_Collection->F_Product

Caption: Batch vs. Continuous Flow Synthesis Workflow.

Concluding Remarks

The synthesis of this compound via diazotization of 3-aminobenzotrifluoride presents a classic case where continuous flow chemistry offers substantial benefits over traditional batch processing. The enhanced safety profile due to the small reaction volumes and the in situ consumption of hazardous intermediates is a primary driver for adopting flow technology.[2] Furthermore, the superior heat and mass transfer in flow reactors allows for higher reaction temperatures and pressures, leading to significantly reduced reaction times and often improved yields and purity.[3] While batch synthesis remains a viable option for small-scale laboratory work, continuous flow is the demonstrably superior method for safer, more efficient, and scalable production in a research and development setting.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methodologies for the accurate quantification of 3-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate analytical technique is critical for ensuring product quality, monitoring reaction kinetics, and conducting metabolic studies. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.

Comparison of Analytical Methodologies

The choice between HPLC-UV, GC-MS, and spectrophotometry depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a robust and widely accessible method for the quantification of this compound. It offers good sensitivity and reproducibility for routine analysis.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it an excellent choice for complex matrices and trace-level quantification.[3][4] Direct analysis of phenols by GC can be challenging due to their polarity, often necessitating a derivatization step to improve peak shape and reduce column adsorption.[3]

  • Spectrophotometry: This colorimetric method offers a simple and cost-effective approach for the determination of total phenols. However, it lacks the specificity to distinguish between different phenolic compounds and is generally less sensitive than chromatographic methods.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters for the quantification of this compound using HPLC-UV, GC-MS, and a general spectrophotometric method for phenols. Please note that where specific experimental data for this compound was not available, illustrative data based on typical method performance for similar phenolic compounds has been included.

Table 1: HPLC-UV Method Parameters

ParameterValue
ColumnC18 reverse-phase (4.6 x 150 mm, 5 µm)[2]
Mobile PhaseAcetonitrile (B52724) and 0.1% phosphoric acid in water[1][2]
Detection Wavelength274 nm (Illustrative)
Flow Rate1.0 mL/min
Injection Volume20 µL

Table 2: GC-MS Method Parameters (with Derivatization)

ParameterValue
Derivatization AgentAllyl bromide[3]
ColumnHP-5/DB-5 (15 m x 0.25 mm x 0.25 µm)[5]
Carrier GasHelium[5]
Ionization ModeElectron Ionization (EI)
Monitored Ions (m/z)Molecular ion and key fragment ions[3]

Table 3: Method Validation Parameters

ParameterHPLC-UVGC-MSSpectrophotometry
Linearity (r²)> 0.999> 0.999> 0.995
Accuracy (% Recovery)98-102%97-103%95-105%
Precision (% RSD)< 2%< 3%< 5%
Limit of Detection (LOD)0.05 µg/mL (Illustrative)0.01 µg/mL (Illustrative)0.1 µg/mL (Illustrative)
Limit of Quantification (LOQ)0.15 µg/mL (Illustrative)0.03 µg/mL (Illustrative)0.3 µg/mL (Illustrative)

Experimental Protocols

HPLC-UV Method
  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interferences.[2]

  • Chromatographic Conditions: Set up the HPLC system with a C18 column and a mobile phase of acetonitrile and water (with 0.1% phosphoric acid).[1][2] Elute the sample isocratically.

  • Detection: Monitor the eluent at a wavelength of 274 nm.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of the sample.

GC-MS Method (with Allylation Derivatization)
  • Derivatization: In a round-bottom flask, dissolve the this compound sample in anhydrous acetone. Add potassium carbonate and allyl bromide. Reflux the mixture for 4-6 hours.[3]

  • Extraction: After cooling, filter the mixture and evaporate the solvent. Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with deionized water. Dry the organic layer over anhydrous sodium sulfate.[3]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is typically performed on a non-polar capillary column such as a DB-5. The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for the allylated derivative are monitored for quantification.

  • Quantification: Create a calibration curve using derivatized standards of known concentrations. The concentration of the analyte in the sample is determined from this curve.

Spectrophotometric Method (General Phenol Analysis)
  • Reaction: This method is based on the reaction of phenols with a chromogenic agent. A common method involves the oxidative coupling of phenolic compounds with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent at a basic pH to form a colored dye.

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.

  • Quantification: A calibration curve is prepared using standard solutions of phenol. The concentration of total phenols in the sample is then determined by comparing its absorbance to the calibration curve.

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Separate Chromatographic Separation HPLC->Separate Detect UV Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatize Derivatization (Allylation) Extract Liquid-Liquid Extraction Derivatize->Extract GCMS Inject into GC-MS System Extract->GCMS Separate Gas Chromatographic Separation GCMS->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis.

Logical_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost-Effectiveness HPLC->Cost Moderate GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Cost Low Spectro Spectrophotometry Spectro->Sensitivity Low Spectro->Selectivity Low Spectro->Cost High Simplicity Simplicity Spectro->Simplicity High

Caption: Logical comparison of analytical methods.

References

Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of ortho-, meta-, and para-trifluoromethylphenols is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the performance of various spectroscopic techniques in differentiating these isomers, supported by experimental data and detailed protocols.

Introduction

Ortho-, meta-, and para-trifluoromethylphenols are structural isomers with significant applications in medicinal chemistry and materials science. The position of the electron-withdrawing trifluoromethyl (-CF₃) group on the phenol (B47542) ring dramatically influences the molecule's electronic properties, acidity, and hydrogen-bonding capabilities. These differences are distinctly reflected in their spectroscopic signatures. This guide offers a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to facilitate their identification and characterization.

Spectroscopic Data Comparison

The spectroscopic data for the three isomers are summarized below. The distinct electronic environment of each isomer, dictated by the position of the -CF₃ group, results in unique chemical shifts, vibrational frequencies, and absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the trifluoromethylphenol isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the trifluoromethyl group.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Isomerδ (ppm) - Aromatic Protonsδ (ppm) - Hydroxyl Proton (OH)
o-Trifluoromethylphenol 7.50 (d, 1H), 7.38 (t, 1H), 6.95 (t, 2H)5.47 (br s, 1H)
m-Trifluoromethylphenol 7.33 (t, 1H), 7.19 (dt, 1H), 7.08 (s, 1H), 7.00 (dd, 1H)5.66 (s, 1H)
p-Trifluoromethylphenol 7.53 (d, 2H), 6.95 (d, 2H)10.29 (s, 1H, in DMSO-d₆)

Note: The hydroxyl proton signal for p-trifluoromethylphenol is cited from a spectrum taken in DMSO-d₆, which prevents proton exchange and results in a sharp singlet at a characteristic downfield shift. In CDCl₃, this peak can be broad and its position variable.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Isomerδ (ppm) - Aromatic Carbonsδ (ppm) - CF₃ Carbon
o-Trifluoromethylphenol 154.5 (q, J=1.8 Hz), 133.4, 126.7 (q, J=4.8 Hz), 119.9, 117.9, 116.7 (q, J=30 Hz)[1]124.3 (q, J=270 Hz)[1]
m-Trifluoromethylphenol 155.6, 132.2 (q, J=32 Hz), 130.4, 118.9, 117.8 (q, J=3.9 Hz), 112.4 (q, J=3.9 Hz)[1]123.9 (q, J=271 Hz)[1]
p-Trifluoromethylphenol 158.2, 127.1 (q, J=3.8 Hz), 123.1 (q, J=33 Hz), 115.8124.6 (q, J=272 Hz)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecules. The key vibrational bands for comparison are the O-H stretching of the hydroxyl group and the C-F stretching of the trifluoromethyl group.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)

IsomerO-H StretchC-F StretchesAromatic C=C Stretches
o-Trifluoromethylphenol ~3340 (broad)~1300-1100 (strong, multiple bands)~1616, 1603, 1513
m-Trifluoromethylphenol ~3350 (broad)~1300-1100 (strong, multiple bands)~1600-1450
p-Trifluoromethylphenol ~3360 (broad)~1325, 1165, 1115 (strong, sharp)~1615, 1520
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the benzene (B151609) ring. The position of the -CF₃ group influences the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).

Table 4: UV-Vis Absorption Maxima (λmax)

Isomerλmax (nm) in Ethanol (B145695)Expected Transition
o-Trifluoromethylphenol ~275π → π
m-Trifluoromethylphenol ~274π → π
p-Trifluoromethylphenol ~275π → π*

Note: The λmax values for the isomers are very similar, making UV-Vis spectroscopy less effective for differentiation compared to NMR. The primary absorption band is due to the π → π transition of the benzene ring.*

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns of the isomers. All three isomers have the same molecular weight (162.11 g/mol ), so their molecular ion peaks ([M]⁺) will appear at m/z = 162. Differentiation relies on subtle differences in fragmentation patterns.

Table 5: Key Mass Spectrometry Fragmentation Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Common Fragmentation Pathways
o, m, p 162143, 115, 95Loss of F ([M-F]⁺), Loss of CO ([M-CO]⁺), Loss of CF₃ ([M-CF₃]⁺)

Note: While the primary fragments are similar, the relative intensities of these fragments may differ slightly between the isomers, which can be used for differentiation with careful analysis.

Experimental Protocols and Visualizations

Detailed methodologies for the key experiments are provided below, along with visualizations of the experimental workflow and structural relationships.

Experimental Workflow

The general workflow for the spectroscopic analysis of trifluoromethylphenol isomers involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis and interpretation.

G General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Trifluoromethylphenol Isomer B Dissolve in appropriate deuterated (NMR) or spectroscopic grade (other) solvent A->B NMR 1H & 13C NMR B->NMR IR FTIR B->IR UV UV-Vis B->UV MS Mass Spectrometry B->MS C Process Spectra (e.g., Fourier Transform, Baseline Correction) NMR->C IR->C UV->C MS->C D Identify Peaks & Assign Signals C->D E Compare Isomer Data D->E F F E->F Final Report

Caption: General workflow for the spectroscopic analysis of trifluoromethylphenol isomers.

Effect of CF₃ Position on Phenolic OH Signal

The position of the electron-withdrawing -CF₃ group significantly affects the acidity and hydrogen bonding of the phenolic proton, leading to distinct ¹H NMR chemical shifts.

G Effect of CF3 Position on Phenolic OH 1H NMR Signal cluster_structure cluster_effect ortho o-CF3-Phenol Intramolecular H-Bonding Shielded Proton Upfield Shift (~5.5 ppm) A Increased Acidity & Deshielding ortho->A Weakest Effect meta m-CF3-Phenol Weak Inductive Effect Intermediate Shift (~5.7 ppm) meta->A Moderate Effect para p-CF3-Phenol Strong Resonance Effect Deshielded Proton Downfield Shift (~10.3 ppm in DMSO) para->A Strongest Effect

Caption: Positional effect of the -CF₃ group on the phenolic OH proton's ¹H NMR chemical shift.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of the trifluoromethylphenol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30° or 90° pulse angle.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-160 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FTIR Spectroscopy Protocol
  • Sample Preparation : For liquid samples (like the ortho and meta isomers), a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates. For solid samples (like the para isomer), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for all samples with minimal preparation.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution of the trifluoromethylphenol isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the wavelength range from approximately 400 nm down to 200 nm.

  • Data Processing : The software will automatically plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). For improved chromatography, derivatization (e.g., allylation of the hydroxyl group) can be performed.[1]

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the isomers.

  • MS Data Acquisition :

    • The EI source is typically operated at 70 eV.

    • Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200).

  • Data Analysis : Analyze the resulting chromatogram to identify the retention time of each isomer and the corresponding mass spectrum to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols reveals distinct differences that allow for their unambiguous identification. ¹H and ¹³C NMR spectroscopy are the most powerful techniques for differentiation, providing clear distinctions in chemical shifts and coupling patterns due to the varying electronic effects of the -CF₃ group. IR spectroscopy is useful for confirming the presence of key functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation data. UV-Vis spectroscopy is less effective for distinguishing between these isomers due to their similar absorption maxima. The data and protocols presented in this guide serve as a valuable resource for the characterization of these important chemical compounds.

References

Shifting Perspectives on Phenolic Compounds: A Comparative Environmental Impact Assessment of Trifluoromethylphenols and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the environmental impact of trifluoromethylphenols (TFMPs) in comparison to other phenolic compounds, such as phenol (B47542), cresols, chlorophenols, and bisphenol A (BPA), reveals a complex landscape of persistence, bioaccumulation, and toxicity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform compound selection and risk assessment. While some TFMPs exhibit properties of concern, their environmental profiles are not uniformly more hazardous than their non-fluorinated counterparts, highlighting the need for a case-by-case evaluation.

Key Environmental Indicators: A Comparative Overview

The environmental fate and effects of any chemical are primarily determined by its persistence, bioaccumulation potential, and toxicity. The following tables summarize the available quantitative data for selected trifluoromethylphenols and their alternatives across these crucial parameters.

Table 1: Comparative Ecotoxicity of Trifluoromethylphenols and Alternative Phenolic Compounds
CompoundTest OrganismEndpoint (Concentration)DurationReference
Trifluoromethylphenols
3-Trifluoromethyl-4-nitrophenol (TFM)Oncorhynchus mykiss (Rainbow Trout)LC50: 1.8 - 3.2 mg/L12 h[1]
Ictalurus punctatus (Channel Catfish)LC50: 0.60 mg/L96 h[2][3]
Daphnia magna (Water Flea)EC50: 12.6% of a treated effluent48 h[4]
Blackfly larvae (Simulium pugetense)LC50: 2.1 mg/L96 h
Alternative Phenolic Compounds
PhenolDaphnia magnaEC50: 5 mg/L48 h[5]
Oncorhynchus mykissLC50: 5.2 - 16.6 mg/L48 h[6]
p-CresolDaphnia magnaEC50: 7.7 mg/L48 h
2,4-DichlorophenolDaphnia magnaEC50: 2.1 mg/L48 h
Bisphenol A (BPA)Daphnia magnaEC50: 10 mg/L48 h
Oncorhynchus mykissLC50: 4.6 mg/L96 h

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of a test population.

Table 2: Persistence of Trifluoromethylphenols and Alternative Phenolic Compounds in Aquatic Environments
CompoundEnvironmental CompartmentHalf-lifeConditionsReference
Trifluoromethylphenols
3-Trifluoromethyl-4-nitrophenol (TFM)Water22 h (pH 9) - 91.7 h (pH 7)Photodegradation (365 nm)[7][8][9]
2-TrifluoromethylphenolWater6.9 hHydrolysis (pH 7.4, 37°C)[7][10]
3-TrifluoromethylphenolWaterResistant to hydrolysisEnvironmentally relevant pH[11]
4-TrifluoromethylphenolWaterSubject to hydrolysispH-dependent[11]
Alternative Phenolic Compounds
PhenolEstuarine Water28 h (microbial) - 43 h (photolysis)Summer conditions
p-ChlorophenolEstuarine WaterPrimary degradation by microbes-
2,4-DichlorophenolEstuarine Water0.6 - 3 hPhotolysis
Table 3: Bioaccumulation Potential of Trifluoromethylphenols and Alternative Phenolic Compounds
CompoundOrganismBioconcentration Factor (BCF)ExposureReference
Trifluoromethylphenols
3-Trifluoromethyl-4-nitrophenol (TFM)Aquatic OrganismsLow potential-[2][3]
Alternative Phenolic Compounds
PhenolFish1.2 - 2.3-
HexachlorobenzeneFish13,130 (mean)-[12]
DiethylhexylphthalateFish483.1 (mean)-[12]
Polychlorinated biphenyls (PCBs)Aquatic Organisms99,667 (mean)-[12]

Note: Bioconcentration Factor (BCF) is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water.

Mechanisms of Toxicity: Distinct Pathways of Disruption

The toxicity of trifluoromethylphenols and their alternatives is mediated through different cellular and molecular pathways. Understanding these mechanisms is crucial for predicting their specific environmental risks.

One of the primary mechanisms of toxicity for 3-trifluoromethyl-4-nitrophenol (TFM) is the uncoupling of mitochondrial oxidative phosphorylation.[2][11] This process disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and ultimately, organismal death.

TFM_Toxicity_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP Production ATP_synthase->ATP TFM 3-Trifluoromethyl-4-nitrophenol (TFM) Disruption Dissipates Proton Gradient TFM->Disruption Disruption->H_gradient Uncouples ATP_depletion ATP Depletion Disruption->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death

Mechanism of TFM Toxicity

In contrast, many alternative phenolic compounds, such as bisphenol A (BPA), are known endocrine disruptors. They can mimic or block the action of natural hormones by binding to nuclear receptors, leading to a cascade of downstream effects on gene expression and physiological processes.

BPA_Endocrine_Disruption cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (DNA) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Hormone_Response Adverse Health Effects Gene_Expression->Hormone_Response BPA Bisphenol A (BPA) Binding Binds to ER BPA->Binding Binding->ER

Endocrine Disruption by BPA

Standardized Experimental Protocols for Ecotoxicity Assessment

To ensure the comparability and reliability of ecotoxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The workflow for this widely used test is outlined below.

OECD_202_Workflow start Start prep Prepare Test Solutions (5 concentrations + control) start->prep expose Expose Daphnids (<24h old) for 48 hours prep->expose observe Observe Immobilisation at 24h and 48h expose->observe calculate Calculate EC50 observe->calculate end End calculate->end

OECD 202 Experimental Workflow

Methodology:

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium, along with a control group that does not contain the test substance.

  • Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions of temperature and light.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The results are used to calculate the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Other Key OECD Test Guidelines:
  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Evaluates the effects of a substance on the growth of freshwater algae.

  • OECD 203: Fish, Acute Toxicity Test: Determines the acute lethal toxicity of a substance to fish.

  • OECD 301: Ready Biodegradability: A series of methods to assess the potential for a chemical to be rapidly biodegraded by microorganisms.

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: Measures the potential for a chemical to accumulate in fish from the water or through their diet.

Conclusion

The environmental impact assessment of trifluoromethylphenols reveals a nuanced picture. While the trifluoromethyl group can influence the persistence and degradation pathways of these compounds, often leading to the formation of trifluoroacetic acid (TFA), it does not inherently make them more toxic or bioaccumulative than all other phenolic alternatives. For instance, the acute toxicity of TFM to some aquatic organisms is in a similar range to that of phenol and certain chlorophenols. Furthermore, the bioaccumulation potential of TFM appears to be low, in stark contrast to highly bioaccumulative compounds like PCBs and some organochlorine pesticides.

The choice of a phenolic compound in research and development should be guided by a thorough evaluation of its specific environmental profile. This includes not only its ecotoxicity across different trophic levels but also its persistence, potential to form harmful degradation products, and bioaccumulation potential. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate this critical assessment process. Researchers are encouraged to consult the referenced OECD guidelines for comprehensive methodologies to ensure the generation of high-quality, comparable data for informed decision-making.

References

A Comparative Analysis of a 3-(Trifluoromethyl)phenol Derivative In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A novel paeonol-based derivative containing a 3-(trifluoromethyl)phenyl moiety, 1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea (compound B12), has demonstrated promising anti-inflammatory properties in both cellular and animal models. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data and detailed methodologies, to offer valuable insights for researchers and professionals in drug development.

In Vitro and In Vivo Performance Summary

Compound B12, a derivative of paeonol (B1678282), has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a key in vitro model for inflammation.[1][2][3] In vivo, this compound has shown therapeutic efficacy in a murine model of psoriasis-like skin inflammation, indicating its potential for topical anti-inflammatory applications.[1][2]

Parameter In Vitro (RAW264.7 cells) In Vivo (Imiquimod-Induced Psoriasis Mouse Model)
Bioactivity Inhibition of LPS-induced nitric oxide (NO) productionReduction of psoriasis-like skin inflammation
Potency (IC50) 2.14 µM for NO inhibition-
Toxicity Low cytotoxicity (IC50 > 50 µM)-
Key Readouts Nitric Oxide LevelsEar thickness, erythema, scaling, inflammatory cell infiltration
Mechanism of Action Inhibition of the TOPK-p38/JNK signaling pathwayDownregulation of the SUV-induced TOPK signaling pathway

In Vitro Studies: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of compound B12 was first assessed by its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were pre-treated with various concentrations of compound B12 for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant was measured using the Griess reagent. The absorbance was read at 540 nm.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was determined from a dose-response curve.

In Vivo Studies: Amelioration of Psoriasis-like Skin Inflammation

The therapeutic efficacy of compound B12 was evaluated in an imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice. This model mimics many of the pathological features of human psoriasis, including skin thickening (acanthosis), scaling, and inflammation.[5][6][7][8]

Experimental Protocol: In Vivo Imiquimod-Induced Psoriasis Mouse Model
  • Animal Model: BALB/c mice were used for the study.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream was applied to the shaved back and right ear of each mouse for 6 consecutive days to induce psoriasis-like skin lesions.[7]

  • Compound Administration: Compound B12 was administered topically to the affected skin areas daily.

  • Evaluation of Inflammation: The severity of the skin inflammation was assessed daily by measuring ear thickness with a caliper and scoring the degree of erythema (redness) and scaling based on a predefined scoring system.

  • Histological Analysis: At the end of the experiment, skin tissue samples were collected for histological examination to assess epidermal thickness and inflammatory cell infiltration.

  • Data Analysis: The effects of compound B12 treatment were compared to a vehicle-treated control group.

Mechanism of Action: Targeting the TOPK-p38/JNK Signaling Pathway

Preliminary mechanistic studies have indicated that compound B12 exerts its anti-inflammatory effects by inhibiting the T-LAK cell-originated protein kinase (TOPK)-p38/JNK signaling pathway.[1][2] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and is known to be involved in inflammatory responses.[3] In both in vitro and in vivo settings, paeonol and its derivatives have been shown to suppress the phosphorylation of p38 and JNK, key downstream effectors of TOPK.[3][9]

TOPK_p38_JNK_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, UV) Receptor Receptor Inflammatory_Stimuli->Receptor TOPK TOPK Receptor->TOPK MKK3_6 MKK3/6 TOPK->MKK3_6 MKK4_7 MKK4/7 TOPK->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors B12 Compound B12 B12->TOPK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) Transcription_Factors->Inflammatory_Genes

Caption: Proposed mechanism of action of Compound B12.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro and in vivo evaluation of 3-(trifluoromethyl)phenol derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., RAW264.7) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment LPS_Stimulation Inflammatory Stimulus (e.g., LPS) Compound_Treatment->LPS_Stimulation Bioassay Biological Assay (e.g., Griess Assay for NO) LPS_Stimulation->Bioassay Data_Analysis_vitro Data Analysis (IC50 Determination) Bioassay->Data_Analysis_vitro Animal_Model Animal Model (e.g., Psoriasis Mouse Model) Disease_Induction Disease Induction (e.g., Imiquimod) Animal_Model->Disease_Induction Compound_Admin Compound Administration Disease_Induction->Compound_Admin Efficacy_Assessment Efficacy Assessment (e.g., PASI score, Ear Thickness) Compound_Admin->Efficacy_Assessment Histology Histological Analysis Efficacy_Assessment->Histology Data_Analysis_vivo Data Analysis Efficacy_Assessment->Data_Analysis_vivo

Caption: General workflow for in vitro and in vivo studies.

References

A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cost-benefit analysis of prevalent synthetic pathways to 3-(Trifluoromethyl)phenol, a key building block in the pharmaceutical and agrochemical industries.

This guide provides a detailed comparison of three primary synthetic routes to this compound, offering insights into their respective costs, yields, and experimental protocols. The information presented aims to assist researchers in making informed decisions for the efficient and economical synthesis of this important intermediate.

Introduction

This compound is a crucial structural motif found in numerous active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a valuable component in drug design. Consequently, the efficient and cost-effective synthesis of this compound is of significant interest to the chemical and pharmaceutical industries. This guide evaluates three distinct synthetic strategies:

  • Route 1: Diazotization of 3-Aminobenzotrifluoride

  • Route 2: From 3-Chlorobenzotrifluoride via Benzyl (B1604629) Ether Intermediate

  • Route 3: Baeyer-Villiger Oxidation of 3'-(Trifluoromethyl)acetophenone

A thorough cost-benefit analysis, including detailed experimental procedures and quantitative data, is presented to facilitate a comprehensive understanding of each approach.

Cost-Benefit Analysis Workflow

CostBenefitAnalysis Cost-Benefit Analysis Workflow for this compound Synthesis A Identify Synthetic Routes B Gather Experimental Data (Yields, Reaction Conditions) A->B C Determine Reagent & Solvent Costs A->C F Synthesize Data into Comparison Tables B->F C->F D Analyze Process Parameters (Time, Energy, Waste) D->F E Evaluate Safety & Environmental Impact E->F H Generate Final Comparison Guide F->H G Develop Detailed Experimental Protocols G->H

Figure 1. Logical workflow for the cost-benefit analysis of synthetic routes.

Quantitative Data Summary

The following tables provide a quantitative comparison of the three synthetic routes, based on a theoretical 1 mole scale of the final product, this compound. Prices are estimates based on bulk chemical supplier listings and may vary.

Table 1: Starting Material and Reagent Costs per Mole of Product

RouteStarting MaterialCost per Mole (USD)Key ReagentsCost per Mole (USD)Total Material Cost (USD)
1 3-Aminobenzotrifluoride10.00 - 20.00Sodium Nitrite (B80452), Sulfuric Acid1.00 - 3.0011.00 - 23.00
2 3-Chlorobenzotrifluoride20.00 - 35.00Benzyl Alcohol, Sodium Hydride, Pd/C5.00 - 15.0025.00 - 50.00
3 3'-(Trifluoromethyl)acetophenone30.00 - 50.00m-CPBA25.00 - 40.0055.00 - 90.00

Table 2: Process and Yield Comparison

RouteOverall Yield (%)Reaction Time (hours)Key Process StepsPurification Method
1 ~904 - 6Diazotization, HydrolysisSteam Distillation, Extraction
2 ~70 (estimated)24 - 36Benzyl Ether Formation, HydrogenolysisFiltration, Distillation
3 ~60 (estimated)4 - 8Baeyer-Villiger OxidationExtraction, Chromatography

Experimental Protocols

Route 1: Diazotization of 3-Aminobenzotrifluoride

This is the most common and industrially applied method for the synthesis of this compound.[1]

Reaction Scheme:

Procedure:

  • A mixture of 3-aminobenzotrifluoride (1.0 mol) and 25% aqueous sulfuric acid is prepared and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.05 mol) in water is added dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.

  • The mixture is heated to drive the hydrolysis to completion, and the product is isolated by steam distillation.[2]

  • The distillate is collected, and the organic layer containing this compound is separated, dried, and further purified by distillation. A yield of over 90% can be achieved with this method.[2]

Route 2: From 3-Chlorobenzotrifluoride via Benzyl Ether Intermediate

This two-step route involves the initial formation of a benzyl ether followed by deprotection via hydrogenolysis.

Reaction Scheme:

Procedure:

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Benzyl Ether

  • To a suspension of sodium hydride (1.1 mol) in anhydrous DMF, benzyl alcohol (1.0 mol) is added dropwise at 0 °C.

  • The mixture is stirred until the evolution of hydrogen gas ceases.

  • 3-Chlorobenzotrifluoride (1.0 mol) is then added, and the reaction mixture is heated to 100-120 °C for several hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude benzyl ether, which can be purified by distillation.

Step 2: Hydrogenolysis of 3-(Trifluoromethyl)phenyl Benzyl Ether

  • The purified benzyl ether (1.0 mol) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

  • A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

  • The mixture is subjected to hydrogenation at a suitable pressure of hydrogen gas until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound. The reported yield for this step is 79%.

Route 3: Baeyer-Villiger Oxidation of 3'-(Trifluoromethyl)acetophenone

This route utilizes the Baeyer-Villiger oxidation to convert a ketone into an ester, which in this case is the acetate ester of the desired phenol. Subsequent hydrolysis would yield the final product.

Reaction Scheme:

Procedure:

  • 3'-(Trifluoromethyl)acetophenone (1.0 mol) is dissolved in a suitable solvent such as dichloromethane (B109758) or chloroform.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 mol) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is washed with a solution of sodium bisulfite to quench the excess peroxide, followed by washing with a sodium bicarbonate solution and brine.

  • The organic layer is dried and concentrated to give the crude 3-(trifluoromethyl)phenyl acetate.

  • The crude acetate is then hydrolyzed using either acidic or basic conditions to afford this compound, which is then purified by distillation or chromatography. The yield for the Baeyer-Villiger oxidation of acetophenones can be variable.[3]

Signaling Pathways and Logical Relationships

The choice of a synthetic route is often guided by a multi-faceted decision-making process that extends beyond simple yield and cost considerations. The following diagram illustrates the key factors influencing this decision.

SynthesisDecision Decision Matrix for Synthetic Route Selection Cost Cost Decision Optimal Route Selection Cost->Decision Yield Yield & Purity Yield->Decision Safety Safety & Hazards Safety->Decision Scalability Scalability Scalability->Decision Sustainability Sustainability (Waste & Energy) Sustainability->Decision

Figure 2. Factors influencing the selection of a synthetic route.

Conclusion

Based on the comprehensive analysis, the diazotization of 3-aminobenzotrifluoride (Route 1) emerges as the most cost-effective and highest-yielding method for the synthesis of this compound. Its well-established industrial application and the relatively low cost of starting materials make it the preferred choice for large-scale production.

Route 2 , starting from 3-chlorobenzotrifluoride, offers a viable alternative, although it involves a two-step process and a lower overall yield. The higher cost of the starting material and the use of palladium catalyst also contribute to a less favorable economic profile compared to Route 1.

Route 3 , the Baeyer-Villiger oxidation, is the least economically viable of the three options due to the high cost of both the starting ketone and the peroxyacid reagent. Furthermore, the potential for lower yields makes this route less attractive for bulk synthesis, although it may be a suitable option for small-scale laboratory preparations where the starting material is readily available.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the scale of the synthesis, budget constraints, and available equipment and expertise. However, for a balance of cost, efficiency, and scalability, the diazotization of 3-aminobenzotrifluoride remains the benchmark method for the production of this compound.

References

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Trifluoromethyl)phenol, a halogenated phenolic compound that requires careful management as hazardous waste.[1][2] Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).[2] All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[3][4]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, as the compound causes severe skin burns.[1][3]
Eye Protection Safety glasses or gogglesProtects against splashes that can cause serious eye damage.[1][3]
Protective Clothing Flame-retardant and chemical-resistant lab coatShields skin and clothing from spills.[2]
Respiratory Protection Certified respirator (if dust or aerosols may be generated)Prevents respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory and environmental safety.[2] Follow this detailed protocol for waste management.

  • Waste Segregation and Collection :

    • Solid Waste : Collect solid this compound waste, including contaminated items like pipette tips, gloves, and empty containers, in a designated, puncture-proof, and sealable container.[4] This container must be clearly labeled as "Halogenated Organic Waste - Solid".[2] Do not mix with non-halogenated waste.[2]

    • Liquid Waste : For solutions containing this compound, collect the liquid in a shatter-proof, compatible container.[2] The container must be labeled "Halogenated Organic Waste - Liquid".[2]

    • Spill Cleanup : In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or dry sand.[2] The collected absorbent material should then be disposed of as solid hazardous waste.[2]

  • Container Management :

    • All waste containers must be kept tightly closed except when actively adding waste.[2][5]

    • Store waste containers in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][3]

    • Ensure all waste containers are properly labeled with the full chemical name "this compound" and the words "Hazardous Waste".[2][4]

  • Prohibited Disposal Methods :

    • Do NOT dispose of this compound down the sink or into any sewer system.[4][6] This compound is toxic to aquatic life with long-lasting effects.[7]

    • Do NOT dispose of this chemical in the regular trash.[5]

    • Do NOT allow the chemical to be released into the environment.[1][8]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][2][3][9] This ensures the waste is managed and disposed of in accordance with all applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Waste Generation fume_hood->waste_generation spill Spill Occurs fume_hood->spill is_liquid Is the waste liquid or solid? waste_generation->is_liquid collect_liquid Collect in Labeled, Shatter-Proof Container 'Halogenated Organic Waste - Liquid' is_liquid->collect_liquid Liquid collect_solid Collect in Labeled, Puncture-Proof Container 'Halogenated Organic Waste - Solid' is_liquid->collect_solid Solid store_waste Store Waste Container Securely (Closed, Cool, Ventilated Area) collect_liquid->store_waste collect_solid->store_waste absorb_spill Absorb with Inert Material (e.g., Vermiculite) spill->absorb_spill Yes absorb_spill->collect_solid prohibited Prohibited Disposal - No Sink Disposal - No Trash Disposal - No Environmental Release store_waste->prohibited final_disposal Arrange for Pickup by Licensed Waste Disposal Service / EHS store_waste->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to safely handling 3-(Trifluoromethyl)phenol in the laboratory.

This document provides immediate, critical safety protocols and logistical plans for the use of this compound (CAS No. 98-17-9). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral
alt text
Danger/Warning H301/H302: Toxic or harmful if swallowed.[4]
Skin Corrosion/Irritation
alt text
Danger H314: Causes severe skin burns and eye damage.[1][4]
Serious Eye Damage/Irritation
alt text
Danger H318: Causes serious eye damage.[4]
Specific Target Organ Toxicity
alt text
Warning H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Always inspect PPE for integrity before use.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles conforming to EN166 or NIOSH standards are required.[5] A face shield must be worn over goggles during procedures with a splash risk.[6][7]
Hand Protection Double Nitrile, Neoprene, or Butyl Rubber GlovesFor incidental contact, double-layered nitrile gloves are acceptable.[7] For direct handling or splash potential, use neoprene or butyl rubber gloves.[6][7][8] Chloroform easily penetrates nitrile gloves; if used together, consider ChemTek Viton/Butyl gloves.[6]
Body Protection Flame-Retardant Lab Coat and Chemical-Resistant ApronA fully buttoned lab coat is required.[7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[6][7]
Respiratory Protection Certified Chemical Fume HoodAll work with this compound must be conducted in a properly functioning chemical fume hood.[7][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) must be used.[5]
Footwear Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory to protect against spills.[9]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Designate work area in fume hood. - Assemble and inspect all PPE. - Locate emergency equipment. handling 2. Handling - Don all required PPE. - Work within the fume hood sash. - Use smallest practical quantities. prep->handling Proceed with caution post_handling 3. Post-Handling - Decontaminate work surfaces. - Securely close container. handling->post_handling After experiment emergency Emergency Procedures - Skin: Use PEG 300/400, then water. - Eyes: Flush with water for 15 min. - Inhalation: Move to fresh air. - Seek immediate medical attention. handling->emergency In case of spill or exposure disposal 4. Waste Disposal - Segregate halogenated waste. - Label waste container clearly. - Arrange for licensed disposal. post_handling->disposal

Caption: Workflow for safely handling this compound.

Emergency and First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[1] Wipe the affected area with low-molecular-weight polyethylene (B3416737) glycol (PEG 300 or 400).[10] If PEG is unavailable, rinse the skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water.[1][5] Do NOT induce vomiting. [1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response:

  • Small Spills: For spills of 50 ml or less, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[8] Place the absorbed material in a sealed, labeled container for disposal.[5][8]

  • Large Spills: Evacuate the laboratory and close the doors.[8] Remove all ignition sources.[2] Alert your institution's environmental health and safety (EHS) department immediately.[8]

Waste Disposal:

  • Waste containing this compound is classified as hazardous waste.[2]

  • Collect all waste in a suitable, clearly labeled, and tightly sealed container.[5][8]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]

  • Dispose of the waste through a licensed waste disposal company, following all local, state, and federal regulations.[1][11] Do not dispose of it down the drain.[5]

By adhering to these rigorous safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe and productive research environment. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed information.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.